Stictic acid
Descripción
13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.0³,⁸.0¹⁴,¹⁸]octadeca-1(11),3,5,7,12,14(18)-hexaene-4-carbaldehyde is a natural product found in Cetraria aculeata, Dimelaena oreina, and other organisms with data available.
Propiedades
IUPAC Name |
13,17-dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCUFZLDTAYNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972053 | |
| Record name | Stictic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-06-4 | |
| Record name | Stictic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stictic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STICTIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stictic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stictic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Stictic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZR6AX77LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
Stictic acid, a β-orcinol depsidone, is a lichen secondary metabolite that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway.
Natural Sources of this compound
This compound is predominantly found in a wide variety of lichen species, which are symbiotic organisms composed of a fungus (mycobiont) and a photosynthetic partner (photobiont), either a green alga or a cyanobacterium. The production of this compound is attributed to the fungal partner. While no natural sources of this compound outside of lichens have been identified, it is a characteristic constituent of numerous lichen genera.
The principal lichen genera known to produce this compound include:
-
Usnea : A genus of fruticose lichens, commonly known as beard lichens, are significant producers of this compound.[1]
-
Ramalina : This genus of fruticose lichens also contains numerous species that synthesize this compound.
-
Xanthoparmelia : A large and diverse genus of foliose lichens, many of which contain this compound as a key chemical component.
-
Lobaria : Certain species within this genus of large, foliose lichens, such as Lobaria pulmonaria (lungwort), are known to contain this compound.
-
Parmotrema : A genus of foliose lichens where this compound is a known secondary metabolite.
-
Hypogymnia : This genus of foliose lichens includes species that produce this compound.
-
Lecanora : Certain crustose lichens belonging to this genus have been reported to contain this compound.
-
Stereocaulon : this compound has been isolated from species of this fruticose lichen genus.
-
Pertusaria : This is another genus of crustose lichens that includes species known to produce this compound.
-
Pseudocyphellaria : This genus is also recognized as a source of this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly between different lichen species and even within the same species depending on geographical location, environmental conditions, and the extraction solvent used. The following table summarizes quantitative data for this compound content in various lichen species from published studies.
| Lichen Species | Extraction Solvent | This compound Content (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | [1] |
| Usnea filipendula | Ethanol | 7.32 ± 0.15 | [1] |
| Usnea filipendula | Methanol | 6.87 ± 0.21 | [1] |
| Usnea intermedia | Acetone | 4.15 ± 0.11 | [1] |
| Usnea intermedia | Ethanol | 3.45 ± 0.19 | |
| Usnea intermedia | Methanol | 2.98 ± 0.28 | |
| Ramalina farinacea | Acetone | Not specified, but detected | |
| Ramalina farinacea | Methanol | Not specified, but detected | |
| Lobaria pulmonaria (Chemical Race I) | Acetone | 42.3 ± 4.3 (forest edge), 36.7 ± 4.4 (interior forest) | |
| Xanthoparmelia conspersa | Not specified | Present |
Experimental Protocols
The extraction of this compound from dried and ground lichen material is typically performed using organic solvents. Acetone is often reported as one of the most efficient solvents for extracting a broad range of lichen metabolites, including this compound.
Materials and Equipment:
-
Dried lichen thalli
-
Grinder or mortar and pestle
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Solvents: Acetone, Methanol, Ethanol (analytical grade)
Protocol:
-
Sample Preparation: Air-dry the collected lichen thalli to a constant weight. Grind the dried thalli into a fine powder using a grinder or a mortar and pestle.
-
Extraction:
-
Weigh a known amount of the powdered lichen material (e.g., 10 g) and transfer it to an Erlenmeyer flask.
-
Add a suitable volume of acetone (e.g., 150-200 mL) to the flask.
-
Stopper the flask and stir the mixture at room temperature for a defined period (e.g., 4 to 24 hours) using a magnetic stirrer.
-
-
Filtration: Filter the mixture through filter paper to separate the solid lichen material from the solvent extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
Drying: Dry the crude extract under vacuum to remove any residual solvent. The resulting crude extract can be used for further purification or analysis.
HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of this compound in lichen extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of two solvents:
-
Solvent A: 1% phosphoric acid in water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Program (Example):
-
0-15 min: 30% to 70% B
-
15-30 min: 70% to 100% B
-
30-35 min: Hold at 100% B
-
35-36 min: 100% to 30% B
-
36-45 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength of 254 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., acetone or methanol). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the crude lichen extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Biosynthesis of this compound
The biosynthesis of this compound, like other lichen depsidones, follows the polyketide pathway, specifically the acetyl-malonate pathway. This process is catalyzed by a large, multifunctional enzyme complex known as a non-reducing polyketide synthase (NR-PKS). The biosynthesis can be broadly divided into the formation of a depside precursor followed by its oxidative cyclization to form the depsidone core.
The key steps in the proposed biosynthetic pathway of a β-orcinol depsidone like this compound are:
-
Polyketide Chain Formation: The NR-PKS enzyme iteratively condenses acetyl-CoA (starter unit) with several molecules of malonyl-CoA (extender units) to form two different polyketide chains.
-
Cyclization and Aromatization: These polyketide chains then undergo intramolecular cyclization and aromatization to form two different β-orcinol carboxylic acid units.
-
Depside Formation: The two β-orcinol units are then joined by an ester bond, catalyzed by a domain within the PKS, to form a depside intermediate.
-
Oxidative Cyclization: The depside intermediate undergoes an intramolecular oxidative C-O phenol coupling to form the characteristic ether linkage of the depsidone core. This step is catalyzed by a cytochrome P450 monooxygenase.
-
Tailoring Reactions: Following the formation of the basic depsidone structure, a series of "tailoring" reactions, such as hydroxylation, methylation, and formylation, occur to produce the final this compound molecule. These reactions are catalyzed by specific tailoring enzymes, such as methyltransferases and oxidoreductases.
The genes encoding the NR-PKS, cytochrome P450, and other tailoring enzymes are typically found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC).
Signaling Pathways and Regulation
The regulation of secondary metabolite production in lichens, including this compound, is a complex process that is not yet fully understood. It is believed to be influenced by a combination of genetic factors and environmental cues. While specific signaling pathways controlling this compound biosynthesis have not been elucidated, general principles of fungal secondary metabolism regulation likely apply.
Potential Regulatory Factors:
-
Environmental Stress: Factors such as UV radiation, temperature fluctuations, and nutrient availability can influence the production of secondary metabolites in lichens, which often serve protective roles.
-
Symbiotic Interactions: The communication and nutrient exchange between the mycobiont and photobiont are thought to play a crucial role in triggering and modulating the biosynthesis of lichen substances.
-
Genetic Regulation: The expression of the genes within the this compound biosynthetic gene cluster is likely controlled by specific transcription factors that respond to internal and external signals. Mitogen-activated protein kinase (MAPK) signaling cascades are known to be involved in translating environmental stress signals into cellular responses in fungi, and it is plausible that such pathways are also involved in regulating secondary metabolism in lichens.
References
The Discovery and Isolation of Stictic Acid: A Technical Guide for Researchers
Abstract
Stictic acid, a β-orcinol depsidone, is a prominent secondary metabolite produced by a wide array of lichen species. First identified in the mid-19th century, this compound has attracted significant scientific interest due to its diverse biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] This technical guide provides a comprehensive overview of the historical discovery, natural sources, and detailed experimental protocols for the extraction, isolation, and quantification of this compound from lichens. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Discovery and Historical Context
The initial discovery and isolation of this compound can be traced back to 1846 by Knop and Schnedermann.[1] Later, in 1907, it was independently isolated and named scopularic acid by Zopf. It wasn't until the 1930s that the work of Asahina and colleagues, as well as Curd and Robertson, independently confirmed that these two compounds were synonymous.[1] this compound is a key compound in the chemotaxonomy of lichens, helping to differentiate between species.
Natural Sources of this compound
This compound is a characteristic metabolite found in a diverse range of lichen genera. Its presence has been identified in numerous species, making these lichens valuable sources for its isolation.
Common Lichen Genera Containing this compound:
-
Usnea: A genus of fruticose lichens where several species are known producers of this compound.
-
Ramalina: Various species within this fruticose lichen genus synthesize the compound.
-
Parmotrema: A genus of foliose lichens where this compound is a known chemical constituent.
-
Xanthoparmelia: This large genus of foliose lichens includes many species that produce this compound.
-
Hypogymnia: Certain species in this foliose lichen genus are known to contain the compound.
-
Stereocaulon: this compound has been isolated from species of this fruticose lichen genus.
-
Lobaria: Specific species within this genus of large foliose lichens are known sources.
-
Lecanora: Certain crustose lichens of this genus have been reported to contain this compound.
-
Pertusaria: This genus of crustose lichens also includes species that produce the compound.
-
Pseudocyphellaria: This genus is another known source of this compound.
-
Dimelaena: this compound has been reported in organisms like Dimelaena oreina.
Quantitative Analysis of this compound in Lichens
The concentration of this compound can vary significantly depending on the lichen species, environmental conditions, and the solvent used for extraction. Acetone has been shown to be a highly efficient solvent for extracting this compound. High-Performance Liquid Chromatography (HPLC) is a standard method for the precise quantification of lichen acids.
A study on three Usnea species from Uludag Mountain, Turkey, provides a clear example of this variability. The amounts of this compound extracted using different solvents were quantified, and the results are summarized below.
| Lichen Species | Extraction Solvent | This compound Content (mg/g of dried lichen) |
| Usnea filipendula | Acetone | 9.85 ± 0.49 |
| Ethanol | 7.93 ± 0.39 | |
| Methanol | 4.39 ± 0.17 | |
| Usnea intermedia | Acetone | 5.58 ± 0.31 |
| Ethanol | 4.67 ± 0.19 | |
| Methanol | 2.98 ± 0.28 | |
| Usnea fulvoreagens | Acetone | 7.64 ± 0.36 |
| Ethanol | 6.51 ± 0.22 | |
| Methanol | 4.12 ± 0.21 |
Table 1: A summary of the this compound content extracted from three different Usnea species using acetone, ethanol, and methanol. Data sourced from a 2014 study on the antioxidant and antimicrobial potential of these lichens.
Experimental Protocols for Isolation and Purification
The isolation of this compound from lichen thalli involves a multi-step process that includes solvent extraction followed by chromatographic purification and analytical verification.
Protocol 1: General Solvent-Based Extraction
This protocol outlines a standard method for extracting a crude mixture of secondary metabolites, including this compound, from dried lichen material. Acetone is frequently used due to its high extraction efficiency for many lichen compounds.
Materials and Equipment:
-
Dried and ground lichen thalli (e.g., Usnea sp.)
-
Acetone (ACS grade)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Filter paper (Whatman No. 1 or equivalent) and funnel
-
Rotary evaporator
-
Round-bottom flask
Methodology:
-
Preparation: Weigh approximately 10 g of finely ground, air-dried lichen thalli and place the material into a 500 mL Erlenmeyer flask.
-
Extraction: Add 200-250 mL of acetone to the flask. Seal the flask and place it on a magnetic stirrer. Stir the mixture continuously for 24 hours at room temperature.
-
Filtration: After the extraction period, filter the mixture through filter paper to separate the solid lichen material from the acetone extract. Collect the filtrate, which contains the dissolved secondary metabolites.
-
Concentration: Transfer the filtrate to a round-bottom flask of appropriate size. Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40-50°C to prevent degradation of the compounds.
-
Drying: Continue evaporation until a powdered crude extract is obtained. Store the crude extract at 4°C for further purification.
Protocol 2: Purification by Chromatography
Following crude extraction, chromatographic techniques are essential to isolate this compound from other co-extracted metabolites. Thin-Layer Chromatography (TLC) is used for initial analysis and method development, while Column Chromatography is employed for preparative scale purification.
Part A: Thin-Layer Chromatography (TLC) Analysis
TLC is used to identify the presence of this compound in the crude extract and to determine an optimal solvent system for column chromatography.
Materials and Equipment:
-
TLC plates (e.g., Merck silica gel 60 F254)
-
Crude lichen extract
-
Developing chamber
-
Solvent systems (e.g., Toluene:Acetic Acid 170:30)
-
Capillary tubes for spotting
-
10% Sulfuric acid spray reagent
-
UV lamp (254 nm and 354 nm)
-
Heating plate or oven (110°C)
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude extract in acetone.
-
Spotting: Using a capillary tube, spot the dissolved extract onto the baseline of a TLC plate.
-
Development: Place the plate in a TLC chamber containing the chosen solvent system (e.g., Solvent C: Toluene/Acetic Acid). Allow the solvent to ascend the plate via capillary action until it is near the top.
-
Visualization: Remove the plate, dry it completely, and observe it under a UV lamp. Subsequently, spray the plate evenly with 10% H₂SO₄ and heat it at 110°C. This compound and other depsidones will appear as distinctly colored spots.
Part B: Column Chromatography Purification
This method is used to separate and purify this compound from the crude extract in larger quantities.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (100-200 mesh)
-
Crude lichen extract
-
Selected solvent system (mobile phase) determined from TLC analysis
-
Collection tubes or flasks
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and carefully pack it into the chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin passing the mobile phase through the column. The different compounds in the extract will travel down the column at different rates based on their polarity and affinity for the silica gel and the solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain pure this compound.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and evaporate the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method used to confirm the purity of the isolated this compound and to quantify it.
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column
-
Purified this compound sample
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic or orthophosphoric acid)
-
Syringe filters (0.45 µm)
Methodology:
-
Sample Preparation: Prepare a standard solution of known concentration using a this compound standard. Dissolve the purified sample in the mobile phase. Filter both solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient of methanol (or acetonitrile) and water containing a small percentage of acid (e.g., 0.5% formic acid or orthophosphoric acid) to ensure sharp peaks.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where this compound shows strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the this compound standard. Purity can be assessed by the presence of a single, sharp peak.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from lichen material.
Caption: Workflow for this compound Isolation from Lichens.
Conclusion
This technical guide provides a detailed framework for the successful isolation and characterization of this compound from its natural lichen sources. By following the outlined protocols for extraction, chromatographic purification, and analytical verification, researchers can obtain high-purity this compound for further investigation into its promising biological and pharmacological activities. The methodologies presented are robust and can be adapted for various research and development applications, contributing to the ongoing exploration of lichen-derived natural products.
References
The Stictic Acid Enigma: A Technical Guide to its Fungal Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stictic acid, a β-orcinol depsidone found in a variety of lichen-forming fungi, has attracted scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in fungi. While the complete enzymatic cascade is an ongoing area of research, this document synthesizes existing knowledge on the core biosynthetic machinery, including the non-reducing polyketide synthase (NR-PKS) and cytochrome P450 monooxygenase, and proposes a putative pathway for the subsequent tailoring reactions. This guide details relevant experimental protocols for the analysis of lichen metabolites and the functional characterization of biosynthetic genes. Furthermore, it presents available quantitative data and visualizes the proposed biosynthetic pathway and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a secondary metabolite belonging to the depsidone class of polyketides, characterized by a tricyclic ring system with an ester, an ether, and a lactone bridge. It is a known constituent of various lichen genera, including Usnea, Lobaria, and Xanthoparmelia[1][2][3]. Like many lichen polyketides, this compound is believed to be produced by the fungal symbiont. The biosynthesis of such complex natural products involves a series of enzymatic reactions, starting from simple precursors and leading to a diverse array of chemical structures. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential through biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.
This guide will delve into the proposed biosynthetic pathway of this compound, drawing parallels with the biosynthesis of other well-characterized depsidones. It will cover the key enzyme families involved, the genetic organization of the biosynthetic gene cluster (BGC), and the putative sequence of reactions leading to the final molecule.
The Core Biosynthetic Pathway: From Acetyl-CoA to the Depsidone Scaffold
The biosynthesis of this compound is proposed to follow the general pathway for depsidone formation in fungi, which can be divided into two major stages: the formation of a depside intermediate by a non-reducing polyketide synthase (NR-PKS) and the subsequent oxidative cyclization to the depsidone core by a cytochrome P450 monooxygenase.
Assembly of the Depside Precursor by a Non-Reducing Polyketide Synthase
The initial steps of this compound biosynthesis are believed to be catalyzed by a Type I iterative NR-PKS. This multifunctional enzyme orchestrates the assembly of two distinct aromatic rings from simple acyl-CoA precursors.
The proposed sequence of events is as follows:
-
Chain Initiation: The biosynthesis is initiated with a starter unit, likely acetyl-CoA.
-
Polyketide Chain Elongation: The starter unit is sequentially condensed with several extender units, typically malonyl-CoA, to build two separate poly-β-keto chains.
-
Cyclization and Aromatization: Each poly-β-keto chain undergoes intramolecular aldol condensations to form two monocyclic aromatic rings, which are derivatives of orsellinic acid.
-
Depside Formation: A crucial feature of depside-forming NR-PKSs is the presence of two acyl carrier protein (ACP) domains. These domains are thought to hold the two newly formed aromatic rings, facilitating their esterification to form a depside intermediate[4][5].
Oxidative Cyclization to the Depsidone Core
The transformation of the depside intermediate into the tricyclic depsidone scaffold is a key step, catalyzed by a cytochrome P450 monooxygenase (CYP). This enzyme facilitates an intramolecular oxidative C-O coupling, forming the characteristic ether linkage of depsidones. While the precise mechanism is not fully elucidated, it is proposed to involve a radical-mediated reaction.
Proposed Biosynthetic Pathway of this compound
While a specific biosynthetic gene cluster for this compound has not yet been definitively identified and characterized, a putative pathway can be proposed based on the structure of this compound and the known biosynthesis of related depsidones. The formation of this compound from a depside precursor would require a series of tailoring reactions.
The proposed tailoring steps to convert a hypothetical depside precursor, such as methyl-β-orcinolcarboxylate-containing depside, to this compound are:
-
Oxidative Cyclization: A cytochrome P450 enzyme catalyzes the formation of the ether bridge, yielding the basic depsidone core.
-
Hydroxylation: One or more hydroxylase enzymes may introduce hydroxyl groups at specific positions on the aromatic rings.
-
Methylation: A methyltransferase would catalyze the transfer of a methyl group to a hydroxyl function, forming the methoxy group present in this compound.
-
Oxidation: An oxidase or dehydrogenase is likely responsible for the formation of the aldehyde group.
-
Lactone Formation: The final lactone ring could be formed through the action of an oxidase or a Baeyer-Villiger monooxygenase.
The this compound Biosynthetic Gene Cluster
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together in the genome in a biosynthetic gene cluster (BGC). Although a BGC for this compound has not been experimentally confirmed, it is predicted to contain:
-
A non-reducing polyketide synthase (NR-PKS) gene as the core scaffold-synthesizing enzyme.
-
A cytochrome P450 monooxygenase (CYP) gene for depsidone formation.
-
Genes for tailoring enzymes , such as methyltransferases, hydroxylases, and oxidoreductases.
-
Transcription factor genes for regulating the expression of the cluster.
-
Transporter genes for the export of the final product.
The identification and characterization of the this compound BGC will be a critical step in fully elucidating its biosynthesis and enabling heterologous production.
Quantitative Data
Quantitative data on the biosynthesis of this compound is scarce. However, studies have quantified the concentration of this compound in various lichen species, providing insights into the productivity of the pathway in its native hosts.
| Lichen Species | This compound Concentration (mg/g of dried lichen) | Extraction Solvent | Analytical Method | Reference |
| Usnea intermedia | 2.98 ± 0.28 | Methanol | HPLC | |
| Usnea filipendula | Not specified in abstract | Methanol | HPLC | |
| Usnea fulvoreagens | Not specified in abstract | Methanol | HPLC |
Note: The table summarizes available quantitative data. Further research is needed to determine enzyme kinetic parameters and reaction yields.
Experimental Protocols
The study of lichen secondary metabolite biosynthesis involves a combination of analytical chemistry, molecular biology, and biochemistry. Below are detailed protocols for key experimental approaches.
Extraction and Analysis of this compound from Lichen Thalli
Objective: To extract and quantify this compound from lichen material.
Protocol:
-
Extraction:
-
Dry the lichen thalli to a constant weight.
-
Grind the dried thalli into a fine powder.
-
Extract the powder with a suitable solvent (e.g., acetone or methanol) at room temperature with stirring for 24 hours.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Mobile Phase: A gradient of solvent A (e.g., water with 1% phosphoric acid) and solvent B (e.g., methanol or acetonitrile).
-
Stationary Phase: A C18 reversed-phase column.
-
Detection: Diode array detector (DAD) to monitor the absorbance at the characteristic wavelength for this compound.
-
Quantification: Generate a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the lichen extract is determined by comparing its peak area to the standard curve.
-
Heterologous Expression of a Putative this compound PKS Gene
Objective: To functionally characterize a candidate PKS gene from a this compound-producing lichen.
Protocol:
-
Gene Identification and Synthesis:
-
Identify a putative NR-PKS gene from the genome sequence of a this compound-producing lichen based on homology to known depside synthases.
-
Synthesize the gene with codon optimization for a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.
-
-
Vector Construction:
-
Clone the synthesized PKS gene into an appropriate expression vector under the control of a strong, inducible promoter.
-
-
Host Transformation:
-
Transform the expression vector into the chosen fungal host using established protocols (e.g., protoplast transformation for Aspergillus or lithium acetate method for Saccharomyces).
-
-
Expression and Metabolite Analysis:
-
Culture the transformed host under conditions that induce gene expression.
-
Extract the secondary metabolites from the culture medium and/or mycelia.
-
Analyze the extracts using HPLC and mass spectrometry (MS) to identify the product of the heterologously expressed PKS. Co-expression with a putative CYP from the same BGC can be performed to test for depsidone formation.
-
Future Directions
The complete elucidation of the this compound biosynthetic pathway presents several exciting avenues for future research. The definitive identification of the this compound BGC through genome mining and functional genomics is a primary objective. This will enable the characterization of the specific tailoring enzymes and their precise roles in the pathway. The heterologous expression of the entire BGC in a tractable host would not only confirm the pathway but also pave the way for the sustainable production of this compound and its derivatives. Furthermore, understanding the regulatory mechanisms governing the expression of the this compound BGC could lead to strategies for enhancing its production in the native fungal host.
Conclusion
The biosynthesis of this compound in fungi is a complex process involving a dedicated set of enzymes encoded within a biosynthetic gene cluster. While the core machinery, an NR-PKS and a cytochrome P450, is likely responsible for the formation of the depsidone scaffold, the specific tailoring enzymes that decorate this core to yield this compound are yet to be fully characterized. The proposed pathway and experimental protocols outlined in this guide provide a framework for future research aimed at unraveling the remaining mysteries of this compound biosynthesis. A complete understanding of this pathway will not only contribute to our fundamental knowledge of fungal secondary metabolism but also unlock the potential for the biotechnological production of this intriguing natural product.
References
- 1. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lobaria pulmonaria - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Genetic potential of lichen-forming fungi in polyketide biosynthesis - RMIT University - Figshare [research-repository.rmit.edu.au]
Physical and chemical properties of Stictic acid.
Stictic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a β-orcinol depsidone, is a secondary metabolite predominantly isolated from various lichen species.[1][2] It has attracted considerable scientific attention due to its diverse and potent biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details common experimental methodologies for its study, and visualizes relevant biological pathways.
Physical and Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and application in research and drug development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₄O₉ | [4] |
| Molecular Weight | 386.31 g/mol | |
| CAS Number | 549-06-4 | |
| Appearance | Solid | |
| Melting Point | 260-265 °C (decomposes) | |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol. | |
| pKa (Predicted) | 8.94 ± 0.40 | |
| Density (Predicted) | 1.591 ± 0.06 g/cm³ |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.
| Spectroscopic Technique | Description |
| ¹H NMR | The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its aromatic, methyl, methoxy, and aldehyde protons. |
| UV-Vis | This compound exhibits strong UV absorbance at approximately 240-250 nm and 310 nm. For quantitative analysis using HPLC, the detection wavelength is typically set around 245 nm. |
| Mass Spectrometry (MS) | Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. |
| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in the this compound molecule, such as hydroxyl, carboxyl, and ester groups, based on their vibrational frequencies. |
Experimental Protocols
Extraction and Isolation of this compound from Lichens
This compound is naturally present in a variety of lichen species and can be isolated through a multi-step extraction and purification process.
Methodology:
-
Raw Material Preparation: The lichen thalli are first cleaned of any debris and then dried. The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered lichen material is subjected to extraction with an organic solvent, commonly acetone or methanol, using a Soxhlet apparatus or maceration. This step is designed to extract a broad range of secondary metabolites, including this compound.
-
Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is then subjected to purification techniques to isolate this compound. This may involve:
-
Crystallization: this compound can often be crystallized directly from the crude extract using a suitable solvent system.
-
Column Chromatography: For more complex mixtures, column chromatography (e.g., silica gel) is employed. The extract is loaded onto the column, and different solvent gradients are used to separate the components based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing this compound.
-
-
Purity Confirmation: The purity of the isolated this compound is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point.
Caption: General Workflow for this compound Extraction.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the identification and quantification of this compound.
Example Chromatographic Conditions:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acid (e.g., phosphoric acid) in a ratio such as 80:20:1 (v/v/v) to ensure good peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Detection is typically performed at around 245 nm, where this compound shows strong UV absorbance.
-
Quantification: A stock solution of pure this compound standard is prepared in a suitable solvent like methanol. A calibration curve is generated by running a series of dilutions of the standard solution to quantify the amount of this compound in a sample.
Signaling Pathways
Biosynthesis of this compound
This compound is synthesized in lichens via the acetate-malonate pathway. The process begins with the precursor molecules acetyl-CoA and malonyl-CoA. A non-reducing polyketide synthase (NR-PKS) enzyme catalyzes the formation of two phenolic rings. These rings are then joined through an esterification reaction to form a depside intermediate. The final step involves an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase, which creates the characteristic depsidone core of this compound.
Caption: Simplified Biosynthesis of this compound.
Potential Antioxidant Signaling Pathway
The antioxidant effects of natural compounds are often mediated through the modulation of intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE pathway. While direct modulation by this compound requires further investigation, this pathway represents a plausible mechanism for its observed antioxidant properties.
Under normal conditions, the transcription factor Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Anticancer Activity and Apoptosis
This compound has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to inhibit the growth of HT-29 human colon adenocarcinoma cells with an IC50 value of 29.29 µg/mL, while showing significantly lower toxicity to non-malignant cells. This suggests a potential therapeutic window. The anticancer activity is believed to be, at least in part, due to the induction of apoptosis. While the precise molecular mechanisms are still under investigation, the activation of caspase cascades is a common pathway for apoptosis induced by natural compounds. Computational studies have also suggested that this compound may play a role in the reactivation of the tumor suppressor protein p53.
References
A Technical Guide to the Spectroscopic Data of Stictic Acid
Introduction
Stictic acid (C₁₉H₁₄O₉) is a prominent secondary metabolite belonging to the β-orcinol depsidone class, commonly found in various lichen species.[1] With a molar mass of 386.31 g/mol , this compound has attracted significant scientific interest due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data
The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here corresponds to spectra recorded in DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.43 | s | CHO |
| 6.98 | s | H-5 |
| 6.79 | s | H-6' |
| 3.92 | s | OCH₃ |
| 2.50 | s | CH₃-C8 |
| 2.20 | s | CH₃-C8' |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [1]
| Carbon Atom | Chemical Shift (δ) ppm | Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | 109.03 | C-7 | 151.81 |
| C-2 | 162.30 | C-8 | 112.74 |
| C-3 | 114.25 | C-9 | 135.88 |
| C-4 | 160.62 | C-1' | 112.98 |
| C-4a | 109.03 | C-2' | 150.78 |
| C-5 | 137.37 | C-3' | 120.71 |
| C-5a | 151.81 | C-4' | 147.98 |
| C-6 | 163.04 | C-5' | 166.23 |
| C-6a | 162.30 | C-6' | 94.99 |
| C-7' | 186.54 | OCH₃ | 56.68 |
| CH₃-C8 | 21.45 | CH₃-C8' | 9.55 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is crucial for identifying its key functional groups.
Table 3: Infrared (IR) Spectroscopy Data for this compound [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3500-3100 | O-H (hydroxyl), broad |
| ~3080 | C-H (aromatic) |
| ~2925 | C-H (methyl) |
| ~1740 | C=O (lactone) |
| ~1695 | C=O (aldehyde) |
| ~1620, 1580, 1450 | C=C (aromatic) |
| ~1250 | C-O-C (ether and ester) |
Mass Spectrometry (MS)
Mass spectrometry provides insights into the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural confirmation.
Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound
| m/z | Interpretation |
| 386 | [M]⁺ (Molecular Ion) |
| 385 | [M-H]⁻ |
| 357 | [M-CHO]⁺ or [M-H-CO]⁻ |
| 341 | [M-H-CO₂]⁻ |
| 167 | Fragment |
| 149 | Fragment |
| 123 | Fragment |
Experimental Protocols
The following protocols outline the general methodologies for the isolation and spectroscopic analysis of this compound.
Isolation and Purification of this compound
-
Lichen Material Preparation : Collect lichen species known to contain this compound (e.g., from the genera Usnea, Ramalina, Stereocaulon). Clean the collected material of any debris, air-dry it thoroughly, and then grind the lichen thalli into a fine powder.
-
Solvent Extraction : Macerate the powdered lichen material in acetone or methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process multiple times to ensure a comprehensive extraction.
-
Concentration : Filter the combined extracts to remove solid residues. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Chromatographic Purification : Subject the crude extract to column chromatography (e.g., using Sephadex LH-20) or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Utilize 2D NMR experiments such as COSY, HSQC, and HMBC for complete and unambiguous signal assignments.
-
-
IR Spectroscopy :
-
Prepare the sample, typically using the KBr wafer method. Mix a small amount of the purified this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry :
-
Introduce the sample into the mass spectrometer, often via Liquid Chromatography (LC-MS) for complex mixtures or direct infusion for pure compounds.
-
Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in both positive and negative ion modes to obtain the molecular ion and fragmentation data.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Visualized Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: General workflow for the isolation and analysis of this compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Stictic Acid
For Immediate Release
[City, State] – [Date] – Stictic acid, a secondary metabolite produced by various lichens, is emerging as a compound of significant interest to the scientific and medical research communities. A comprehensive analysis of existing literature reveals a spectrum of biological activities, positioning this compound as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the multifaceted biological effects of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways.
Anticancer Activity: A Promising Cytotoxic Profile
This compound has demonstrated notable cytotoxic activity against various human cancer cell lines. Of particular significance is its selective action, showing greater potency against cancer cells compared to non-malignant cell lines, suggesting a favorable therapeutic window.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 | [1][2] |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >258.8 | [1] |
| MRC-5 | Human Fetal Lung Fibroblast (Non-malignant) | 2478.40 | ~6416.5 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Human cancer cell lines (e.g., HT-29) and a non-malignant cell line (e.g., MRC-5)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 hours). Include untreated cells as a negative control and a solvent control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
Visualizing the Mechanism: A Potential Pathway to Apoptosis
While the precise apoptotic pathway induced by this compound is still under full investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural anticancer compounds.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Antioxidant Activity: A Dual Role in Radical Scavenging
This compound has been investigated for its antioxidant properties, with some studies indicating significant radical scavenging activity, while others show moderate or low activity, suggesting that its efficacy may be assay-dependent.
Quantitative Data: Antioxidant Activity of this compound
| Assay | Activity | IC50 (µM) | Notes | Reference |
| DPPH Radical Scavenging | Moderate | Not consistently reported | Activity may be influenced by molecular conformation. | |
| Superoxide Anion Scavenging | Better than quercetin | 566 (for a this compound derivative) | Depsidones show good superoxide scavenging. | |
| Neuroprotective (ROS reduction) | Protective | Not applicable | Observed in human astrocytes. |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound.
Materials:
-
This compound solution (in methanol or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in the chosen solvent.
-
Reaction Mixture: Mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Preliminary evidence suggests that this compound possesses anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound solution
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: The amount of nitrite, a stable product of NO, is determined from a standard curve. The percentage of inhibition of NO production is then calculated.
Visualizing the Mechanism: Potential Inhibition of the NF-κB Pathway
A plausible mechanism for the anti-inflammatory effect of this compound is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity: A Broad Spectrum of Inhibition
This compound has been shown to possess antimicrobial activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of this compound
| Organism | Type | MIC (µg/mL) | Reference |
| Escherichia coli (Fluoroquinolone-resistant) | Gram-negative bacteria | 64 - 512 | |
| Salmonella typhi | Gram-negative bacteria | Not specified for this compound, but related depsidones show activity. | |
| Staphylococcus aureus (Multidrug-resistant) | Gram-positive bacteria | Inactive (for some derivatives) |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Plate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density with a plate reader.
Enzyme Inhibition: Targeting Key Pathological Enzymes
This compound and its derivatives have been found to inhibit the activity of several enzymes implicated in various diseases.
Quantitative Data: Enzyme Inhibition by this compound and Derivatives
| Enzyme | Biological Relevance | Inhibitory Activity (IC50) | Reference |
| Tyrosinase | Hyperpigmentation | Not specified for this compound, but lichen extracts show activity. | |
| Xanthine Oxidase | Gout | Strong inhibition by some lichen extracts. | |
| LsrK (involved in Quorum Sensing) | Bacterial Pathogenicity | IC50 = 3 µM |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.
Materials:
-
This compound solution
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
96-well UV-transparent plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, this compound at various concentrations, and the xanthine oxidase enzyme.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Initiation of Reaction: Add xanthine to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.
-
Analysis: Calculate the percentage of inhibition of xanthine oxidase activity. The IC50 value is the concentration of this compound that inhibits the enzyme activity by 50%.
Experimental Workflow Visualization: MTT Assay
References
Stictic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Stictic acid, a β-orcinol depsidone secondary metabolite, is a prominent compound found in a variety of lichen species.[1] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and significant biological activities, including its anticancer, antioxidant, and antimicrobial effects.[2][3] Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Furthermore, this document elucidates the compound's mechanisms of action through signaling pathway diagrams and summarizes key quantitative data to facilitate further investigation and application.
Introduction
Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites.[1] These compounds are not essential for the primary growth of the lichen but play crucial roles in survival, such as defense against herbivores, UV protection, and antimicrobial activity. Among the vast array of lichen substances, depsidones are a significant class of polyphenolic compounds formed through the acetyl-malonate pathway.[1]
This compound (C₁₉H₁₄O₉, Molar Mass: 386.31 g/mol ) is a characteristic β-orcinol depsidone found in lichens such as Lobaria pulmonaria, Usnea articulata, and various Parmelia and Usnea species. It has garnered considerable scientific interest for its potent biological activities, making it a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing researchers with the necessary technical details to advance their studies.
Biosynthesis of this compound
The biosynthesis of this compound, like other depsidones, originates from the polyketide pathway, which utilizes acetyl-CoA and malonyl-CoA as primary precursors. The process is catalyzed by a multifunctional non-reducing polyketide synthase (NR-PKS) enzyme within the mycobiont (fungal partner) of the lichen. The pathway involves the formation and subsequent dimerization of two phenolic acid units (β-orsellinic acid type) to form a depside intermediate. This depside then undergoes an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 enzyme, to form the characteristic ether bond of the depsidone structure.
References
The Chemotaxonomic Significance of Stictic Acid in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of stictic acid, a prominent secondary metabolite in lichens, and its critical role in chemotaxonomy. The presence, concentration, and co-occurrence of this compound with other lichen substances serve as a vital tool for the systematic classification of these complex symbiotic organisms. This document details its distribution, biosynthetic pathways, and the analytical protocols used for its identification and quantification, offering a comprehensive resource for researchers in lichenology, natural product chemistry, and drug discovery.
Introduction to Lichen Chemotaxonomy
Chemotaxonomy, the classification of organisms based on their chemical constituents, is a cornerstone of modern lichenology. Lichens produce a vast array of unique secondary metabolites, often referred to as "lichen acids," which are extracellularly deposited on the fungal hyphae.[1] These compounds are generally stable and their production is genetically controlled, making them reliable markers for taxonomic differentiation.[2][3] this compound, a β-orcinol depsidone, is one such compound of significant taxonomic importance.[4] Its detection helps delineate species, define chemical strains (chemotypes), and understand phylogenetic relationships within complex lichen genera.[5]
This compound: Chemical Profile and Distribution
This compound (C₁₉H₁₄O₉) is an aromatic organic compound belonging to the depsidone class of polyketides. Depsidones are formed through the esterification of two phenolic rings. This compound is soluble in solvents like acetone, methanol, ethanol, and DMSO.
The distribution of this compound is widespread but not universal, making its presence a key diagnostic feature. It is a significant chemical marker in numerous genera within the Parmeliaceae family, the largest family of lichenized fungi. Its presence has been confirmed in a broad range of lichens, including species of:
-
Usnea : this compound is found in many species of this genus; one study identified it in 30 different Usnea species.
-
Ramalina : It has been identified in at least five species within this genus.
-
Parmotrema : The presence of this compound was a key characteristic in the identification of new species like Parmotrema eliasaroanum. It is also found in species such as Parmotrema perlata.
-
Cladonia : The compound is taxonomically relevant in groups such as the Cladonia verticillata group.
-
Sticta : this compound and its aggregates are used as characters in the phylogenetic analysis of this genus.
Often, this compound is part of a "chemosyndrome," a suite of biosynthetically related compounds. For instance, in Usnea articulata, this compound is found alongside related depsidones like northis compound, cryptothis compound, and conthis compound. The consistent co-occurrence of these related metabolites provides a robust chemical fingerprint for taxonomic identification.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between species and even based on the solvent used for extraction. Acetone is frequently cited as a highly efficient solvent for extracting this compound and other lichen metabolites.
| Lichen Species | Extraction Solvent | This compound Concentration (mg/g dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | |
| Usnea intermedia | Methanol | 2.98 ± 0.28 | |
| Ramalina farinacea | Acetone | Not specified, but detected | |
| Ramalina farinacea | Methanol | Not specified, but detected |
Biosynthesis of this compound
The biosynthesis of depsidones like this compound occurs via the acetyl-malonate pathway, also known as the polyketide pathway. This fundamental metabolic process involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a large, multifunctional enzyme complex called polyketide synthase (PKS). While the specific gene cluster for this compound biosynthesis is not yet fully elucidated, the general pathway is well-understood. The process begins with the formation of a polyketide chain, which then undergoes cyclization and aromatization to form phenolic rings. These rings are subsequently joined by an ester linkage to form a depside, which is then oxidatively cyclized to create the characteristic depsidone structure.
Experimental Protocols
Accurate identification of this compound is crucial for chemotaxonomic studies. A multi-step process involving extraction, separation, and identification is typically employed.
Extraction of Lichen Metabolites
The initial step involves extracting secondary metabolites from the dried and ground lichen thallus. The choice of solvent significantly impacts the yield.
-
Objective: To extract secondary metabolites, including this compound, from the lichen thallus.
-
Apparatus: Magnetic stirrer, filter paper (Whatman No. 1), evaporation apparatus.
-
Reagents: Acetone, methanol, or ethanol.
-
Procedure:
-
Weigh 1 gram of dried, ground lichen material.
-
Add 40 mL of an organic solvent (e.g., acetone, which is highly efficient for most lichen substances).
-
Stir the mixture at room temperature for 4 hours in the dark using a magnetic stirrer.
-
Filter the mixture through filter paper to separate the extract from the solid lichen matrix.
-
The resulting filtrate can be used directly for analysis or evaporated to dryness and redissolved in a smaller volume of a suitable solvent like DMSO or methanol for more concentrated samples.
-
Identification and Separation Techniques
A. Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for the preliminary identification of lichen substances.
-
Objective: To separate and tentatively identify lichen compounds based on their retardation factor (Rf) and reaction to visualizing agents.
-
Materials: Pre-coated TLC plates (Silica gel 60 F₂₅₄), developing tank, micropipettes, UV lamp (254 nm and 366 nm).
-
Solvent System: A standard solvent system is Toluene:Ethyl acetate:Formic acid (TEF) in a ratio of 65.5:41.5:4.
-
Procedure:
-
Spot the concentrated lichen extract onto the baseline of a TLC plate.
-
Place the plate in a developing tank saturated with the TEF solvent system and allow the solvent front to ascend near the top of the plate.
-
Remove the plate and allow it to air dry.
-
Visualize the separated spots under short-wave (254 nm) and long-wave (366 nm) UV light.
-
For further confirmation, spray the plate with a 10% sulfuric acid solution and heat it. This compound typically appears as a yellow band after this treatment. The Rf values are then compared to those of known standards.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative and more definitive identification of lichen metabolites. A Diode Array Detector (DAD) is often used to obtain UV spectra of the eluted compounds, aiding in their identification.
-
Objective: To accurately identify and quantify this compound in a lichen extract.
-
Instrumentation: An HPLC system equipped with a DAD detector and a C18 column.
-
Method Parameters (Example):
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Detection: Diode Array Detector monitoring at multiple wavelengths, with 240 nm often used for general detection of lichen acids.
-
Calibration: A calibration curve is generated using a pure standard of this compound at multiple concentration levels (e.g., 1-100 mg/L). The linearity of the curve should have a correlation coefficient (R²) of ≥ 0.999.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Validation: Method validation should include determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, reported values have been as low as 0.49 mg/L (LOD) and 1.64 mg/L (LOQ).
-
Integrated Analytical Workflow
The complete process from lichen sample to confirmed identification and quantification of this compound follows a logical workflow.
Conclusion and Future Directions
This compound is a paramount example of the utility of secondary metabolites in lichen taxonomy. Its presence or absence, often as part of a larger chemosyndrome, provides robust evidence for species delimitation and phylogenetic classification. The standardized analytical protocols detailed herein, from extraction to HPLC, ensure reproducible and reliable data for taxonomic research.
Beyond its role in taxonomy, this compound has demonstrated a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects, making it a subject of interest for pharmaceutical and biotechnological applications. Future research will likely focus on elucidating the specific biosynthetic gene clusters responsible for its production, which could pave the way for biotechnological synthesis of this and other valuable lichen compounds. Continued exploration of the chemical diversity within lichens, guided by chemotaxonomic principles, promises to uncover further novel compounds with significant scientific and commercial potential.
References
- 1. Genome-Wide Analysis of Biosynthetic Gene Cluster Reveals Correlated Gene Loss with Absence of Usnic Acid in Lichen-Forming Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and excavation of lichen bioactive natural products [frontiersin.org]
- 4. bioaustralis.com [bioaustralis.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Stictic Acid Derivatives in Nature: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stictic acid and its naturally occurring derivatives represent a significant class of β-orcinol depsidones, secondary metabolites primarily biosynthesized by various lichen species. These compounds have garnered substantial scientific interest due to their diverse and potent biological activities, including antioxidant, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of these derivatives, their biological sources, and their pharmacological activities. Detailed experimental protocols for the isolation, purification, and characterization of these compounds are presented, alongside a summary of their quantitative biological data in structured tables. Furthermore, this guide illustrates the biosynthetic pathway of this compound derivatives and touches upon their known interactions with cellular signaling pathways through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and its Derivatives
Lichens, symbiotic organisms formed from a fungus and a photosynthetic partner (alga or cyanobacterium), are prolific producers of unique secondary metabolites. Among these, depsidones are a major class of polyphenolic compounds characterized by a seven-membered heterocyclic ring formed by an ether and an ester linkage between two phenolic units. This compound is a prominent depsidone that serves as the parent compound for a range of naturally occurring derivatives.[1] These derivatives are often found together in what is known as a "chemosyndrome" within a particular lichen species and exhibit a wide array of biological activities that are of significant interest for pharmaceutical and biotechnological applications.[2]
Naturally Occurring this compound Derivatives and Their Sources
A variety of this compound derivatives have been isolated and identified from numerous lichen species. These compounds typically differ in the substitution patterns on the two aromatic rings. The following table summarizes the key naturally occurring this compound derivatives and their reported lichen sources.
| Derivative Name | Chemical Structure | Natural Sources (Lichen Genera) |
| This compound | C₁₉H₁₄O₉ | Usnea, Ramalina, Parmotrema, Xanthoparmelia, Lecanora, Hypogymnia, Pertusaria, Stereocaulon, Lobaria, Pseudocyphellaria, Dimelaena, Graphis[1][3] |
| Northis compound | C₁₈H₁₂O₉ | Ramalina anceps, Usnea articulata, Graphis dendrogramma[4] |
| Cryptothis compound | C₁₉H₁₆O₉ | Usnea baileyi, Usnea articulata, Ramalina siliquosa |
| Menegazziaic Acid | C₁₈H₁₄O₉ | Usnea baileyi, Usnea articulata, Usnea undulata, Dimelaena oreina |
| Conthis compound | C₁₉H₁₆O₁₀ | Usnea baileyi, Usnea articulata, Graphis dendrogramma |
| Methylthis compound | C₂₀H₁₆O₉ | Usnea baileyi |
| Perithis compound | C₂₀H₁₆O₉ | Usnea articulata, Ramalina siliquosa |
| 3-O-Methylconsalazinic Acid | C₂₀H₁₈O₁₀ | Usnea articulata |
| 8'-O-Methylmenegazziaic Acid | C₁₉H₁₆O₉ | Usnea baileyi |
| 8'-O-Methylconthis compound | C₂₀H₁₈O₁₀ | Usnea baileyi |
| Hypoconthis compound | C₁₉H₁₈O₁₀ | Usnea baileyi |
Biological Activities and Quantitative Data
This compound and its derivatives have demonstrated a range of biological activities, with antioxidant and cytotoxic effects being the most studied. The following tables present a summary of the available quantitative data for these activities.
Antioxidant Activity
| Compound | Assay | IC₅₀ / Activity | Reference |
| Northis compound | Superoxide Anion Scavenging | 566 µM | |
| Fumarprotocetraric Acid (related depsidone) | Superoxide Anion Scavenging | 580 µM | |
| Quercetin (Standard) | Superoxide Anion Scavenging | 754 µM | |
| Methylthis compound | DPPH Radical Scavenging | EC₅₀ 2.66 µM | |
| BHT (Standard) | DPPH Radical Scavenging | EC₅₀ 0.11 µM | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | EC₅₀ 0.24 µM |
Cytotoxic Activity
| Compound | Cell Line | GI₅₀ / IC₅₀ | Selectivity Index (SI) | Reference |
| Northis compound | 786-0 (Kidney Carcinoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | |
| MCF7 (Breast Carcinoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| HT-29 (Colon Carcinoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| PC-03 (Prostate Carcinoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| HEP2 (Laryngeal Carcinoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| B16-F10 (Murine Melanoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| UACC-62 (Human Melanoma) | 6.37 - 45.0 µM | 13.88 - 98.11 | ||
| NIH/3T3 (Mouse Embryonic Fibroblast) | - | - | ||
| 8'-O-n-Butyl-northis compound | Various Tumor Cells | 6.37 - 45.0 µM | 13.88 - 98.11 | |
| 8'-O-sec-Butyl-northis compound | Various Tumor Cells | 6.8 - 52.40 µM | 11.30 - 87.40 | |
| 8'-O-n-Hexyl-northis compound | MCF7, HT-29, PC-03, HEP2 | 5.96 - 9.53 µM | 5.76 - 9.2 | |
| 8'-O-Isopropyl-northis compound | PC-03 | 1.28 µM | 33.8 | |
| UACC, HEP2, B16-F10 | 6.2, 7.78, 9.65 µM | 4.5 - 7.0 | ||
| 8'-O-n-Pentyl-northis compound | PC-03 | 8.77 µM | 6.53 | |
| 8'-O-tert-Butyl-northis compound | PC-03 | 7.60 µM | 5.0 |
Experimental Protocols
General Extraction and Isolation Workflow
The isolation of this compound derivatives from lichen thalli typically follows a multi-step process involving extraction, fractionation, and purification.
Protocol 1: Extraction of this compound Derivatives from Lichen Thalli
-
Preparation of Lichen Material: Air-dry the collected lichen thalli and grind them into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Submerge the ground lichen material in a suitable organic solvent such as acetone or diethyl ether.
-
Stir the mixture at room temperature for 24 hours or perform a hot Soxhlet extraction for several hours.
-
Filter the mixture to separate the solvent extract from the solid lichen residue.
-
Repeat the extraction process with fresh solvent to ensure maximum recovery of the secondary metabolites.
-
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Isolation and Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) as the mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, gradually increasing the polarity of the solvent system. Collect the eluate in fractions.
-
Monitoring: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate. Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent (e.g., anisaldehyde-H₂SO₄).
-
Fraction Pooling: Combine the fractions containing the desired compound, as identified by TLC analysis.
-
Final Purification: Further purify the pooled fractions by preparative TLC or recrystallization from a suitable solvent to obtain the pure this compound derivative.
Characterization of this compound Derivatives
The identification and structural elucidation of the isolated compounds are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.
Biosynthesis and Signaling Pathways
Biosynthesis of this compound Derivatives
The biosynthesis of this compound and its derivatives follows the acetyl-malonate pathway, also known as the polyketide pathway. This pathway is responsible for the formation of most phenolic compounds in lichens. The core structure is assembled by a multifunctional enzyme called polyketide synthase (PKS). Depsidones are believed to be formed from depside precursors through an oxidative cyclization process involving a cytochrome P450 enzyme.
Potential Signaling Pathway Modulation
Preliminary research suggests that this compound may exert its cytotoxic effects through the modulation of key cellular signaling pathways. Computational studies have indicated that this compound might stimulate the reactivation of the tumor suppressor protein p53. The p53 pathway plays a crucial role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, such as DNA damage.
Conclusion and Future Directions
The naturally occurring derivatives of this compound represent a promising source of novel bioactive compounds with potential applications in medicine and biotechnology. Their antioxidant and selective cytotoxic properties warrant further investigation for the development of new therapeutic agents. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the full spectrum of biological activities of all known this compound derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including their interactions with specific signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new derivatives to optimize their biological activity and selectivity.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess their therapeutic potential.
This technical guide provides a foundational resource for researchers embarking on the study of these fascinating natural products, with the aim of accelerating the discovery and development of new drugs derived from lichens.
References
- 1. This compound | 549-06-4 | Benchchem [benchchem.com]
- 2. datapdf.com [datapdf.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, thermal analysis, DFT calculations and antioxidant activity studies of lichen metabolites northis compound and evernic acid Abstract [ejchem.journals.ekb.eg]
The Cornerstone of Stictic Acid Chemistry: A Technical Review of Knop and Schnedermann's Pioneering 1846 Research
A foundational study published in 1846 by W. Knop and G. Schnedermann in the "Journal für Praktische Chemie" marked the first isolation and characterization of stictic acid, a lichen metabolite that would later become significant in chemotaxonomy and pharmacological research. This technical guide revisits their seminal work, presenting their findings in a modern, structured format to provide researchers, scientists, and drug development professionals with a detailed understanding of the early experimental basis of this compound chemistry.
This review meticulously extracts and organizes the quantitative data from Knop and Schnedermann's original publication, detailing their experimental protocols for the isolation and analysis of this novel compound. Visual representations of their workflow are provided to clarify the logical progression of their investigation.
Quantitative Analysis of this compound
Knop and Schnedermann subjected the newly isolated this compound to elemental analysis, a cornerstone of chemical characterization in the 19th century. Their findings, which aimed to deduce the empirical formula of the compound, are summarized below. It is important to note that the atomic weights used at the time differ from modern values, which explains the discrepancies with currently accepted formulas.
| Element | Percentage Composition (Knop & Schnedermann) | Modern Theoretical Percentage (C₁₉H₁₄O₉) |
| Carbon (C) | 59.26% | 59.07% |
| Hydrogen (H) | 3.66% | 3.65% |
| Oxygen (O) | 37.08% | 37.28% |
Experimental Protocols
The methodologies employed by Knop and Schnedermann, though rudimentary by today's standards, were systematic and laid the groundwork for future investigations into lichen chemistry.
Isolation of this compound from Parmelia sticta
The primary source for their investigation was the lichen Parmelia sticta (now recognized as Lobaria pulmonaria). The isolation procedure can be broken down into the following key steps:
-
Extraction: The lichen material was first treated with a dilute solution of potassium hydroxide (KOH). This alkaline extraction served to dissolve the acidic components of the lichen.
-
Acidification and Precipitation: The resulting alkaline extract was then neutralized and subsequently acidified with an unnamed acid. This change in pH caused the crude this compound to precipitate out of the solution.
-
Purification: The precipitated raw product was collected and subjected to repeated washing with water and alcohol to remove impurities.
-
Crystallization: The purified this compound was then dissolved in a minimal amount of hot alcohol and allowed to cool slowly, which resulted in the formation of crystalline this compound.
Elemental Analysis
The elemental composition of the purified this compound was determined using the combustion analysis techniques prevalent in the mid-19th century.
-
Carbon and Hydrogen Analysis: A weighed sample of this compound was combusted in a stream of oxygen. The resulting carbon dioxide and water were collected in pre-weighed absorption tubes containing potassium hydroxide and calcium chloride, respectively. The increase in the mass of these tubes allowed for the calculation of the amount of carbon and hydrogen in the original sample.
-
Oxygen Analysis: The percentage of oxygen was typically determined by difference, subtracting the combined percentages of carbon and hydrogen from 100%.
Experimental Workflow and Logic
The logical flow of Knop and Schnedermann's research, from the initial extraction to the final elemental analysis, can be visualized as a clear and sequential process.
Figure 1. Workflow for the isolation and characterization of this compound.
This pioneering work by Knop and Schnedermann, though lacking the sophisticated analytical techniques of modern chemistry, was a critical first step in the study of lichen depsidones. Their meticulous approach to isolation and elemental analysis provided the initial chemical identity of this compound, opening the door for over a century and a half of further research into its structure, biosynthesis, and biological activities.
Stictic Acid in Usnea Species: A Technical Guide for Researchers
Introduction
Stictic acid, a secondary metabolite belonging to the β-orcinol depsidone class, is a significant chemical constituent in various species of the lichen genus Usnea.[1] This compound and its derivatives have garnered considerable interest within the scientific community due to their potential biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[2][3] This technical guide provides an in-depth overview of the occurrence of this compound in Usnea species, detailing quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Quantitative Occurrence of this compound in Usnea Species
The concentration of this compound can vary significantly among different Usnea species and is also influenced by the solvent used for extraction. Acetone has been demonstrated to be a highly effective solvent for the extraction of this compound. The following tables summarize the available quantitative data on this compound content in various Usnea species.
Table 1: this compound Content in Selected Usnea Species Determined by HPLC
| Usnea Species | Extraction Solvent | This compound Content (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | [2] |
| Ethanol | 7.52 ± 0.12 | [2] | |
| Methanol | 5.16 ± 0.08 | ||
| Usnea fulvoreagens | Acetone | 7.83 ± 0.15 | |
| Ethanol | 6.49 ± 0.11 | ||
| Methanol | 4.37 ± 0.07 | ||
| Usnea intermedia | Acetone | 5.44 ± 0.41 | |
| Ethanol | 4.11 ± 0.09 | ||
| Methanol | 2.98 ± 0.28 |
Table 2: this compound Yield in Other Usnea Species
| Usnea Species | Extraction Method/Solvent | This compound Yield (% of dry weight) | Reference |
| Usnea aciculifera | Not specified | 0.15 |
Qualitative Occurrence:
In addition to the quantitative data, several studies have reported the presence of this compound in a wider range of Usnea species without specifying the exact quantities. A study of Usnea lichens from the Western Ghats identified this compound in 30 out of 38 species studied, making it one of the most common secondary metabolites after usnic acid. This compound has also been identified as a constituent of Usnea barbata and Usnea articulata.
Experimental Protocols
Extraction of this compound from Usnea Species
The following protocol is a generalized procedure based on methods reported in the literature for the extraction of lichen acids. Acetone is often the solvent of choice due to its efficiency in dissolving most lichen substances.
Materials:
-
Dried and ground Usnea thalli
-
Acetone (analytical grade)
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator (optional)
-
Glass vials
Procedure:
-
Weigh a known amount of finely ground, dried Usnea lichen material (e.g., 1.0 g).
-
Place the ground lichen into an Erlenmeyer flask.
-
Add a specific volume of acetone. A common solvent-to-sample ratio is 40:1 (v/w), for example, 40 mL of acetone for 1 g of lichen material.
-
Place the flask on a magnetic stirrer and stir the mixture for a defined period, for instance, 4 hours at room temperature in the dark.
-
After the extraction period, filter the mixture through filter paper to separate the extract from the solid lichen material.
-
For concentration, the solvent can be removed using a rotary evaporator at a controlled temperature.
-
The dried extract can then be redissolved in a suitable solvent (e.g., DMSO or methanol) for further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and accurate method for the quantification of this compound. The following provides a general framework for an HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or another acidifier for the mobile phase.
-
This compound standard of known purity.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol and acidified water (e.g., with 1% phosphoric acid) is commonly used. An example gradient could be:
-
Start with a lower concentration of methanol and gradually increase it over the run time to elute compounds with different polarities.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection Wavelength: this compound can be detected at its UV absorbance maximum, which should be determined using a DAD detector by analyzing a pure standard. A common wavelength for detection of lichen phenolics is around 240-254 nm.
-
Injection Volume: Typically 10-20 µL.
Quantification: A calibration curve is constructed by injecting known concentrations of a pure this compound standard. The peak area of this compound in the sample chromatogram is then used to calculate its concentration by interpolation from the calibration curve.
Biosynthesis of this compound
This compound, as a depsidone, is synthesized in lichens through the acetyl-malonate pathway, also known as the polyketide pathway. This pathway is responsible for the formation of a wide variety of phenolic compounds in fungi.
The biosynthesis is initiated by a multifunctional enzyme called polyketide synthase (PKS). It is proposed that depsidones are formed from depside precursors through an oxidative cyclization process. The key steps in the biosynthesis of a depsidone like this compound are believed to involve:
-
Polyketide Chain Formation: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form two separate polyketide chains.
-
Cyclization and Aromatization: These polyketide chains then cyclize and aromatize to form two distinct phenolic rings (orsellinic acid or its derivatives).
-
Depside Formation: The two aromatic rings are linked by an ester bond to form a depside. This reaction is catalyzed by the PKS itself.
-
Oxidative Cyclization to Depsidone: A key step in depsidone formation is the intramolecular oxidative coupling of the depside precursor. This reaction is catalyzed by a cytochrome P450 monooxygenase, which forms an ether linkage between the two aromatic rings, creating the characteristic dibenzo[b,e]dioxepin-11-one core structure of depsidones.
The genes encoding the PKS and the cytochrome P450 are typically located together in the fungal genome in a biosynthetic gene cluster (BGC).
Visualizations
Caption: Workflow for the quantification of this compound in Usnea species.
Caption: Proposed biosynthetic pathway for depsidones like this compound.
References
Stictic Acid: A Technical Guide to Preliminary Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
Stictic acid, a secondary metabolite primarily isolated from various lichen species, has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies used in its study, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Introduction
Lichens are prolific producers of unique secondary metabolites, and among these, this compound (C₁₉H₁₄O₉) has emerged as a compound of interest for biomedical research.[1] It is a β-orcinol depsidone, a class of polyphenolic compounds, recognized for its potential biological activities.[1] Preliminary research has highlighted its cytotoxic, apoptotic, antioxidant, and anti-inflammatory effects.[2][3] This guide synthesizes the current understanding of this compound's bioactivity, offering a technical foundation for researchers and professionals in drug development.
Anticancer Activity
This compound has demonstrated notable anticancer activity against various human cancer cell lines. A key finding is its selective cytotoxicity, showing a greater inhibitory effect on cancer cells compared to non-malignant cells, which suggests a favorable therapeutic window.
In Vitro Cytotoxicity
The growth-inhibitory effects of this compound have been quantified using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cell Type | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 | |
| MCF-7 | Human Breast Adenocarcinoma | >20,000 | - | |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | - |
Note: The IC50 for MCF-7 was reported to be significantly higher, with this compound being 689-fold more sensitive to the HT-29 cell line.
Mechanism of Action: Induction of Apoptosis
The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. While the precise molecular interactions are still under investigation, computational studies suggest a potential mechanism involving the reactivation of the p53 tumor suppressor pathway. The apoptotic process is a critical target in cancer therapy, and this compound's ability to trigger this cascade in cancer cells is a key aspect of its therapeutic potential. This process often involves the activation of caspase cascades.
Caption: Hypothesized apoptotic pathway induced by this compound.
Anti-inflammatory and Antioxidant Activities
Preliminary research suggests that this compound possesses anti-inflammatory and antioxidant properties, which are common among phenolic compounds derived from lichens.
Anti-inflammatory Mechanism
The anti-inflammatory actions of many natural compounds are mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). While direct evidence for this compound's impact on these pathways is limited, its structure suggests a potential for such interactions.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to enter the nucleus and activate pro-inflammatory gene transcription. It is hypothesized that this compound may inhibit this process.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that respond to extracellular stimuli. This compound may modulate this pathway, thereby reducing the inflammatory response.
Caption: Potential modulation of the MAPK pathway by this compound.
Antioxidant Activity
This compound and its derivatives have been evaluated for their ability to scavenge free radicals. The antioxidant potential is often attributed to the phenolic structure of depsidones.
| Assay | Compound | IC50 Value (µM) | Reference |
| Superoxide Anion Scavenging | Northis compound (derivative) | 580 | |
| Superoxide Anion Scavenging | Fumarprotocetraric acid (related depsidone) | 566 | |
| Superoxide Anion Scavenging | Quercetin (standard) | 754 | |
| DPPH Radical Scavenging | This compound Derivatives | Moderate Activity |
Note: In one study, Northis compound, a close derivative of this compound, showed better superoxide anion scavenging activity than the standard antioxidant, quercetin.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preliminary biomedical research of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate human cell lines (e.g., HT-29, MRC-5) in 96-well plates at a density that ensures logarithmic growth throughout the assay period and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 48 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.
Caption: Standard experimental workflow for an MTT cell viability assay.
DPPH Radical Scavenging Assay
This assay is used to determine the free-radical scavenging capacity of a compound.
Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., quercetin or ascorbic acid).
-
Reaction: Mix the this compound solution with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Conclusion and Future Directions
This compound is a promising natural product with a range of demonstrated biological activities, most notably in the areas of cancer and oxidative stress. Its selective cytotoxicity against colon cancer cells and its potential to induce apoptosis warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its anticancer and anti-inflammatory effects. In vivo studies are necessary to validate the in vitro findings and to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound as a candidate for drug development.
References
Stictic Acid: A Comprehensive Technical Guide on its Role in Lichen Secondary Metabolism for Researchers and Drug Development Professionals
Abstract
Stictic acid, a β-orcinol depsidone, is a prominent secondary metabolite found in a variety of lichen species. This technical guide provides an in-depth exploration of its multifaceted role in lichen secondary metabolism, with a focus on its biosynthesis, chemical properties, and diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and the molecular pathways associated with this compound. The information presented herein is designed to facilitate further research and unlock the therapeutic potential of this intriguing natural compound.
Introduction
Lichens, symbiotic organisms formed from a partnership between a fungus (mycobiont) and one or more photosynthetic partners (photobiont), are prolific producers of a vast array of unique secondary metabolites. These compounds are not essential for the primary growth of the lichen but play crucial roles in their survival, including defense against herbivores, protection from UV radiation, and antimicrobial activity.[1] this compound is one such compound that has garnered significant scientific interest due to its notable biological activities, including anticancer, antimicrobial, and antioxidant properties.[2] This guide will delve into the core aspects of this compound's function and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound originates from the acetate-malonate pathway, a common route for the production of polyketides in fungi.[2] The process is initiated with the precursor molecules acetyl-CoA and malonyl-CoA. These are assembled by a non-reducing polyketide synthase (NR-PKS), a large, multi-domain enzyme. The genes that encode for the NR-PKS and subsequent tailoring enzymes are typically located together in the fungal genome in what is known as a biosynthetic gene cluster (BGC). While the precise enzymatic steps for this compound are a subject of ongoing research, the general pathway involves the formation of a polyketide chain, followed by cyclization and aromatization to form a phenolic carboxylic acid. Further modifications, such as esterification and oxidative coupling, lead to the final depsidone structure of this compound.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities that are of significant interest for drug development. These activities have been quantified in various in vitro studies, and the key data is summarized below.
Anticancer Activity
This compound has demonstrated cytotoxic effects against several human cancer cell lines. A primary mechanism of its anticancer action is the induction of apoptosis, or programmed cell death. Computational studies have suggested that this compound may reactivate the p53 tumor suppressor pathway.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 | |
| MCF-7 | Human Breast Adenocarcinoma | - | - | |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | ~6415 |
Note: The high IC50 value against the non-malignant MRC-5 cell line suggests a degree of selectivity for cancer cells.
Antimicrobial Activity
This compound has also shown inhibitory activity against various microorganisms. The minimum inhibitory concentration (MIC) is a common measure of this activity.
| Microorganism | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 0.25 - 0.5 (mg/mL) | |
| Bacillus subtilis | Gram-positive bacteria | 0.25 - 0.5 (mg/mL) | |
| Escherichia coli (Fluoroquinolone-resistant) | Gram-negative bacteria | 64 - 512 |
Antioxidant Activity
The antioxidant properties of this compound and its derivatives have been investigated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. However, the reported activity can be variable, potentially due to the molecular conformation of this compound affecting its ability to scavenge certain free radicals. Some studies have shown that depsidones like this compound may have better superoxide anion scavenging activity than their DPPH radical scavenging activity might suggest.
| Assay | Activity | Reference |
| DPPH Radical Scavenging | Moderate to low activity reported in some studies. | |
| Superoxide Anion Scavenging | Potentially higher activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Purification of this compound from Lichens
This protocol outlines a general procedure for the extraction and purification of this compound from lichen thalli.
1. Lichen Material Preparation:
- Clean the collected lichen thalli of any debris and dry them at room temperature.
- Grind the dried lichen material into a fine powder.
2. Solvent Extraction:
- Macerate the powdered lichen material in acetone at room temperature with constant stirring for several hours. Acetone is often reported as an efficient solvent for this compound extraction.
- Filter the extract to remove the solid lichen material.
- Repeat the extraction process with fresh solvent to ensure maximum yield.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
3. Purification:
- The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC).
- The fractions containing this compound can be identified by analytical TLC and comparison with a standard.
- Recrystallization from a suitable solvent can be performed to obtain pure this compound.
start [label="Lichen Collection & Cleaning", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
drying [label="Drying"];
grinding [label="Grinding"];
extraction [label="Solvent Extraction (Acetone)"];
filtration [label="Filtration"];
evaporation [label="Solvent Evaporation"];
crude_extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
purification [label="Chromatographic Purification"];
pure_compound [label="Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> drying -> grinding -> extraction -> filtration -> evaporation -> crude_extract -> purification -> pure_compound;
}
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and an acid such as phosphoric acid (e.g., 80:20:1, v/v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: this compound shows strong UV absorbance around 240-250 nm and 310 nm. The primary wavelength for quantification is typically set around 245 nm.
-
Quantification: A calibration curve is generated using standard solutions of purified this compound of known concentrations. The concentration of this compound in the lichen extracts is then determined by comparing their peak areas to the calibration curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plates for the desired period (e.g., 48 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
- Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the untreated control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
1. Reagent Preparation:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
- Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
2. Assay Procedure:
- In a 96-well plate or cuvettes, add a specific volume of the this compound solutions or the positive control.
- Add an equal volume of the DPPH working solution to each well.
- Include a blank containing the solvent and the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
3. Measurement and Analysis:
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- The percentage of radical scavenging activity is calculated using the following formula:
- % Scavenging = [ (A_control - A_sample) / A_control ] * 100
- Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
- The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging percentage against the concentration of the compound.
Signaling Pathways
The anticancer activity of this compound is linked to the induction of apoptosis. While the exact molecular targets are still being elucidated, evidence suggests a potential role for the p53 signaling pathway.
The p53 Signaling Pathway and Potential Role of this compound
The p53 protein is a critical tumor suppressor that responds to cellular stress, including DNA damage, by halting the cell cycle to allow for repair or by initiating apoptosis if the damage is irreparable. In many cancers, the p53 pathway is inactivated, allowing for uncontrolled cell proliferation.
Computational studies suggest that this compound may contribute to the reactivation of mutant p53, thereby restoring its tumor-suppressive functions. The proposed mechanism involves this compound inducing a conformational change in mutant p53, leading to the activation of downstream targets that promote apoptosis, such as Bax and PUMA, and the inhibition of anti-apoptotic proteins like Bcl-2.
References
Stictic Acid in Lichens: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of lichen species containing stictic acid, including quantitative data, experimental protocols for its analysis, and its biosynthetic pathway.
Introduction
This compound is a naturally occurring β-orcinol depsidone, a class of secondary metabolites found in various lichen species. First isolated in 1846, it has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, antimicrobial, and antitumor activities. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing the lichen species known to contain this compound, quantitative analysis of its concentration, standardized experimental protocols for its identification and quantification, and an overview of its biosynthetic pathway.
Lichen Species Containing this compound
This compound has been identified in a diverse range of lichen genera. While its presence is well-documented in many species, the concentration can vary depending on the species, geographical location, and environmental conditions. The following genera are known to include species containing this compound:
Quantitative Analysis of this compound
The concentration of this compound can differ significantly among lichen species and is influenced by factors such as the extraction solvent used. Acetone has been shown to be a highly effective solvent for the extraction of this compound. The table below summarizes available quantitative data for this compound in various lichen species.
| Lichen Species | Extraction Solvent | This compound Concentration (mg/g dry weight) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | |
| Usnea intermedia | Methanol | 2.98 ± 0.28 |
Note: This table represents a selection of available quantitative data. Concentrations can vary based on the specific sample, environmental conditions, and extraction methodology.
Experimental Protocols
Accurate identification and quantification of this compound are crucial for research and development. The following are detailed methodologies for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Thin Layer Chromatography (TLC) for the Identification of this compound
TLC is a widely used method for the rapid identification of lichen substances.
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Developing tank
-
Capillary tubes
-
UV lamp (254 nm and 366 nm)
-
Heating plate or oven
-
Spraying bottle
-
Solvent system (e.g., Toluene:Dioxane:Acetic acid – 180:60:8)
-
10% Sulfuric acid spray reagent
-
Lichen sample
-
Acetone (for extraction)
-
This compound standard
Procedure:
-
Extraction: A small fragment of the lichen thallus is placed in a microcentrifuge tube with a small amount of acetone. The sample is sonicated or vortexed for a few minutes to extract the lichen acids.
-
Spotting: Using a capillary tube, the acetone extract is spotted onto the baseline of a TLC plate. A spot of the this compound standard is also applied to the plate for comparison.
-
Development: The TLC plate is placed in a developing tank containing the solvent system. The tank should be sealed to allow the atmosphere to become saturated with solvent vapors. The solvent is allowed to ascend the plate until it reaches the solvent front.
-
Visualization:
-
The developed plate is removed from the tank and air-dried.
-
The plate is first examined under short-wave (254 nm) and long-wave (366 nm) UV light, and the spots are marked.
-
The plate is then sprayed with a 10% sulfuric acid solution.
-
The plate is heated at 110°C for 10-15 minutes until characteristic colors develop.
-
-
Identification: The Rf value (retention factor) and the color of the spot from the lichen extract are compared with those of the this compound standard for identification.
High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
HPLC is a precise and sensitive method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of solvents such as methanol, water, and an acid (e.g., phosphoric acid or acetic acid) to achieve a low pH is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Detection: Detection is typically performed at a wavelength of around 240-250 nm.
-
This compound Standard: A certified reference standard of this compound is required for calibration.
Procedure:
-
Standard Preparation: A stock solution of the this compound standard is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.
-
Sample Preparation:
-
A known weight of the dried and ground lichen sample is extracted with a suitable solvent (e.g., acetone) using methods such as sonication or maceration.
-
The extract is filtered and then evaporated to dryness.
-
The residue is redissolved in a known volume of the mobile phase or a suitable solvent and filtered through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
The standard solutions and the sample extract are injected into the HPLC system.
-
The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve generated from the standard solutions.
Biosynthesis of this compound
This compound, like other depsidones in lichens, is synthesized via the acetyl-polymalonate pathway. This pathway involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, aromatization, and oxidative coupling, to form the depsidone structure. This compound is structurally related to northis compound, and it is believed that this compound is biosynthesized from northis compound.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from lichen samples.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from primary metabolites.
References
Methodological & Application
Application Notes & Protocols: Extraction of Stictic Acid from Lichens
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stictic acid is a prominent β-orcinol depsidone, a class of secondary metabolites found in various lichen species. As a subject of medical research, this compound has demonstrated several biological activities, including antioxidant and apoptotic effects.[1][2] This document provides detailed protocols for the extraction of this compound from lichen thalli, focusing on established methodologies and solvent efficiencies.
Overview of Extraction Methods and Solvent Selection
The extraction of this compound from lichens typically involves solid-liquid extraction using organic solvents. The choice of solvent and method significantly impacts the yield and purity of the final extract.
Solvent Efficiency: The selection of an appropriate solvent is critical for maximizing the yield of this compound. Studies comparing common organic solvents have shown a clear order of efficiency.
-
Acetone: Generally considered the most effective solvent for the extraction of this compound, providing the highest yields.[1]
-
Ethanol: Shows moderate efficiency for this compound extraction.[1]
-
Methanol: While effective for extracting total phenolic content and showing high antioxidant activity in extracts, it yields lower concentrations of this compound compared to acetone and ethanol.[1]
Therefore, acetone is the recommended solvent for targeted this compound extraction.
Common Extraction Techniques:
-
Maceration (Cold Extraction): Involves soaking the powdered lichen material in a solvent at room temperature, often with agitation (e.g., stirring or shaking). This method is simple but may require longer extraction times.
-
Soxhlet Extraction (Hot Extraction): A continuous extraction method using a specialized apparatus. It is highly efficient due to the repeated washing of the material with fresh, hot solvent, but the elevated temperature can potentially degrade thermolabile compounds.
-
Heat Reflux Extraction: Involves boiling the solvent with the lichen material in a flask fitted with a condenser. This technique was found to be highly effective for extracting other lichen metabolites like usnic acid and is a viable method for this compound.
-
Modern Techniques: Methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer faster extraction times and reduced solvent consumption.
Quantitative Data: this compound Yield
The following table summarizes the quantitative yields of this compound from different Usnea species using various solvents, as determined by High-Performance Liquid Chromatography (HPLC).
| Lichen Species | Extraction Solvent | This compound Yield (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | |
| Usnea filipendula | Ethanol | 4.89 ± 0.17 | |
| Usnea filipendula | Methanol | 3.52 ± 0.11 | |
| Usnea fulvoreagens | Acetone | 5.56 ± 0.22 | |
| Usnea fulvoreagens | Ethanol | 3.99 ± 0.11 | |
| Usnea fulvoreagens | Methanol | 3.20 ± 0.14 | |
| Usnea intermedia | Acetone | 4.39 ± 0.38 | |
| Usnea intermedia | Ethanol | 3.23 ± 0.21 | |
| Usnea intermedia | Methanol | 2.98 ± 0.28 |
Data presented as mean ± standard deviation.
As the data indicates, acetone consistently provides the highest yield of this compound across all tested species.
Experimental Protocols
Protocol 1: General Sample Preparation
-
Collection and Cleaning: Collect lichen thalli from the desired substrate. Carefully clean the material to remove any debris, substrate (e.g., bark, rock), and other impurities.
-
Drying: Air-dry the cleaned lichen material in a dark, well-ventilated area until a constant weight is achieved.
-
Grinding: Grind the dried thalli into a fine powder using a household blender or a laboratory mill. Homogenizing the material increases the surface area for efficient solvent penetration.
Protocol 2: Extraction by Maceration with Stirring
This protocol is based on the methodology used for extracting this compound from Usnea species.
-
Setup: Place 1 gram of the powdered lichen material into a glass flask.
-
Solvent Addition: Add 40 mL of acetone to the flask.
-
Extraction: Place the flask on a magnetic stirrer and agitate the mixture at room temperature for 4 hours. Ensure the flask is covered to prevent solvent evaporation.
-
Filtration: After 4 hours, separate the extract from the solid lichen material by filtration through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the filtrate to dryness using a rotary evaporator under reduced pressure.
-
Storage: The resulting residue is the crude extract containing this compound. For analysis, this residue can be redissolved in a known volume of a suitable solvent, such as DMSO or methanol.
Protocol 3: Hot Soxhlet Extraction
This protocol is adapted from a general method for the successive extraction of lichen metabolites.
-
Setup: Place approximately 10-20 grams of powdered lichen material into a cellulose extraction thimble.
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a round-bottom flask containing 200-250 mL of acetone and a condenser.
-
Extraction: Heat the acetone in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the lichen powder. Once the solvent reaches the top of the siphon arm, the entire volume of the extract is siphoned back into the flask.
-
Duration: Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Collect the acetone extract from the round-bottom flask and evaporate it to dryness using a rotary evaporator.
-
Storage: The resulting crude extract contains this compound and can be stored for further purification and analysis.
Downstream Processing: Purification and Analysis
-
Purification: The crude extract is a complex mixture of various metabolites. Further purification is necessary to isolate pure this compound. Common techniques include:
-
Silica Gel Column Chromatography: A standard method for separating compounds based on polarity.
-
Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification.
-
Sephadex LH-20 Chromatography: Often used for the separation of phenolic compounds.
-
-
Analysis and Identification:
-
Thin-Layer Chromatography (TLC): Used for initial qualitative analysis and to monitor the progress of column chromatography separations.
-
High-Performance Liquid Chromatography (HPLC): The primary method for the quantitative determination of this compound in extracts.
-
Visualized Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from lichens.
Caption: Workflow for this compound Extraction and Analysis.
References
Application Note: Quantitative Analysis of Stictic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of stictic acid, a secondary metabolite commonly found in lichens. The described protocol is applicable to researchers in natural product chemistry, pharmacology, and drug development for the accurate quantification of this compound in various sample matrices, particularly lichen extracts. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, sensitivity, and precision.
Introduction
This compound is a depsidone, a class of phenolic compounds produced by lichens, that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for pharmacological studies, quality control of herbal preparations, and chemotaxonomic classification of lichens. This document provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound.
Chemical Structure
This compound
-
IUPAC Name: 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-isobenzofuro[4,5-b][1][2]benzodioxepine-11-carbaldehyde[3]
-
Molecular Formula: C₁₉H₁₄O₉[3]
-
Molecular Weight: 386.3 g/mol [3]
Experimental Protocol
Sample Preparation: Extraction of this compound from Lichen
This protocol is adapted for the extraction of this compound from lichen samples.
Materials:
-
Dried and powdered lichen material
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Magnetic stirrer and stir bars
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
0.45 µm PTFE syringe filters
Procedure:
-
Weigh 1.0 g of finely ground lichen material.
-
Add 40 mL of acetone to the lichen powder in a flask. Note: Acetone has been shown to be a highly efficient solvent for this compound extraction.
-
Stir the mixture at room temperature in the dark for 4 hours using a magnetic stirrer.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid matrix.
-
Take a 5 mL aliquot of the filtrate and evaporate it to dryness using a rotary evaporator.
-
Dissolve the dried residue in 2 mL of DMSO.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to HPLC injection.
HPLC Instrumentation and Conditions
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Solvent A and Solvent B is recommended for optimal separation. |
| Solvent A: Water with 0.1% Acetic Acid | |
| Solvent B: Acetonitrile | |
| Gradient Elution | A typical gradient could be: 0-15 min, 30-70% B; 15-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 28°C |
| Detection Wavelength | 240 nm |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 to 100 mg/L.
-
Inject each standard in triplicate to construct a calibration curve by plotting the peak area against the concentration.
Method Validation
The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Typical Results |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.49 mg/L |
| Limit of Quantification (LOQ) | 1.64 mg/L |
| Precision (RSD%) | Intra- and inter-day precision should be ≤ 2%. |
| Accuracy (Recovery %) | Typically between 98% and 102%. |
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Column Temperature | 28°C |
Table 2: Method Validation Summary for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 mg/L |
| Correlation Coefficient (R²) | ≥ 0.999 |
| LOD | 0.49 mg/L |
| LOQ | 1.64 mg/L |
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound in lichen extracts. The protocol is straightforward and employs standard analytical instrumentation, making it accessible to most research and quality control laboratories. The validation data confirms that the method is linear, sensitive, and precise, ensuring the generation of high-quality, reproducible results.
References
Application Note: Identification of Stictic Acid Using Thin-Layer Chromatography (TLC)
Introduction
Stictic acid is a naturally occurring depsidone, a class of polyphenolic compounds, commonly found as a secondary metabolite in various lichen species.[1] Its biological activities, including potential anticancer properties, have made it a subject of interest for researchers in natural product chemistry and drug development.[2] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently employed for the separation and preliminary identification of this compound from lichen extracts.[1][3] This application note provides a detailed protocol for the identification of this compound using TLC, intended for researchers, scientists, and professionals in drug development.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat plate) and a liquid mobile phase (a solvent or mixture of solvents).[4] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase move slower, while compounds with a higher affinity for the mobile phase move faster. This differential migration results in the separation of the mixture's components. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.
Experimental Protocols
1. Materials and Reagents
-
Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F254.
-
Lichen Sample: Dried and ground lichen thalli known to contain this compound (e.g., from the genera Usnea, Lobaria).
-
This compound Standard: Pure this compound for reference.
-
Extraction Solvent: Acetone (reagent grade).
-
Mobile Phases (Solvent Systems):
-
System A: Toluene:Dioxane:Glacial Acetic Acid
-
System B: Toluene:Glacial Acetic Acid
-
-
Sample Application: Glass capillary tubes or micropipettes.
-
Development: TLC developing chamber with a lid.
-
Visualization Reagents:
-
10% Sulfuric Acid (H₂SO₄) in methanol or ethanol.
-
UV lamp (254 nm and 366 nm).
-
2. Sample Preparation: Extraction of this compound
-
Grinding: Weigh a known amount (e.g., 100 mg) of clean, dried lichen material and grind it into a fine powder using a mortar and pestle. This increases the surface area for efficient extraction.
-
Extraction: Transfer the powder to a glass vial. Add a suitable volume of acetone (e.g., 10 mL) to achieve a solvent-to-sample ratio of approximately 10:1 (v/w). Acetone is highly effective for extracting depsidones.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature using a magnetic stirrer, shaker, or ultrasonication to enhance extraction efficiency.
-
Filtration: Filter the mixture to remove solid lichen material.
-
Concentration: Evaporate the solvent from the filtrate under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of acetone or methanol to prepare the sample solution for TLC spotting.
3. Standard Solution Preparation
Prepare a stock solution of pure this compound standard in acetone or methanol at a concentration of approximately 1 mg/mL.
4. TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a starting line (origin) about 1.5-2.0 cm from the bottom of the TLC plate.
-
Mark points along the origin for sample and standard application, ensuring they are at least 1 cm apart from each other and the plate's edge.
-
Using a capillary tube or micropipette, carefully apply a small spot of the lichen extract and the this compound standard solution onto their respective marked points on the origin.
-
Allow the spots to dry completely before developing the plate.
5. Chromatogram Development
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of 0.5 to 1.0 cm. Ensure the solvent level is below the origin line on the plate.
-
To ensure a saturated atmosphere, which leads to better and more reproducible separations, line the inside of the chamber with filter paper soaked in the mobile phase and allow it to equilibrate for at least 20-30 minutes with the lid closed.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent front to ascend the plate. Development is complete when the solvent front reaches about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood. For solvent systems containing acetic acid, thorough drying is crucial before visualization.
6. Visualization
-
UV Light (Non-destructive): View the dried plate under a UV lamp. This compound, being UV-active, will appear as a dark spot against the fluorescent green background of the F254 plate at a wavelength of 254 nm. Circle the spots with a pencil.
-
Sulfuric Acid Spray (Destructive): In a fume hood, evenly spray the plate with a 10% H₂SO₄ solution.
-
Heating: Heat the sprayed plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes. Lichen substances, including this compound, will appear as colored spots. The specific color can be a diagnostic feature.
7. Identification and Data Analysis
-
Calculate the Rf value for the this compound standard and the corresponding spot in the lichen extract using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Compare the Rf value and the color of the spot from the lichen extract with those of the pure this compound standard. A match in both Rf value and spot color under the same conditions provides strong evidence for the presence of this compound in the sample.
Data Presentation
The Rf values of lichen substances are highly dependent on the exact TLC conditions (e.g., plate manufacturer, humidity, temperature, and chamber saturation). Therefore, co-chromatography with an authentic standard is essential for reliable identification. Below are common solvent systems used for the separation of this compound.
| Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Expected Rf Class / Remarks |
| Silica Gel 60 F254 | Toluene : Dioxane : Glacial Acetic Acid | Varies (e.g., 180:45:5) | A standard system for separating various lichen depsides and depsidones. |
| Silica Gel 60 F254 | Toluene : Glacial Acetic Acid | Varies (e.g., 9:1 or 4:1) | Good for separating moderately polar lichen acids. Adding acetic acid improves spot shape for acidic compounds. |
| Silica Gel 60 F254 | Solvent System 'B' (specific composition often proprietary to labs) | - | This compound is reported in Rf class 2 in this system, relative to northis compound (class 4) and atranorin (class 7). |
Visualizations
Caption: Experimental workflow for this compound identification.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stictic acid, a β-orcinol depsidone commonly found in lichens of the Usnea genus, has garnered scientific interest for its potential biological activities, including its antioxidant properties. As a phenolic compound, this compound is hypothesized to exert its antioxidant effects through the donation of hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research for the development of novel therapeutic agents.
These application notes provide a detailed protocol for assessing the in vitro antioxidant activity of this compound using common and well-established assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power). Additionally, a protocol for the Superoxide Anion Scavenging Activity Assay is included, as derivatives of this compound have shown notable efficacy in this particular assay.
Data Presentation
The antioxidant capacity of this compound and its derivatives can be quantified and compared using various assays. The following table summarizes representative quantitative data for the antioxidant activity of this compound derivatives. It is important to note that the antioxidant activity can vary depending on the specific derivative and the assay used.
| Assay | Compound | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity |
| Superoxide Anion Scavenging Activity | Depsidone (this compound Derivative 1) | IC50 = 566 µM[1][2] | Quercetin | IC50 = 754 µM[1][2] |
| Superoxide Anion Scavenging Activity | Depsidone (this compound Derivative 2) | IC50 = 580 µM[1] | Quercetin | IC50 = 754 µM |
| DPPH Radical Scavenging Activity | This compound Derivatives | Moderate antiradical activity observed | Not specified | Not specified |
Experimental Protocols
DPPH Radical Scavenging Activity Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the different concentrations of this compound or the positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the blank (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or ethanol (analytical grade)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the different concentrations of this compound or the positive control.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the sample with the ABTS•+ working solution.
-
-
Expression of Results: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the this compound solution, standard, or blank (solvent).
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation of Ferric Reducing Power:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the this compound samples from the standard curve. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Superoxide Anion Scavenging Activity Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂•⁻), which can be generated by various enzymatic or non-enzymatic systems. One common method involves the xanthine/xanthine oxidase system.
Materials:
-
This compound
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT) or similar detection agent
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Superoxide dismutase (SOD) or Quercetin (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of xanthine, NBT, and xanthine oxidase in phosphate buffer.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a similar dilution series for the positive control (SOD or quercetin).
-
-
Assay Protocol:
-
In a 96-well plate, add the this compound dilutions or positive control.
-
Add the xanthine and NBT solutions to each well.
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).
-
-
Calculation of Scavenging Activity: The percentage of superoxide anion scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the reaction mixture without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Visualization of Antioxidant Mechanism and Experimental Workflow
The following diagrams illustrate the general antioxidant mechanism of phenolic compounds like this compound and the typical workflow for in vitro antioxidant assays.
Caption: General mechanism of ROS neutralization by a phenolic antioxidant.
Caption: Standard workflow for in vitro antioxidant activity assays.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stictic acid, a secondary metabolite produced by various lichen species, has demonstrated promising antimicrobial properties, positioning it as a compound of interest for the development of novel therapeutic agents.[1][2] These application notes provide a comprehensive overview of the methodologies for testing the antimicrobial susceptibility of this compound, a summary of its known activity, and an exploration of its potential mechanism of action.
This compound is a β-orcinol depsidone with a range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Its antimicrobial potential is a key area of ongoing research.
Quantitative Antimicrobial Susceptibility Data
The antimicrobial efficacy of this compound can be quantified using standard laboratory techniques to determine its Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Containing Extracts
| Test Organism | Extract Source | MIC Range (µg/mL) |
| Escherichia coli (Fluoroquinolone-resistant isolates) | Methanol extracts of Usnea species | 64 - 512 |
| Escherichia coli E245 | Methanol extracts of Usnea filipendula, U. fulvoreagens, and U. intermedia | 64 |
| Escherichia coli O157:H7 | Methanol extracts of Usnea filipendula and U. intermedia | 64 |
| Other bacterial strains | Methanol extracts of Usnea species | 64 - ≥512 |
Note: The provided MIC values are for methanol extracts of Usnea species, which contain this compound among other compounds. Data for purified this compound is still emerging.[3]
Mechanism of Action
The antimicrobial mechanism of this compound is an active area of investigation. Current evidence points towards the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS).
Quorum Sensing Inhibition
Inhibition of LsrK:
Potential Signaling Pathway Disruption
Experimental Protocols
Detailed methodologies for conducting antimicrobial susceptibility testing of this compound are provided below. These protocols are based on established standards and can be adapted for specific research needs.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
-
Microplate reader (optional)
Procedure:
-
Stock Solution Preparation: Dissolve a known weight of purified this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted this compound, the positive control, and the growth control wells.
-
Controls:
-
Positive Control: A row with a standard antibiotic.
-
Negative Control: Wells containing only broth and the solvent used to dissolve the this compound to ensure it does not inhibit microbial growth.
-
Growth Control: Wells containing broth and the microbial inoculum only.
-
-
Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion for Zone of Inhibition Measurement
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of this compound.
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with solvent only)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Disk Preparation: Dissolve a known concentration of this compound in a suitable solvent. Aseptically apply a specific volume (e.g., 10-20 µL) of the this compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
Disk Placement: Using sterile forceps, place the this compound-impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Gently press the disks to ensure full contact with the agar surface.
-
Incubation: Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The measurement should be in millimeters.
Caption: Workflow for the Agar Disk Diffusion assay.
Conclusion
This compound presents a compelling profile as a potential antimicrobial agent, with evidence suggesting its activity is, at least in part, mediated through the inhibition of bacterial quorum sensing. The protocols detailed in these application notes provide a standardized framework for the continued investigation of its antimicrobial properties. Further research is warranted to establish a comprehensive spectrum of activity for purified this compound and to fully elucidate its molecular mechanisms of action. This will be crucial for its potential development as a novel therapeutic for combating microbial infections.
References
- 1. This compound | 549-06-4 | Benchchem [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Stictic Acid on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stictic acid, a secondary metabolite derived from lichens, has garnered attention in oncological research for its potential as a cytotoxic agent against various cancer cell lines. Preliminary studies have demonstrated its efficacy in inhibiting cancer cell growth, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. These application notes provide a summary of the cytotoxic activity of this compound and detailed protocols for its evaluation using a standard cytotoxicity assay.
Data Presentation
The cytotoxic effects of this compound have been quantified against several human cancer cell lines and a non-malignant cell line to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) | Reference |
| HT-29 | Colon Adenocarcinoma | 29.29 | ~75.8 | 84.6 | [1][2][3] |
| MCF-7 | Breast Adenocarcinoma | >200 (estimated) | >518 (estimated) | - | [1] |
| MRC-5 | Normal Fetal Lung Fibroblasts | 2478.40 | ~6418 | - |
Note: The IC50 value for MCF-7 is reported to be significantly higher than for HT-29, with one study indicating it to be 689-fold less sensitive. The Selectivity Index (SI) for HT-29 cells is calculated as the ratio of the IC50 for the normal cell line (MRC-5) to the cancer cell line (HT-29). A higher SI value suggests a greater selectivity of the compound for cancer cells over normal cells.
Experimental Protocols
A crucial method for assessing the cytotoxic potential of compounds like this compound is the MTT assay. This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
1. Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, MCF-7) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using standard trypsinization methods.
-
Resuspend the cells in complete medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the this compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise molecular mechanisms of this compound-induced cytotoxicity are still under investigation, preliminary computational studies suggest a potential role for the tumor suppressor protein p53. Activation of p53 can trigger the intrinsic apoptotic pathway. The following diagram illustrates a plausible signaling cascade.
References
Application Notes and Protocols for the Use of Stictic Acid as a Standard in Chemotaxonomy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemotaxonomy utilizes the chemical constituents of organisms to aid in their classification and identification. In the field of lichenology, secondary metabolites are invaluable taxonomic markers. Stictic acid, a β-orcinol depsidone, is a well-established and significant standard in the chemotaxonomy of lichens.[1] Its presence, often in conjunction with related compounds in the "this compound chemosyndrome," serves as a key diagnostic feature for distinguishing between morphologically similar lichen species. These application notes provide detailed protocols for the use of this compound as a standard in the chromatographic analysis of lichen secondary metabolites, focusing on Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The concentration of this compound can vary significantly between different lichen species and even within the same species depending on environmental factors. The following tables summarize quantitative data on this compound content in various lichen genera.
Table 1: this compound Concentration in Usnea Species
| Lichen Species | Extraction Solvent | This compound Concentration (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | [2] |
| Ethanol | 5.72 ± 0.06 | [2] | |
| Methanol | 5.37 ± 0.48 | [2] | |
| Usnea fulvoreagens | Acetone | 7.60 ± 0.28 | [2] |
| Ethanol | 5.33 ± 0.09 | ||
| Methanol | 4.88 ± 0.12 | ||
| Usnea intermedia | Acetone | 3.54 ± 0.07 | |
| Ethanol | 3.10 ± 0.04 | ||
| Methanol | 2.98 ± 0.28 |
Table 2: this compound Concentration in Lobaria Species
| Lichen Species | Chemical Race | This compound Concentration (mg/g) | Reference |
| Lobaria pulmonaria | Race I (Forest Edge) | 42.3 ± 4.3 | |
| Lobaria pulmonaria | Race I (Interior Forest) | 36.7 ± 4.4 |
Table 3: this compound in Other Lichen Genera
| Lichen Species | Major/Minor Constituent | Notes | Reference |
| Xanthoparmelia conspersa | Major in methanolic extract | Usnic acid is predominant in the hexane extract. | |
| Sticta species | Present | Used as a chemical marker for identification. | |
| Parmotrema perlata | Present | Co-occurs with salazinic acid. |
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen Thalli
This protocol describes a general method for extracting this compound and other secondary metabolites from lichen material for subsequent analysis. Acetone is a commonly used and effective solvent for this purpose.
Materials and Equipment:
-
Dried lichen thalli
-
Acetone (analytical grade)
-
Grinder or mortar and pestle
-
Erlenmeyer flask with stopper
-
Magnetic stirrer and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
Round-bottom flask
Procedure:
-
Sample Preparation: Clean the air-dried lichen thalli to remove any debris. Grind the dried lichen into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Weigh approximately 1 gram of the powdered lichen material and place it into an Erlenmeyer flask.
-
Add 40 mL of acetone to the flask.
-
Stopper the flask and stir the mixture at room temperature for at least 4 hours using a magnetic stirrer.
-
-
Filtration: Filter the mixture through filter paper to separate the lichen material from the acetone extract. Collect the filtrate.
-
Solvent Evaporation: Transfer the filtrate to a round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: The resulting crude extract can be stored at -20°C for later analysis. For HPLC analysis, the residue can be dissolved in a suitable solvent like DMSO or methanol.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis of this compound
TLC is a rapid and cost-effective method for the qualitative analysis of lichen secondary metabolites. This compound can be used as a standard for comparison.
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
Lichen extract (from Protocol 1)
-
This compound standard solution (e.g., 1 mg/mL in acetone)
-
Developing tank
-
Solvent system (e.g., Toluene:Dioxane:Acetic acid - 180:45:5)
-
Capillary tubes for spotting
-
UV lamp (254 nm and 366 nm)
-
10% Sulfuric acid spray
-
Heating plate or oven (110°C)
Procedure:
-
Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply small spots of the lichen extract and the this compound standard onto the starting line. Allow the spots to dry completely between applications to keep them small and concentrated.
-
Development: Pour the developing solvent into the tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring the solvent level is below the starting line. Cover the tank and allow the solvent to ascend the plate by capillary action.
-
Visualization:
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Observe the plate under a UV lamp at 254 nm and 366 nm and circle any visible spots.
-
Spray the plate evenly with 10% sulfuric acid.
-
Heat the plate on a hot plate or in an oven at 110°C for a few minutes until characteristic colors develop.
-
-
Analysis: Compare the Rf value (retention factor) and the color of the spots from the lichen extract with those of the this compound standard. The presence of a spot in the extract with the same Rf and color as the standard indicates the presence of this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a highly sensitive and quantitative method for the analysis of lichen metabolites.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Lichen extract (from Protocol 1), filtered through a 0.45 µm syringe filter
-
This compound standard solutions of known concentrations for calibration curve
-
Mobile phase solvents (HPLC grade):
-
Solvent A: Water with 0.25% orthophosphoric acid and 1.5% tetrahydrofuran
-
Solvent B: Methanol
-
-
Autosampler vials
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-15 min: 30% to 70% Solvent B
-
15-30 min: 70% to 100% Solvent B
-
30-35 min: Hold at 100% Solvent B
-
35-36 min: 100% to 30% Solvent B
-
36-50 min: Hold at 30% Solvent B
-
-
Flow Rate: 0.25 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered lichen extract into the HPLC system.
-
Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound in the sample by using the peak area and the standard calibration curve.
Mandatory Visualizations
Biosynthesis of this compound
This compound is synthesized via the acetyl-malonate pathway, also known as the polyketide pathway. This process involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which is then cyclized and further modified by a series of enzymes, including a polyketide synthase (PKS). The formation of the depsidone structure involves an intramolecular ester and ether linkage.
Experimental Workflow for Chemotaxonomic Analysis
The following diagram illustrates a typical workflow for the use of this compound and other secondary metabolites in the chemotaxonomic identification of lichens.
References
Stictic Acid: A Promising Lichen Metabolite for Drug Discovery and Development
Application Notes and Protocols for Researchers
Stictic acid, a secondary metabolite produced by various lichen species, is emerging as a significant compound of interest in the field of drug discovery.[1][2] This β-orcinol depsidone possesses a range of biological activities, including anticancer, antioxidant, and potential anti-inflammatory properties, making it a compelling candidate for further investigation and development as a therapeutic agent.[1][2][3] These application notes provide an overview of the current research on this compound's pharmacological effects, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, with a particularly promising selective action against colon adenocarcinoma cells.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Selectivity Index (SI) | Reference |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 | 84.6 | |
| MCF-7 | Human Breast Adenocarcinoma | >30 | - | - | |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | ~6416 | - |
IC50: The concentration of a drug that gives half-maximal response. A lower IC50 indicates higher potency. Selectivity Index (SI) = IC50 (normal cells) / IC50 (cancer cells). A higher SI indicates greater selectivity for cancer cells.
The data clearly indicates that this compound is significantly more toxic to HT-29 cancer cells than to normal MRC-5 cells, suggesting a favorable therapeutic window.
Mechanism of Action: Induction of Apoptosis
Preliminary research suggests that this compound's cytotoxic effects are mediated, at least in part, by the induction of apoptosis. Computational studies also point towards a potential role in p53 reactivation, a critical tumor suppressor pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29, MCF-7, MRC-5) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity
This compound and its derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidant agents.
Quantitative Data: Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 (µM) | Reference |
| This compound Derivative 4 (Northis compound) | Superoxide Anion Scavenging | 566 | |
| This compound Derivative 5 (Fumarprotocetraric acid) | Superoxide Anion Scavenging | 580 | |
| Quercetin (Standard) | Superoxide Anion Scavenging | 754 |
In this assay, a lower IC50 value indicates stronger antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the antioxidant activity of this compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical.
Workflow:
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the this compound solution to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value can be determined by plotting the scavenging percentage against the log of the this compound concentration.
Potential Anti-Inflammatory Activity
While direct experimental evidence is still emerging, the structural similarities of this compound to other bioactive depsidones suggest it may modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Hypothesized Signaling Pathway Modulation
Further research is warranted to elucidate the precise mechanisms and therapeutic potential of this compound in inflammatory conditions.
Conclusion
This compound represents a promising natural product with multifaceted biological activities relevant to drug discovery. Its selective anticancer properties, coupled with its antioxidant capacity, highlight its potential for development as a novel therapeutic agent. The protocols and data presented herein provide a foundational resource for researchers to further explore the pharmacological applications of this compound. Future investigations should focus on in-depth mechanistic studies, in vivo efficacy, and safety profiling to fully realize the therapeutic potential of this intriguing lichen metabolite.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of Stictic acid, a secondary metabolite found in lichens. The protocols detailed below outline standard cell-based assays to quantify the effect of this compound on key inflammatory mediators and signaling pathways. While this compound has been noted for its biological activities, including antioxidant effects, detailed protocols for its anti-inflammatory assessment are not widely available.[1][2] Therefore, the following sections provide generalized yet detailed methodologies that can be adapted and optimized for testing this compound in a laboratory setting.
Overview of In Vitro Anti-inflammatory Assays
Inflammation is a complex biological response, and its in vitro investigation often involves the use of cell models, such as the murine macrophage cell line RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The anti-inflammatory potential of a test compound is then assessed by its ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] Furthermore, understanding the molecular mechanism of action often involves investigating the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their experimental results for a clear and comparative analysis of this compound's anti-inflammatory activity.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition | IC50 (µM) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) |
Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition | IC50 (µM) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | 0 | ||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) | |||
| LPS + this compound (100 µM) |
Table 4: Inhibition of TNF-α and IL-6 Production by this compound in LPS-stimulated RAW 264.7 Cells
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition (TNF-α) | IL-6 Concentration (pg/mL) | % Inhibition (IL-6) |
| Control (no LPS) | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (10 µM) | ||||
| LPS + this compound (25 µM) | ||||
| LPS + this compound (50 µM) | ||||
| LPS + this compound (100 µM) |
Experimental Protocols
Prior to conducting the anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound on the selected cell line.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2. Subculture should be performed every 2-3 days to maintain logarithmic growth.
Protocol for Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol for Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol for PGE2 and Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA)
This protocol quantifies the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Seeding and Treatment: Follow steps 1-3 from the Nitric Oxide Inhibition Assay protocol, using a 24-well plate with a cell density of 5 x 10^5 cells/well.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA Procedure: Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific kits being used. This typically involves the addition of the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance and calculate the concentrations of PGE2, TNF-α, and IL-6 based on the standard curves provided with the kits.
Protocol for Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described previously. The incubation time after LPS stimulation should be shorter (e.g., 30-60 minutes) to capture the phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK, as well as a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro anti-inflammatory evaluation of this compound.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
MAPK Signaling Pathway
Caption: The MAPK signaling pathway and potential points of inhibition by this compound.
Disclaimer: The protocols provided are generalized and based on standard in vitro anti-inflammatory assays. Optimization of experimental conditions, including this compound concentrations and incubation times, is recommended for achieving reliable and reproducible results. The signaling pathway diagrams illustrate potential mechanisms of action that require experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of LPS-induced NO and PGE2 production by asiatic acid via NF-kappa B inactivation in RAW 264.7 macrophages: possible involvement of the IKK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Screening of Lactic Acid Bacteria with RAW264.7 Macrophages and the Immunoregulatory Mechanism [mdpi.com]
Unveiling the Pro-Apoptotic Potential of Stictic Acid in HT-29 Colon Cancer Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Stictic acid, a naturally occurring depsidone found in lichens, has demonstrated cytotoxic effects against various cancer cell lines. This document provides a detailed overview of the apoptotic effects of this compound on the human colon adenocarcinoma cell line, HT-29. The provided protocols and data serve as a resource for researchers investigating the anticancer properties of this compound and its potential as a lead compound in drug development.
Data Presentation
The cytotoxic activity of this compound against HT-29 cells has been quantified, providing a basis for further mechanistic studies. The following table summarizes the key quantitative data available from published research.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-29 | MTT Assay | IC50 | 29.29 µg/mL | [1] |
| MCF-7 | MTT Assay | IC50 | > 20,000 µg/mL | [1] |
| MRC-5 | MTT Assay | IC50 | 2478.40 µg/mL | [1][2] |
Table 1: Cytotoxicity of this compound on Human Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined after 48 hours of treatment. The data indicates a selective and moderate cytotoxic effect on HT-29 colon cancer cells compared to breast cancer (MCF-7) and normal lung fibroblast (MRC-5) cells.
Experimental Protocols
To further investigate the apoptotic mechanism of this compound in HT-29 cells, the following detailed protocols for key experiments are provided. These protocols are based on standard methodologies for studying apoptosis in this cell line.
Cell Culture and Treatment
HT-29 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach overnight before treatment with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HT-29 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete culture medium
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated HT-29 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells at a low speed and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Treated and untreated HT-29 cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Lyse the treated and untreated cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Prepare the reaction mix by adding DTT to the reaction buffer.
-
Add the reaction mix to each well containing the cell lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Treated and untreated HT-29 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental design and the potential molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for investigating the apoptotic effect of this compound on HT-29 cells.
Caption: Putative apoptotic signaling pathways induced by this compound in cancer cells.
References
Application Notes and Protocols: Investigating the Antitumor Activities of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor properties of Stictic acid, a naturally occurring depsidone derived from lichens. This document includes a summary of its cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and a proposed mechanism of action involving the p53 signaling pathway.
Introduction
This compound has emerged as a promising natural compound with selective cytotoxic activity against cancer cells. In vitro studies have demonstrated its ability to inhibit the growth of human colon adenocarcinoma and breast adenocarcinoma cells, with significantly less impact on normal human cells. This selectivity suggests its potential as a lead compound for the development of novel anticancer therapeutics. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially mediated through the activation of the p53 tumor suppressor pathway.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against several human cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below, highlighting its potency and selectivity.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) * | Selectivity Index (SI) vs. MRC-5 |
| HT-29 | Human Colon Adenocarcinoma | 29.29[1][2][3] | ~75.8 | > 84 |
| MCF-7 | Human Breast Adenocarcinoma | > 20,000 | > 51,700 | - |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | ~6415 | - |
*Calculated based on a molar mass of 386.31 g/mol for this compound.
Proposed Mechanism of Action: p53-Mediated Apoptosis and Cell Cycle Arrest
This compound is hypothesized to exert its antitumor effects primarily through the activation of the p53 signaling pathway. Upon cellular stress induced by this compound, p53 is activated, leading to the transcriptional regulation of downstream target genes that control cell fate.
Key Events in the Proposed Signaling Pathway:
-
p53 Activation: this compound treatment leads to the stabilization and activation of the p53 protein.
-
Cell Cycle Arrest: Activated p53 upregulates the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 binds to and inhibits cyclin-CDK complexes, leading to a G1 phase cell cycle arrest, which prevents cancer cell proliferation.
-
Induction of Apoptosis: p53 also transcriptionally activates the pro-apoptotic protein Bax. Bax translocates to the mitochondria, disrupting the mitochondrial membrane potential and promoting the release of cytochrome c.
-
Caspase Cascade Activation: Cytochrome c release initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Downregulation of Anti-Apoptotic Proteins: this compound may also contribute to apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of cell death.
Caption: Proposed signaling pathway of this compound-induced antitumor activity.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the antitumor properties of this compound, from initial screening to mechanistic studies.
Caption: Experimental workflow for investigating the antitumor activities of this compound.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound, then harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
Cell Cycle Analysis
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound demonstrates significant and selective antitumor activity in vitro, primarily against human colon adenocarcinoma cells. The proposed mechanism of action involves the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis. The detailed protocols provided herein offer a framework for further investigation into the therapeutic potential of this compound and its derivatives. Future studies should focus on validating these mechanisms in a broader range of cancer models, including in vivo studies, to fully elucidate its potential as a novel anticancer agent.
References
Application Notes and Protocols for Studying the Bioactivity of Stictic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stictic acid, a secondary metabolite primarily found in lichens, has emerged as a compound of significant interest in pharmaceutical and biomedical research.[1] This depsidone possesses a range of documented biological activities, including antioxidant, antimicrobial, cytotoxic, and anti-inflammatory properties. These multifaceted bioactivities position this compound as a promising candidate for further investigation and development as a therapeutic agent.
These application notes provide a comprehensive framework for the experimental design of studies aimed at elucidating and quantifying the bioactivities of this compound. Detailed protocols for key in vitro assays are provided to ensure methodological rigor and reproducibility.
Data Presentation
To facilitate the clear and concise presentation of quantitative data, it is recommended to summarize all findings in tabular format. This allows for straightforward comparison of this compound's potency across different assays and against relevant controls.
Table 1: Cytotoxicity of this compound against Human Cancer and Non-Malignant Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | ~75.8 |
| MCF-7 | Human Breast Adenocarcinoma | >100 | >259 |
| MRC-5 | Human Fetal Lung Fibroblast (Non-Malignant) | 2478.40 | ~6415 |
Table 2: In Vitro Bioactivity Profile of this compound
| Bioactivity Assay | Method | Endpoint | IC₅₀ / MIC |
| Antioxidant Activity | DPPH Radical Scavenging | IC₅₀ | ~10-50 µg/mL (Estimated) |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | IC₅₀ | ~15-60 µM (Estimated) |
| Antimicrobial Activity | Broth Microdilution | MIC | 64 - 512 µg/mL |
Note: Estimated values are based on the activities of similar lichen-derived compounds and may vary depending on experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of this compound that causes 50% inhibition of cell growth.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution or control to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, should be determined.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages)
Principle: Nitric oxide (NO) is a key inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value for the inhibition of NO production.
Antimicrobial Assay (Broth Microdilution Method)
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth. The concentration range should be appropriate to determine the MIC (e.g., 512 µg/mL down to 1 µg/mL).
-
Inoculation: Add the standardized inoculum to each well containing the diluted this compound. Include a growth control (broth and inoculum without this compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualizations
Signaling Pathways
dot digraph "Stictic_Acid_Anti_inflammatory_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05"]; Stictic_Acid [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4"]; IkB [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#F1F3F4"]; NFkB_nucleus [label="NF-κB (nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(p38, JNK, ERK)", fillcolor="#FBBC05"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="NO", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> IKK; TLR4 -> MAPK_pathway; Stictic_Acid -> IKK [arrowhead=tee, color="#4285F4"]; Stictic_Acid -> MAPK_pathway [arrowhead=tee, color="#4285F4"]; IKK -> IkB [label=" phosphorylates", fontsize=8]; IkB -> NFkB [arrowhead=tee]; IKK -> NFkB [style=dashed]; NFkB -> NFkB_nucleus [label=" translocation"]; MAPK_pathway -> AP1 [label=" activates"]; NFkB_nucleus -> {iNOS, COX2, Pro_inflammatory_Cytokines} [label=" transcription"]; AP1 -> {iNOS, COX2, Pro_inflammatory_Cytokines} [label=" transcription"]; iNOS -> NO; COX2 -> PGs; } caption: "Proposed anti-inflammatory signaling pathway of this compound."
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
// Nodes Start [label="Start: this compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#FBBC05"]; Antioxidant [label="Antioxidant Assay\n(DPPH)", fillcolor="#FBBC05"]; Anti_inflammatory [label="Anti-inflammatory Assay\n(NO Production)", fillcolor="#FBBC05"]; Antimicrobial [label="Antimicrobial Assay\n(Broth Microdilution)", fillcolor="#FBBC05"]; Data_Analysis [label="Data Analysis\n(IC₅₀ / MIC determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Results Summary\n(Tables)", shape=document, fillcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway\nInvestigation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Bioactivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> {Cytotoxicity, Antioxidant, Anti_inflammatory, Antimicrobial}; Cytotoxicity -> Data_Analysis; Antioxidant -> Data_Analysis; Anti_inflammatory -> Data_Analysis; Antimicrobial -> Data_Analysis; Data_Analysis -> Results; Results -> Conclusion; Anti_inflammatory -> Pathway_Analysis [style=dashed]; Pathway_Analysis -> Conclusion [style=dashed]; } caption: "General experimental workflow for assessing this compound's bioactivity."
References
Application Note: Quantitative Determination of Stictic Acid using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stictic acid is a secondary metabolite commonly found in various lichen species, belonging to the class of depsidones. It has garnered significant interest due to its potential biological activities. Accurate and sensitive quantification of this compound is crucial for phytochemical analysis, chemotaxonomic studies, and exploring its pharmacological potential. This application note provides a detailed protocol for the determination of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique renowned for its high sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters for the analysis of this compound. It is important to note that direct LC-MS/MS validation data for this compound is not widely available in the public domain. The data presented below is a compilation from a study utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), which provides a useful reference for chromatographic performance.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.49 mg/L | HPLC-DAD | [1] |
| Limit of Quantification (LOQ) | 1.64 mg/L | HPLC-DAD | [1] |
| Mean Percentage Recovery | 92.22 ± 1.72% to 96.37 ± 2.13% | HPLC-DAD | [1] |
Experimental Protocols
This section details the methodology for the extraction and LC-MS analysis of this compound from lichen samples.
Sample Preparation (Lichen Material)
A robust sample preparation protocol is essential for accurate quantification. The following procedure is adapted from established methods for extracting secondary metabolites from lichens.[1][2]
Materials:
-
Dried lichen material
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
DMSO (HPLC grade)
-
Grinder or mortar and pestle
-
Magnetic stirrer and stir bars
-
Filter paper (Whatman No. 1 or equivalent)
-
Syringe filters (0.22 µm, PTFE)
-
Vials for extraction and analysis
Protocol:
-
Grinding: Air-dry the collected lichen material and grind it into a fine powder using a grinder or a mortar and pestle.
-
Extraction:
-
Weigh approximately 1 g of the powdered lichen sample.
-
Transfer the powder to a suitable flask and add 40 mL of acetone. Acetone is often a preferred solvent for extracting a broad range of lichen substances.
-
Stir the mixture on a magnetic stirrer for 4 hours at room temperature, protected from light.
-
-
Filtration: Filter the extract through filter paper to remove solid lichen material.
-
Solvent Evaporation: Evaporate a 5 mL aliquot of the extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Dissolve the dried residue in 2 mL of methanol or a suitable mobile phase compatible solvent.
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Method
The following parameters are suggested for the chromatographic separation and mass spectrometric detection of this compound. These are based on typical methods for analyzing organic acids and lichen metabolites.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 20 °C |
| Injection Volume | 2-10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | 385.0560 [M-H]⁻ |
| Product Ions (m/z) | 341.0674, 357.0622, 297.0774 |
| Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification |
| Capillary Voltage | 3,000 V |
| Drying Gas Temperature | 200 °C |
| Nebulizer Pressure | 50 psi |
Method Validation
For quantitative applications, the LC-MS method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of this compound standard solutions of known concentrations. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The efficiency of the sample preparation procedure, determined by spiking a blank matrix with a known amount of the analyte.
Visualizations
Experimental Workflow for this compound Determination
Caption: Workflow for the determination of this compound from lichen samples.
Logical Relationship for Method Validation
References
- 1. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phylogenetic Studies and Metabolite Analysis of Sticta Species from Colombia and Chile by Ultra-High Performance Liquid Chromatography-High Resolution-Q-Orbitrap-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stictic Acid Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving and using stictic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a secondary metabolite, specifically a β-orcinol depsidone, commonly found in various lichen species.[1] Its molecular formula is C₁₉H₁₄O₉ and it has a molecular weight of approximately 386.3 g/mol .[1][2][3][4] It typically appears as a solid, white powder.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro assays. It is a polar aprotic solvent capable of dissolving many poorly soluble compounds for biological testing. This compound is also reported to be soluble in Dimethylformamide (DMF), methanol, and ethanol.
Q3: What is the maximum solubility of this compound in DMSO?
The solubility of this compound in DMSO is approximately 11 mg/mL, which corresponds to a molar concentration of 28.47 mM. It is often recommended to use sonication and gentle warming (e.g., to 37°C) to facilitate dissolution.
Q4: How should I store this compound powder and its stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound precipitates when I add it to my aqueous culture medium. Why is this happening and what can I do?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This compound is poorly soluble in water, and when the concentration of the organic co-solvent (DMSO) is significantly lowered, the compound can "crash out" or precipitate.
To resolve this, ensure the final concentration of DMSO in your assay is as low as possible while still maintaining the solubility of the this compound. Many cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the specific tolerance of your experimental system by running a vehicle control. If precipitation persists, consider lowering the final concentration of this compound in your working solution.
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Formula | M.Wt. | Solubility | Notes |
| This compound | C₁₉H₁₄O₉ | 386.3 g/mol | N/A | A solid, white powder. |
| Solvents | ||||
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | 78.13 g/mol | 11 mg/mL (28.47 mM) | Sonication and warming are recommended to aid dissolution. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Soluble | |
| Methanol | CH₃OH | 32.04 g/mol | Soluble | |
| Ethanol | C₂H₅OH | 46.07 g/mol | Soluble | |
| Acetone | C₃H₆O | 58.08 g/mol | Soluble | Acetone is noted as a very useful solvent for extracting lichen substances. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder (M.Wt: 386.3 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 386.3 g/mol x 1000 mg/g = 3.863 mg
-
-
Weigh Compound: Carefully weigh out 3.863 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle warming to 37°C can also be applied if necessary.
-
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.
Visual Guides
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro assays.
Troubleshooting Guide: Solubility Issues
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Stictic Acid Quantification by HPLC
Welcome to the technical support center for the quantification of stictic acid using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during analysis.
Recommended HPLC Protocol for this compound Quantification
This protocol outlines a standard starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Extraction: Extract this compound from the source material (e.g., lichen thalli) using an appropriate solvent. Acetone has been shown to be an effective extraction solvent for this compound.[1]
-
Standard Solutions: Prepare a stock solution of this compound standard in a solvent like acetone or methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Filtration: Filter all samples and standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]
2. HPLC Instrumentation and Conditions:
-
A standard HPLC system with a UV detector is suitable.
-
The parameters provided in the table below are a robust starting point for method development.
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 columns are widely used for the analysis of phenolic compounds and provide good retention for this compound.[3] |
| Mobile Phase | Acetonitrile (ACN) and acidified water | A gradient elution is often preferred for complex samples. Start with a binary solvent system.[3] |
| (A) Water with 0.1% Formic or Acetic Acid | Acidifying the mobile phase helps to suppress the ionization of both this compound and residual silanol groups on the column, leading to sharper, more symmetrical peaks.[4] | |
| (B) Acetonitrile (ACN) | A typical gradient might be 50-90% B over 20-30 minutes. | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed for different column dimensions. |
| Column Temperature | 25-30 °C | Maintaining a stable column temperature is crucial for reproducible retention times. |
| Injection Volume | 10-20 µL | Avoid column overload by keeping the injection volume small. |
| Detection Wavelength | ~210-254 nm | Organic acids, including phenolic compounds, typically show strong absorbance in this range. |
Troubleshooting Experimental Workflow
When encountering issues, a systematic approach is key. The following diagram illustrates a logical workflow for diagnosing and resolving common HPLC problems.
References
- 1. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. benchchem.com [benchchem.com]
Stictic acid stability and degradation in different solvents.
Welcome to the technical support center for stictic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability and degradation of this compound in different solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol are commonly used. The choice of solvent may depend on the specific requirements of your experiment, such as cell compatibility or the analytical method being used.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be stored at low temperatures to minimize degradation. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the stock solution into smaller volumes and storing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound stable in aqueous solutions?
A3: this compound has low solubility in water. Moreover, as a depsidone with ester and ether linkages, it is susceptible to hydrolysis, especially under non-neutral pH conditions.[1][2] It is recommended to prepare fresh aqueous dilutions from a concentrated organic stock solution immediately before use.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound, a depsidone, is expected to be hydrolysis of its ester and ether bonds.[1][2] This can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photolysis (degradation upon exposure to light).
Q5: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A5: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: If the stock solution has been stored improperly or for an extended period, this compound may have degraded.
-
Solvent Impurities: The solvent used to dissolve the this compound or in the mobile phase may contain impurities.
-
Contamination: The sample or the HPLC system may be contaminated.
-
Excipient Interference: If you are working with a formulated product, excipients may be interfering with the analysis.
It is advisable to run a blank (solvent only) and a freshly prepared standard of this compound to troubleshoot the issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | Prepare fresh dilutions from a concentrated organic stock solution immediately before the experiment. Use a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution to maintain solubility, ensuring the solvent concentration is compatible with your experimental system. |
| Loss of compound activity over time | Degradation of this compound in solution. | Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. Prepare working solutions fresh daily. |
| Inconsistent analytical results | Instability of this compound under analytical conditions. Degradation in the autosampler. | Ensure the mobile phase pH is suitable for the stability of this compound. If possible, use a cooled autosampler to minimize degradation of samples waiting for injection. |
| Appearance of new peaks during a time-course experiment | Formation of degradation products. | This is expected in stability studies. The goal is to separate and quantify these peaks. Refer to the experimental protocol below for developing a stability-indicating method. |
Stability of this compound in Different Solvents (Hypothetical Data)
The following table provides hypothetical data on the stability of this compound in various solvents under different storage conditions. This data is for illustrative purposes to guide researchers in handling this compound solutions. Actual stability may vary based on the purity of the compound and solvent, and specific experimental conditions.
| Solvent | Temperature | Time (days) | This compound Remaining (%) | Appearance of Degradation Products |
| DMSO | 25°C (Room Temp) | 7 | 95.2 | Minor peaks observed |
| 4°C | 30 | 98.5 | Trace peaks observed | |
| -20°C | 90 | 99.8 | Not significant | |
| Methanol | 25°C (Room Temp) | 7 | 92.8 | Noticeable degradation peaks |
| 4°C | 30 | 96.1 | Minor peaks observed | |
| -20°C | 90 | 99.5 | Not significant | |
| Ethanol | 25°C (Room Temp) | 7 | 93.5 | Noticeable degradation peaks |
| 4°C | 30 | 96.8 | Minor peaks observed | |
| -20°C | 90 | 99.6 | Not significant | |
| Acetonitrile | 25°C (Room Temp) | 7 | 96.0 | Minor peaks observed |
| 4°C | 30 | 98.8 | Trace peaks observed | |
| -20°C | 90 | 99.9 | Not significant |
Experimental Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.
1. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution in a dry heat oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
3. HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
4. Analysis of Samples:
-
Neutralize the acid and base hydrolyzed samples with an equimolar amount of base and acid, respectively, before injection.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Inject the control, stressed, and a blank (solvent) sample into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining in each stressed sample relative to the control sample.
-
Determine the retention times of the degradation products.
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no co-elution with degradation products.
Visualizations
References
Minimizing interference in Stictic acid analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in Stictic acid analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most common analytical techniques for the quantification and identification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make the polar this compound molecule volatile. Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation and confirmation of the compound's identity.
Q2: What are the main sources of interference in this compound analysis?
A2: The main sources of interference in this compound analysis typically arise from the complex matrix of lichen extracts. These include:
-
Co-eluting compounds: Structurally similar lichen metabolites, such as Norstictic and Constictic acids, often co-elute with this compound, leading to poor resolution and inaccurate quantification.[1]
-
Matrix effects: In LC-MS analysis, other compounds in the extract can suppress or enhance the ionization of this compound, leading to inaccurate results.[2][3] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]
-
Sample preparation artifacts: The chosen extraction and cleanup methods can introduce impurities or lead to the degradation of the analyte.
Q3: How can I confirm the identity of this compound in my samples?
A3: The identity of this compound can be confirmed by comparing the retention time and UV spectrum of the peak in your sample with that of a certified reference standard. For unequivocal identification, especially in complex matrices, LC-MS/MS can be used to compare the fragmentation pattern of the analyte with that of a standard. Additionally, 1H and 13C NMR spectroscopy can provide definitive structural confirmation.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
-
Potential Cause 1: Secondary interactions with the stationary phase.
-
Recommended Solution: this compound, being a phenolic compound, can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.[4] To minimize this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding a small amount of an acid like formic acid, phosphoric acid, or acetic acid. This keeps the carboxylic acid and phenolic hydroxyl groups in their protonated form, reducing unwanted interactions.
-
-
Potential Cause 2: Column overload.
-
Recommended Solution: If the peak is fronting or shows a "shark-fin" shape, your column may be overloaded. Dilute your sample extract and reinject. If the peak shape improves, you should either dilute your samples routinely or use a column with a higher loading capacity.
-
-
Potential Cause 3: Column contamination or degradation.
-
Recommended Solution: If the peak shape degrades over several injections, your column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent like 100% acetonitrile or methanol. If this does not resolve the issue, the column may be permanently damaged, and a replacement is needed. Using a guard column can help extend the life of your analytical column.
-
Issue: Co-elution of this compound with other lichen acids (e.g., Northis compound).
-
Potential Cause: Inadequate chromatographic separation.
-
Recommended Solution: Optimizing the HPLC method is crucial for separating structurally similar lichen acids.
-
Gradient Optimization: Employ a shallow gradient elution. A slow increase in the organic solvent concentration in the mobile phase can significantly improve the resolution between closely eluting peaks.
-
Mobile Phase Composition: Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity for phenolic compounds and may improve separation.
-
Column Chemistry: While C18 columns are widely used, a phenyl-hexyl or a polar-embedded column might provide alternative selectivity and better resolution of these compounds.
-
-
Sample Preparation
Issue: Low recovery of this compound after extraction.
-
Potential Cause 1: Inefficient extraction solvent.
-
Recommended Solution: The choice of extraction solvent significantly impacts the yield of this compound. Acetone has been shown to be a highly effective solvent for extracting this compound from lichens, often yielding higher concentrations compared to methanol or ethanol.
-
-
Potential Cause 2: Incomplete extraction.
-
Recommended Solution: Ensure a sufficient extraction time and consider using methods that enhance extraction efficiency, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). These techniques can shorten extraction times and increase yields.
-
Issue: High background noise or interfering peaks in the chromatogram.
-
Potential Cause: Complex sample matrix and insufficient cleanup.
-
Recommended Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds from lichen extracts. For this compound, a reversed-phase (C18) or a polymeric sorbent can be used to retain the analyte while more polar impurities are washed away.
-
GC-MS Analysis
Issue: No or very small peak for this compound.
-
Potential Cause: this compound is not volatile enough for GC analysis.
-
Recommended Solution: this compound must be derivatized before GC-MS analysis to increase its volatility. A common method for derivatizing phenolic and carboxylic acid groups is silylation. This involves reacting the dried extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS).
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound from Usnea Species.
| Lichen Species | Extraction Solvent | This compound Yield (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | |
| Ethanol | 7.32 ± 0.31 | ||
| Methanol | 5.12 ± 0.19 | ||
| Usnea intermedia | Acetone | 4.53 ± 0.15 | |
| Ethanol | 3.21 ± 0.11 | ||
| Methanol | 2.98 ± 0.28 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound in lichen extracts using a C18 column.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric acid (pH adjusted to ~2.5)
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B (linear gradient)
-
25-30 min: 100% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of dried and ground lichen material.
-
Extract with 10 mL of acetone using sonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol is a general procedure for the silylation of phenolic compounds and can be adapted for this compound.
-
Instrumentation:
-
GC-MS system
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
This compound extract (dried)
-
-
Derivatization Procedure:
-
Transfer 100 µL of the dried lichen extract to a clean, dry reaction vial.
-
Add 50 µL of anhydrous pyridine (or another suitable solvent like acetonitrile) to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injecting 1 µL into the GC-MS.
-
Visualizations
References
Best practices for handling and storing Stictic acid.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Stictic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a secondary metabolite, specifically a β-orcinol depsidone, found in a variety of lichen species.[1] It is a subject of biomedical research due to its potential biological activities, including antioxidant, antimicrobial, and antitumor effects.[1][2]
Q2: What are the primary hazards associated with this compound?
A2: According to safety data sheets, this compound may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] It is classified as a respiratory sensitizer.[3] As with any chemical, it is important to handle it with appropriate personal protective equipment.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For preparing stock solutions in DMSO, sonication and warming are recommended to enhance solubility, and using newly opened, anhydrous DMSO is crucial as it is hygroscopic.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C for long-term stability. As a solid, it can be stable for at least four years at this temperature. Stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, stock solutions are viable for up to 6 months, while at -20°C, they should be used within one month.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | |
| In Solvent | -80°C | Up to 6 months | |
| In Solvent | -20°C | Up to 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Dimethyl sulfoxide (DMSO) | 11 mg/mL (28.47 mM) | Sonication and warming recommended. | |
| Dimethylformamide (DMF) | Soluble | - | |
| Ethanol | Soluble | - | |
| Methanol | Soluble | - |
Table 3: IC50 Values of this compound
| Cell Line | Cell Type | IC50 Value | Source |
| HT-29 | Human colon adenocarcinoma | 29.29 µg/mL | |
| MRC-5 | Non-malignant lung fibroblast | 2478.4 µg/mL |
Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Troubleshooting Guide
Q: My this compound powder won't fully dissolve in the solvent. What should I do?
A: If you are using DMSO, this can be a common issue. Try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution. Also, ensure you are using a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect solubility. If problems persist, consider trying other recommended solvents like methanol or DMF.
Q: I'm seeing inconsistent results in my cell viability (e.g., MTT) assays. What could be the cause?
A: Inconsistent results can stem from several factors:
-
Solution Stability: Ensure your stock solution is fresh and has not undergone multiple freeze-thaw cycles. It is best to use aliquots stored at -80°C for no more than 6 months.
-
Substance Interference: Components in your sample buffer, even if individually below interference levels, can have a combined effect that disrupts the assay. Consider diluting your sample or performing a buffer exchange via dialysis or desalting.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Cell Health: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density.
Q: My HPLC analysis shows poor peak shape or resolution. How can I improve it?
A: For HPLC analysis of this compound, consider the following:
-
Mobile Phase: The use of an acid, such as phosphoric or acetic acid, in the mobile phase can improve peak shape. A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 80:20:1, v/v/v).
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C) can improve reproducibility.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to prevent column clogging.
Caption: Troubleshooting common issues in this compound experiments.
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen
This is a generalized protocol for the extraction of this compound from lichen thalli.
-
Sample Preparation: Collect lichen samples and clean them of any substrate material (e.g., bark, soil). Air-dry the samples at room temperature.
-
Grinding: Grind the dried lichen thalli into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh a known amount of the powdered lichen (e.g., 100 mg).
-
Extract the powder with an appropriate solvent. Studies have shown that acetone is a highly efficient solvent for extracting this compound. Methanol or a chloroform-methanol mixture (1:1) can also be used.
-
The extraction can be performed by maceration, sonication, or Soxhlet extraction.
-
-
Purification (if necessary): The crude extract can be further purified using chromatographic techniques like column chromatography on Sephadex LH-20.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides example conditions for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically used.
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:water:phosphoric acid (80:20:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: this compound shows strong UV absorbance around 240-250 nm and 310 nm. The primary wavelength for quantification is typically set around 245 nm.
-
-
Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.
Protocol 3: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in the culture medium). Include an untreated control group.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a spectrophotometer plate reader at the appropriate wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The IC50 value can then be determined from the resulting dose-response curve.
Proposed Signaling Pathway
Computational studies suggest that this compound may stimulate the reactivation of the tumor suppressor protein p53. The diagram below illustrates a simplified, hypothetical pathway of how this compound could induce apoptosis in cancer cells through p53 activation.
Caption: Hypothetical p53-mediated apoptosis pathway induced by this compound.
References
Technical Support Center: Stictic Acid Isolation from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stictic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the extraction and purification of this compound from lichens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which natural sources are richest in this compound?
A1: this compound is a secondary metabolite, specifically a β-orcinol depsidone, produced by the fungal partner in various lichen species.[1][2][3] Species from genera such as Usnea, Lobaria, Parmelia, and Pseudevernia are known to produce this compound.[4][5] The concentration of this compound can vary significantly depending on the specific lichen species and various environmental factors.
Q2: What is the general biosynthetic pathway of this compound?
A2: this compound is synthesized via the acetyl-malonate pathway, also known as the polyketide pathway. This process is initiated with acetyl-CoA and malonyl-CoA precursors. A multifunctional non-reducing polyketide synthase (NR-PKS) enzyme assembles two key phenolic rings, which are then joined by an ester linkage to form a depside intermediate. The final step involves an intramolecular oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, creating the characteristic ether bond of the depsidone structure.
Q3: Are there alternatives to extraction from natural sources for obtaining this compound?
A3: While total chemical synthesis of complex depsidones like this compound is theoretically possible, it is synthetically challenging and not a common method for obtaining this compound. Biotechnological approaches are being explored, such as using immobilized lichen cells and feeding them biosynthetic precursors like sodium acetate to enhance production. However, for most research purposes, extraction and purification from natural lichen sources remain the primary method.
Q4: How should pure this compound be stored?
A4: For long-term storage, purified this compound in powdered form should be kept at -20°C or -80°C to ensure stability. Stock solutions should also be stored at low temperatures, with -80°C being suitable for up to 6 months and -20°C for up to one month.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields of this compound during your experiments.
Issue 1: My initial crude extract has a very low concentration of this compound.
-
Question: I performed an acetone extraction on my lichen material, but the yield of this compound is much lower than expected. What could be the cause?
-
Answer: Several factors related to the lichen material itself can influence the concentration of this compound:
-
Lichen Species and Chemotype: Ensure you are using a lichen species known to produce this compound as a major metabolite. Even within a species, different chemical races (chemotypes) exist that may produce other compounds instead.
-
Geographic and Environmental Factors: The production of secondary metabolites in lichens is influenced by environmental conditions. Factors such as altitude, temperature, precipitation, and UV exposure can affect this compound concentration. For instance, some studies suggest that lichens from regions with higher precipitation may produce lower amounts of certain secondary metabolites.
-
Seasonal Variation: The concentration of lichen secondary metabolites can fluctuate with the seasons, often peaking in late spring and early summer. Harvesting at an optimal time can significantly impact your starting yield.
-
Substrate: The chemistry of the substrate on which the lichen grows (e.g., bark, rock type) can also influence its metabolic profile.
-
Issue 2: The extraction process itself seems inefficient.
-
Question: I've confirmed my lichen source is correct, but I suspect my extraction protocol is suboptimal. How can I improve it?
-
Answer: The efficiency of your extraction protocol is critical. Consider the following points for optimization:
-
Solvent Choice: Acetone is widely reported as the most effective solvent for extracting this compound and other lichen depsidones. While other solvents like methanol and ethanol can be used, they generally result in lower yields.
-
Extraction Method: Studies comparing different extraction techniques for lichen acids have shown that methods involving heat, such as heat reflux extraction, can yield significantly more product than room temperature methods like shaking or ultrasound-assisted extraction. However, be cautious with temperature, as excessive heat can lead to the degradation of some lichen acids. A temperature of around 40°C has been suggested as a safe upper limit for some sensitive lichen metabolites.
-
Extraction Time and Repetition: Ensure a sufficient extraction time. For a heat reflux extraction, 60 minutes has been shown to be effective for similar compounds. Performing multiple extractions on the same lichen material with fresh solvent can also increase the total yield.
-
Sample Preparation: The lichen thalli should be thoroughly dried and ground into a fine powder to maximize the surface area for solvent penetration.
-
Issue 3: I'm losing a significant amount of product during purification.
-
Question: My crude extract seems promising, but after column chromatography, the final yield of pure this compound is very low. What can I do to improve my purification process?
-
Answer: Purification, particularly column chromatography, can be a major source of product loss if not optimized.
-
Stationary Phase Acidity: this compound is an acidic compound. Standard silica gel is slightly acidic, which can sometimes cause strong binding and "tailing" of acidic compounds, leading to poor separation and recovery.
-
Solvent System (Eluent): The choice of solvent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically used. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve peak shape and recovery by keeping the compound in its protonated form.
-
Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band.
-
Fraction Collection and Monitoring: Collect small fractions and monitor them carefully using Thin-Layer Chromatography (TLC) to accurately identify and combine the fractions containing pure this compound.
-
Data Presentation: this compound Yields
The following table summarizes quantitative data on this compound yields from different lichen species using various extraction solvents. This data highlights the importance of solvent selection for maximizing yield.
| Lichen Species | Extraction Solvent | This compound Yield (mg/g of dried lichen) | Reference |
| Usnea filipendula | Acetone | 9.85 ± 0.49 | |
| Ethanol | 4.63 ± 0.16 | ||
| Methanol | 3.25 ± 0.11 | ||
| Usnea intermedia | Acetone | 6.42 ± 0.41 | |
| Ethanol | 3.24 ± 0.19 | ||
| Methanol | 2.98 ± 0.28 | ||
| Usnea fulvoreagens | Acetone | 7.94 ± 0.37 | |
| Ethanol | 4.11 ± 0.23 | ||
| Methanol | 3.12 ± 0.15 |
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen Material
This protocol is a general method for the extraction of this compound from dried lichen thalli.
-
Preparation of Lichen Material:
-
Clean the lichen thalli of any debris (e.g., bark, soil).
-
Air-dry or oven-dry the lichen material at a low temperature (e.g., < 40°C) until brittle.
-
Grind the dried thalli into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Solvent Extraction:
-
Weigh 10 g of the powdered lichen material and place it into a round-bottom flask.
-
Add 200 mL of acetone to the flask.
-
Perform the extraction using one of the following methods:
-
Maceration (Room Temperature): Stopper the flask and stir the mixture with a magnetic stirrer for 24 hours at room temperature.
-
Heat Reflux: Set up a reflux condenser on the flask and heat the mixture in a water bath at a gentle reflux for 1-2 hours. (Note: Ensure proper ventilation as acetone is flammable).
-
-
After extraction, allow the mixture to cool to room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the lichen material from the acetone extract.
-
Wash the lichen residue with a small amount of fresh acetone to recover any remaining extract.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the dried crude extract at 4°C for further purification.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general procedure for purifying this compound from a crude lichen extract.
-
Preparation of the Column:
-
Select a glass chromatography column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of the initial eluting solvent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). To improve the resolution of acidic compounds, consider adding ~1% acetic acid to the solvent system.
-
Maintain a constant flow rate and collect the eluate in fractions (e.g., 10-20 mL per fraction).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., toluene:acetic acid 85:15).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., 10% sulfuric acid followed by heating).
-
Combine the fractions that contain pure this compound.
-
-
Final Steps:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., acetone-hexane) to obtain pure this compound crystals.
-
Protocol 3: Quantification of this compound using HPLC
This protocol outlines a method for the quantitative analysis of this compound in lichen extracts.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a known concentration of pure this compound standard in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1-100 mg/L).
-
Accurately weigh a portion of the crude or purified extract, dissolve it in the mobile phase or another suitable solvent, and filter it through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic system of methanol, water, and an acid (e.g., phosphoric acid or acetic acid) to maintain a low pH. A typical mobile phase could be a mixture of acetonitrile, water with potassium dihydrogen phosphate adjusted to pH 3.0, and methanol.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV/DAD detector at a wavelength where this compound has maximum absorbance (e.g., around 215-254 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Caption: Hypothetical biosynthetic pathway of this compound.
References
- 1. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. datapdf.com [datapdf.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stictic Acid Sample Preparation for Spectroscopic Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of stictic acid samples for various spectroscopic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For high-performance liquid chromatography (HPLC) applications, acetone has been shown to be a highly effective extraction solvent.
Q2: What is the recommended concentration range for this compound in UV-Vis spectroscopy?
A2: While the optimal concentration can vary depending on the specific instrumentation and desired absorbance range, a general starting point for UV-Vis analysis is in the micrograms per milliliter (µg/mL) to low milligrams per milliliter (mg/mL) range. It is crucial to prepare a concentration that results in an absorbance value within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
Q3: Which deuterated solvent is recommended for NMR analysis of this compound?
A3: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent for NMR analysis of this compound due to its ability to dissolve a wide range of organic compounds.[1]
Q4: How should I prepare a solid this compound sample for FT-IR analysis?
A4: The potassium bromide (KBr) pellet method is a common and effective technique for preparing solid this compound samples for FT-IR analysis. This involves grinding the this compound with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Troubleshooting Guides
Issue 1: Sample Precipitation in Solution
Symptom: The this compound sample precipitates out of solution after preparation.
Possible Causes:
-
Solvent Saturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of this compound, potentially causing it to precipitate.
Solutions:
-
Dilute the Sample: Add more of the same solvent to decrease the concentration.
-
Gentle Warming and Sonication: Gently warm the solution or place it in an ultrasonic bath to help redissolve the precipitate. Ensure the temperature is compatible with the stability of this compound.
-
Use a Co-solvent: In some cases, adding a small amount of a co-solvent in which this compound is more soluble can help maintain its solubility.
-
Proper Storage: Store prepared solutions in tightly sealed containers to prevent solvent evaporation.
Issue 2: Inaccurate or Non-Reproducible Spectroscopic Readings
Symptom: Inconsistent or unexpected results from spectroscopic analysis.
Possible Causes:
-
Incomplete Dissolution: this compound may not be fully dissolved, leading to a heterogeneous sample.
-
Sample Degradation: this compound may be unstable in the chosen solvent or under the experimental conditions (e.g., exposure to light or extreme pH).
-
Instrumental Errors: The spectrometer may not be properly calibrated or warmed up.
-
Contamination: The sample or solvent may be contaminated with impurities that interfere with the analysis.
Solutions:
-
Ensure Complete Dissolution: Visually inspect the solution for any particulate matter. If necessary, use sonication or gentle heating to ensure complete dissolution.
-
Assess Sample Stability: Prepare fresh solutions and analyze them promptly. If stability is a concern, conduct time-course studies to monitor for any changes in the spectrum.
-
Instrument Calibration and Maintenance: Follow the manufacturer's guidelines for instrument calibration and warm-up procedures. Regularly check the performance of the instrument using appropriate standards.
-
Use High-Purity Solvents: Employ high-purity, spectroscopy-grade solvents to minimize the risk of contamination.
Quantitative Data Summary
| Parameter | UV-Vis Spectroscopy | NMR Spectroscopy | FT-IR (KBr Pellet) | Mass Spectrometry |
| Solvent | Methanol, Ethanol | DMSO-d6 | N/A (Solid State) | Methanol, Acetonitrile |
| Typical Concentration | µg/mL to low mg/mL | 5-25 mg in ~0.6 mL | ~1-2 mg sample in 100-200 mg KBr | ~100 µg/mL |
| Notes | Ensure absorbance is within the linear range of the instrument. | Filter the sample to remove any particulates. | Grind sample and KBr to a fine powder for a transparent pellet. | Avoid non-volatile buffers like phosphates. |
Experimental Protocols
UV-Vis Spectroscopy Sample Preparation
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with a suitable solvent (e.g., methanol or ethanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve concentrations within the desired analytical range.
-
Blank Preparation: Use the same solvent used to prepare the working solutions as the blank for baseline correction.
-
Analysis: Transfer the blank and sample solutions to appropriate cuvettes and measure the absorbance spectrum.
NMR Spectroscopy Sample Preparation
-
Sample Weighing: Weigh approximately 5-25 mg of this compound directly into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Dissolution: Cap the NMR tube and gently vortex or invert it until the this compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum.
FT-IR Spectroscopy (KBr Pellet Method) Sample Preparation
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr.
-
Grinding: Combine the this compound and KBr in an agate mortar and pestle. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the powder into a pellet press die. Apply pressure according to the manufacturer's instructions to form a thin, transparent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
Visualizations
Caption: General workflow for this compound sample preparation.
Caption: Troubleshooting logic for sample precipitation.
References
How to increase the efficiency of Stictic acid extraction?
Welcome to the Technical Support Center for Stictic Acid Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound from lichen sources.
Frequently Asked Questions (FAQs)
Q1: Which solvent system is most effective for extracting this compound?
A1: Acetone is generally the most effective solvent for extracting this compound from lichens, yielding a higher concentration compared to ethanol and methanol.[1] The efficiency of solvents for this compound extraction typically follows the order: acetone > ethanol > methanol.[1] this compound is also soluble in DMF and DMSO.[2][3]
Q2: What are the key parameters to optimize for increasing this compound extraction efficiency?
A2: The key parameters to optimize are the choice of solvent, extraction method, temperature, extraction time, and the solid-to-solvent ratio. For advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), parameters such as ultrasonic power and microwave power and frequency are also critical.
Q3: How can I improve the purity of my this compound extract?
A3: Purification can be achieved through recrystallization. After initial extraction and evaporation of the solvent, the crude extract can be redissolved in a minimal amount of a suitable hot solvent (e.g., acetone or a mixture of solvents) and allowed to cool slowly. This compound crystals will form, leaving many impurities in the mother liquor. Column chromatography can also be employed for further purification if necessary.
Q4: My this compound is not crystallizing. What should I do?
A4: If crystallization does not occur, it could be due to several factors such as the solution being too dilute, the presence of impurities inhibiting crystal formation, or the solution being supersaturated. Try the following troubleshooting steps:
-
Induce nucleation: Scratch the inside of the flask with a glass rod.[4]
-
Add a seed crystal: Introduce a tiny crystal of pure this compound to the solution.
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of this compound.
-
Use an anti-solvent: Slowly add a solvent in which this compound is insoluble to the solution to promote precipitation.
Q5: Can pre-treatment of the lichen material enhance extraction yield?
A5: Yes, pre-treatment is crucial. The lichen thalli should be dried, cleaned of any debris, and finely ground to a homogenous powder. This increases the surface area for solvent penetration and can significantly improve extraction efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Inefficient extraction method.- Inappropriate solvent.- Insufficient extraction time or temperature.- Poor quality or improper preparation of lichen material. | - Switch to a more efficient method like UAE or MAE.- Use acetone as the primary extraction solvent.- Optimize extraction time and temperature for the chosen method.- Ensure lichen is finely ground and free of foreign material. |
| Co-extraction of Impurities | - Solvent is not selective enough.- Presence of other lichen acids with similar solubility. | - Perform recrystallization of the crude extract.- Utilize column chromatography for separation.- Adjust the polarity of the solvent system to target this compound more specifically. |
| "Oiling Out" During Crystallization | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a preliminary purification step like charcoal treatment if the solution is colored. |
| Difficulty in Filtering the Extract | - Very fine lichen powder clogging the filter paper.- Presence of gelatinous compounds from the lichen. | - Use a centrifuge to pellet the solid material before filtration.- Employ a filter aid like celite.- Use a multi-layered filtration setup (e.g., glass wool plug followed by filter paper). |
Data Presentation
Table 1: Comparison of Solvent Efficiency for this compound Extraction from Usnea Species
| Solvent | This compound Yield (mg/g of dried lichen) in U. filipendula | This compound Yield (mg/g of dried lichen) in U. fulvoreagens | This compound Yield (mg/g of dried lichen) in U. intermedia |
| Acetone | 9.85 ± 0.49 | 7.43 ± 0.41 | 5.23 ± 0.33 |
| Ethanol | 7.54 ± 0.31 | 5.12 ± 0.29 | 4.11 ± 0.24 |
| Methanol | 5.31 ± 0.25 | 4.87 ± 0.32 | 2.98 ± 0.28 |
Data sourced from Oran et al. (2018).
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Lichen Material: Air-dry the collected lichen thalli in the dark at room temperature. Clean the dried lichens to remove any foreign materials. Grind the lichen into a fine powder using a mortar and pestle.
-
Extraction: Weigh 1 gram of the powdered lichen and place it in a flask. Add 40 mL of acetone.
-
Maceration: Seal the flask and stir the mixture using a magnetic stirrer for 4 hours at room temperature, protected from light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Purification (Recrystallization): Dissolve the crude extract in a minimum amount of hot acetone. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. Collect the this compound crystals by filtration.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Lichen Material: Prepare the lichen powder as described in Protocol 1.
-
Extraction Setup: Place 1 gram of the powdered lichen in a vessel and add 40 mL of acetone. Place the vessel in an ultrasonic bath.
-
Sonication: Sonicate the mixture for a specified time (e.g., 30 minutes) and at a controlled temperature (e.g., 40-50°C). The optimal time and temperature may need to be determined experimentally.
-
Post-Extraction: After sonication, filter the mixture and evaporate the solvent as described in Protocol 1.
-
Purification: Purify the crude extract using recrystallization as detailed in Protocol 1.
Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Lichen Material: Prepare the lichen powder as described in Protocol 1.
-
Extraction Setup: Place 1 gram of the powdered lichen in a microwave-safe extraction vessel and add 40 mL of acetone.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the desired power (e.g., 300 W) and time (e.g., 5-10 minutes). These parameters should be optimized for the specific equipment and lichen species.
-
Cooling and Filtration: After irradiation, allow the vessel to cool to a safe temperature. Filter the extract and evaporate the solvent as described in Protocol 1.
-
Purification: Purify the crude extract via recrystallization as outlined in Protocol 1.
Visualizations
Caption: General workflow for the extraction and purification of this compound from lichens.
Caption: A troubleshooting flowchart for addressing low this compound extraction yields.
References
Stictic Acid Research: Technical Support Center
Welcome to the technical support center for this compound-related research. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Q1: I am observing peak tailing in my HPLC chromatogram for this compound. What is the cause and how can I resolve this?
A: Peak tailing is a common issue when analyzing acidic phenolic compounds like this compound using High-Performance Liquid Chromatography (HPLC).
-
Cause: The primary cause is often secondary interactions between the acidic phenolic hydroxyl groups of this compound and residual, un-endcapped silanol groups on standard silica-based C18 columns. These interactions lead to uneven retention times for the molecules, resulting in a "tailing" effect on the chromatogram.[1]
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.25% orthophosphoric acid, to the aqueous component of your mobile phase.[2] This protonates the silanol groups, minimizing the secondary interactions.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column specifically designed to reduce silanol activity.
-
Optimize Gradient: Review and optimize your solvent gradient to ensure efficient elution of the compound.[2]
-
Q2: I'm having difficulty dissolving this compound. What are the recommended solvents?
A: this compound has poor solubility in water. For experimental purposes, it is soluble in organic solvents. Recommended solvents include:
For biological assays, it is common practice to dissolve the compound in DMSO to create a stock solution, which can then be diluted in the appropriate culture medium. Always check the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.
Q3: My antioxidant assay results for this compound are inconsistent and differ from published literature. What could be the reason?
A: Conflicting results regarding the antioxidant activity of this compound have been reported in the literature. Some studies show significant antioxidant properties, while others report a lack of activity. This discrepancy can be attributed to several factors:
-
Assay Specificity: The choice of antioxidant assay is critical. For instance, this compound may show low activity in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay but exhibit potent superoxide anion scavenging activity. This is thought to be due to the specific molecular conformation of this compound, which may affect its ability to "capture" certain free radicals like DPPH.
-
Experimental Conditions: Factors such as solvent choice, pH, and incubation time can significantly impact the results of antioxidant assays.
-
Compound Purity: Ensure the this compound used is of high purity (>95%), as impurities from the extraction process can interfere with the assay.
Q4: The yield of this compound from my lichen extraction is very low. How can I improve it?
A: Low yields are a known challenge in the isolation of lichen secondary metabolites. The concentration of this compound can vary significantly between different lichen species and is influenced by environmental factors.
-
Solvent Selection: The choice of extraction solvent is crucial for efficiency. Studies have shown that acetone can be more efficient for extracting this compound compared to ethanol or methanol.
-
Extraction Technique: Ensure your extraction method (e.g., maceration, Soxhlet) is optimized for duration and temperature to maximize the recovery of the compound from the lichen thalli.
-
Source Material: The concentration of this compound can be very low. For example, one study reported a yield of only 0.0071% of dry weight from Lobaria pulmonaria. Selecting a lichen species known to have higher concentrations of this compound is recommended.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound against various human cell lines. A lower IC₅₀ value indicates higher potency.
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| HT-29 | Human Colon Adenocarcinoma | 29.29 | |
| MCF-7 | Human Breast Adenocarcinoma | >20,000 (calculated as 689-fold less sensitive than HT-29) | |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 2478.40 |
Note: The significantly higher IC₅₀ value for the non-malignant MRC-5 cell line suggests a favorable therapeutic window for this compound's anticancer activity.
Table 2: this compound Concentration in Usnea Species Using Different Extraction Solvents
This table shows the varying extraction efficiency of different solvents for this compound from Usnea filipendula.
| Extraction Solvent | This compound Concentration (mg/g of dried lichen) |
| Acetone | 9.85 ± 0.49 |
| Ethanol | Not specified, but less than acetone |
| Methanol | Less than acetone and ethanol |
Data adapted from a study on three Usnea species, indicating that acetone is the most efficient solvent for this compound extraction.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol is based on methodologies used for the analysis of lichen acids.
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1-100 mg/L).
-
-
Sample Preparation:
-
Dry and grind the lichen material to a fine powder.
-
Extract a known weight of the powder with a suitable solvent (e.g., acetone) using a magnetic stirrer in the dark for 4 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate a known volume (e.g., 5 mL) of the extract to dryness.
-
Re-dissolve the residue in a known volume (e.g., 2 mL) of DMSO or the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: XBridge C18 (3.5 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.25% orthophosphoric acid and 1.50% tetrahydrofuran in water.
-
Solvent B: Methanol.
-
-
Gradient:
-
0-15 min: 30-70% Solvent B
-
15-30 min: 70-100% Solvent B
-
30-35 min: 100% Solvent B
-
35-36 min: 100-30% Solvent B
-
36-50 min: 30% Solvent B
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing the effect of compounds on cell proliferation.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HT-29) and normal cells (e.g., MRC-5) in appropriate culture medium.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density that ensures logarithmic growth throughout the assay period (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include untreated cells (vehicle control) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the untreated control.
-
Determine the IC₅₀ value using appropriate software (e.g., by Median effect analysis).
-
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common experimental issues encountered in this compound research.
Diagram 2: Experimental Workflow for this compound Analysis
References
Technical Support Center: Refining Protocols for Stictic Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stictic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a secondary metabolite, specifically a depsidone, found in various lichen species. It is an aromatic organic compound investigated for its potential biomedical applications. Research has shown that this compound exhibits several biological activities, including:
-
Anticancer Effects: It has demonstrated cytotoxic and apoptotic effects, preferentially inhibiting the growth of cancer cell lines like HT-29 human colon adenocarcinoma over non-malignant cells.[1][2]
-
Antioxidant Properties: this compound has shown antioxidant activity in various assays.[3][4]
-
Anti-inflammatory Activity: It has the potential to modulate inflammatory pathways.
Q2: What are the recommended solvents for dissolving this compound for bioassays?
A2: this compound has poor solubility in aqueous solutions but is soluble in several organic solvents. For in vitro biological assays, Dimethyl sulfoxide (DMSO) is the most frequently used solvent due to its high solubilizing power and miscibility with aqueous culture media. Other suitable solvents include Dimethylformamide (DMF), ethanol, and methanol.[5]
Q3: How should I prepare and store a stock solution of this compound?
A3: To prepare a high-concentration stock solution (e.g., 10-30 mM), dissolve the solid this compound in 100% DMSO. Gentle warming to 37°C and vortexing can aid dissolution. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to use the stock solution within one month when stored at -20°C and within six months at -80°C.
Troubleshooting Guide
Q4: I am observing precipitation of this compound in my cell culture medium after adding it from a DMSO stock. What should I do?
A4: This is a common issue due to the low aqueous solubility of many natural products. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity and reduce the chances of precipitation.
-
Pre-dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first pre-dilute the stock in a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Sonication: Briefly sonicating the diluted this compound solution in the medium before adding it to the cells can help improve dispersion.
-
Solubility Enhancers: For some applications, non-toxic solubilizing agents or vehicles can be explored, but their compatibility with the specific cell line and assay must be validated.
Q5: My cell viability assay results are inconsistent. What could be the cause?
A5: Inconsistent results in cell viability assays like the MTT assay can stem from several factors when working with compounds like this compound:
-
Compound Instability: Ensure that your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous single-cell suspension before plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Interference with Assay Reagents: Some natural products can interfere with the colorimetric or fluorescent readouts of viability assays. Run a control with this compound in cell-free medium with the assay reagent to check for any direct chemical reaction.
Q6: I am not observing the expected antioxidant activity in my DPPH assay. What should I check?
A6: If you are not seeing the expected antioxidant effect of this compound in a DPPH assay, consider the following:
-
Solvent Choice: The solvent used to dissolve both the this compound and the DPPH reagent can influence the reaction kinetics. Methanol or ethanol are commonly used. Ensure consistency across your experiment.
-
Reaction Time: The scavenging reaction takes time. Ensure you are incubating the this compound with the DPPH solution for a sufficient duration as specified in the protocol (typically 30 minutes) before measuring the absorbance.
-
Light Sensitivity: The DPPH radical is light-sensitive. The incubation should be performed in the dark to prevent degradation of the radical, which would lead to inaccurate results.
-
Concentration Range: You may need to test a wider range of this compound concentrations to observe a dose-dependent effect and determine the IC50.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various bioassays.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HT-29 | Colon Adenocarcinoma | MTT | 29.29 µg/mL | |
| MCF-7 | Breast Adenocarcinoma | MTT | >29.29 µg/mL | |
| MRC-5 | Normal Lung Fibroblast | MTT | 2478.40 µg/mL | |
| HL-60 | Promyelocytic Leukemia | WST-1 | >10 µM | |
| HeLa | Cervical Cancer | WST-1 | >10 µM |
Table 2: Antioxidant Activity of this compound
| Assay | Method | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Spectrophotometry | Activity demonstrated, but IC50 varies with conditions | |
| ABTS Radical Scavenging | Spectrophotometry | Effective scavenging reported |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from a study on the effect of this compound on human cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well in 90 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Three hours before the end of the incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Solubilization: After the 3-hour incubation with MTT, carefully remove the medium. Add 100 µL of 0.04 M HCl in isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm with a reference wavelength of 690 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 2: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing antioxidant activity.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in the dark.
-
Prepare various concentrations of this compound in methanol.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Protocol 3: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the effect of this compound on the NF-κB signaling pathway.
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh, serum-free medium.
-
Add various concentrations of this compound to the wells and pre-incubate for 1 hour. Include a vehicle control (DMSO).
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 20 ng/mL, for 6-8 hours. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with PBS and then add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system. Add the luciferase assay reagent to the cell lysates and measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the inhibitory effect of this compound by comparing the TNF-α stimulated wells with and without the compound.
-
Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: A logical workflow for troubleshooting this compound bioassays.
References
- 1. This compound inhibits cell growth of human colon adenocarcinoma HT-29 cells - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Lichen Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lichen extracts. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you address and control batch-to-batch variability in your experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in lichen extracts?
A1: Batch-to-batch variability in lichen extracts is a significant challenge stemming from a combination of environmental, genetic, and processing factors that influence the chemical composition of the final extract.[1][2][3]
-
Environmental Factors: The geographical location, climate (temperature, precipitation, UV-B light exposure), substrate (e.g., rock type), and presence of pollutants can significantly alter the production of secondary metabolites in lichens.[1][4]
-
Genetic Factors: Different species of lichens, and even different populations of the same species, can have genetic variations that lead to different profiles of secondary metabolites.
-
Harvesting and Post-Harvesting: The time of year of collection, the age of the lichen, and the methods used for drying and storage can impact the stability and concentration of bioactive compounds.
-
Extraction Process: The choice of solvent, extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction), and variations in parameters like temperature and time can lead to significant differences in the chemical profile of the extract.
Q2: How can I minimize variability starting from the raw lichen material?
A2: Controlling variability begins with the careful selection and handling of the raw lichen material.
-
Accurate Botanical Identification: Ensure the correct identification of the lichen species. Misidentification can lead to entirely different chemical profiles.
-
Standardized Collection Protocol: If possible, collect lichen from the same location, at the same time of year, and from the same substrate to minimize environmental influences.
-
Consistent Post-Harvest Processing: Employ standardized protocols for drying and storing the lichen material to prevent degradation of secondary metabolites.
Q3: What are the recommended analytical techniques for characterizing lichen extracts and assessing variability?
A3: A multi-pronged analytical approach is recommended for comprehensive characterization and quality control.
-
Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for creating a chemical fingerprint of your extract. This allows for a visual comparison of the chemical profiles between different batches.
-
Quantitative Analysis: HPLC can be used to quantify the concentration of one or more marker or active compounds. This provides a quantitative measure for standardization.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides detailed structural information and allows for the identification and quantification of a wide range of compounds, even without reference standards.
Q4: What is a "standardized extract," and how do I prepare one?
A4: A standardized extract is one that has been processed to contain a consistent and specified concentration of one or more active or marker compounds. This helps to ensure reproducible biological activity. To prepare a standardized extract, you would first perform a quantitative analysis (e.g., using HPLC) to determine the concentration of the desired compound(s) in your crude extract. You can then adjust the concentration by diluting it with an inert substance or by concentrating it to meet your target specification.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity in In-Vitro Assays
Q: My different batches of lichen extract show significant variation in bioactivity (e.g., antioxidant, anti-inflammatory, or cytotoxic effects), even when prepared using the same protocol. What should I investigate?
A: This is a common problem directly linked to batch-to-batch chemical variability. Here’s a step-by-step troubleshooting approach:
-
Review Raw Material Source: Confirm that all batches were derived from the same lichen species, collected from the same location and under similar environmental conditions.
-
Verify Extraction Consistency: Meticulously review your extraction protocol. Even minor deviations in solvent-to-solid ratio, extraction time, or temperature can alter the extract's composition.
-
Perform Chemical Fingerprinting: Analyze the different batches using HPLC or TLC. Compare the resulting chromatograms to visually assess differences in the chemical profiles. Pay attention to the presence, absence, and relative abundance of peaks.
-
Quantify Marker Compounds: If you have identified key bioactive compounds, quantify their concentration in each batch using a validated HPLC method. This will help you correlate the observed bioactivity with the concentration of specific compounds.
-
Consider Bioassay-Guided Fractionation: If the specific active compound is unknown, bioassay-guided fractionation can be employed. This involves separating the crude extract into fractions and testing the bioactivity of each fraction to identify the active components.
Issue 2: Poor Reproducibility in HPLC Analysis
Q: I'm having trouble getting reproducible HPLC chromatograms for my lichen extracts. What are the common causes and solutions?
A: Inconsistent HPLC results can stem from issues with the sample, mobile phase, or the instrument itself.
| Problem | Potential Cause | Solution |
| Shifting Retention Times | Inconsistent mobile phase composition, column degradation, or fluctuating flow rate. | Ensure precise mobile phase preparation, use a column from the same batch, and check the pump for leaks or bubbles. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents, clean the injector, and filter all samples before injection. |
| Peak Tailing | Column overload, secondary interactions with the stationary phase, or a void in the column. | Dilute the sample, adjust the mobile phase pH, or replace the column. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp aging, or leaks. | Degas the mobile phase, replace the detector lamp if necessary, and check for leaks in the system. |
Issue 3: Inconsistent Results in Antioxidant Assays (e.g., DPPH)
Q: My DPPH assay results for different batches of lichen extract are not consistent. What could be the problem?
A: Variability in antioxidant assays can be due to the extract itself or the assay procedure.
| Problem | Potential Cause | Solution |
| Variable IC50 Values | Differences in the concentration of antioxidant compounds in the extracts. | Standardize the extracts based on the content of a known antioxidant compound or total phenolic content. |
| Color Interference | The inherent color of the lichen extract can interfere with the spectrophotometric reading. | Run a sample blank containing the extract and the solvent (without DPPH) and subtract its absorbance from the sample reading. |
| Inconsistent Reaction Time | The reaction between antioxidants and DPPH is time-dependent. | Ensure a consistent and adequate incubation time for all samples and standards. |
| Reagent Instability | The DPPH reagent is light-sensitive and can degrade over time. | Prepare fresh DPPH solution daily and store it in the dark. |
Experimental Protocols
General Solvent Extraction of Lichen Material
This protocol describes a general procedure for obtaining a crude lichen extract.
-
Preparation of Lichen Material: Clean the lichen thalli to remove any substrate or debris. Air-dry the cleaned lichens in a well-ventilated area away from direct sunlight. Once completely dry, grind the lichen material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered lichen material and place it in a flask.
-
Add 100 mL of a suitable solvent (e.g., acetone, methanol, or ethanol). The choice of solvent will depend on the polarity of the target compounds.
-
Macerate the mixture at room temperature for 24-48 hours with occasional shaking, or perform extraction using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid lichen material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the solvent.
-
-
Drying and Storage: Dry the resulting crude extract in a desiccator to remove any residual solvent. Store the dried extract in a cool, dark, and dry place.
HPLC Fingerprinting and Quantification of Lichen Extracts
This protocol provides a general method for HPLC analysis. Specific parameters will need to be optimized for different lichen extracts and target compounds.
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried lichen extract and dissolve it in 10 mL of HPLC-grade methanol (or a suitable solvent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard (e.g., usnic acid, atranorin) at a concentration of 1 mg/mL in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
HPLC Conditions (Example for depsides and depsidones):
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the target compounds (e.g., 254 nm for atranorin).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Record the chromatograms for both the samples and the standards.
-
For fingerprinting, compare the retention times and peak patterns of different batches.
-
For quantification, create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the target compound in the samples by interpolating their peak areas on the calibration curve.
-
DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing antioxidant activity.
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in a dark bottle.
-
Sample Solutions: Prepare a stock solution of the lichen extract in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control for each sample concentration, add 100 µL of the sample dilution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_neg_control)) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the lichen extract.
-
A_neg_control is the absorbance of the lichen extract with methanol.
-
-
Plot the % scavenging against the extract concentration and determine the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals).
-
Data Presentation
Table 1: Example of Quantitative HPLC Analysis of Two Batches of Parmotrema tinctorum Extract
| Compound | Batch 1 (mg/g extract) | Batch 2 (mg/g extract) | % Variation |
| Atranorin | 15.2 ± 0.8 | 22.5 ± 1.1 | +48.0% |
| Lecanoric Acid | 30.5 ± 1.5 | 25.1 ± 1.3 | -17.7% |
Table 2: Example of DPPH Radical Scavenging Activity of Two Batches of Hypogymnia physodes Extract
| Batch | IC50 (µg/mL) |
| Batch A | 45.6 ± 2.3 |
| Batch B | 68.2 ± 3.5 |
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for lichen extract preparation and analysis.
Signaling Pathway Example: Inhibition of NF-κB Pathway by Usnic Acid
Caption: Usnic acid inhibits the NF-κB signaling pathway.
Signaling Pathway Example: Atranorin and Wnt/β-catenin Pathway
Caption: Atranorin inhibits the Wnt/β-catenin signaling pathway.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nybg.org [nybg.org]
- 4. pharmatutor.org [pharmatutor.org]
Improving the accuracy of Stictic acid MIC determination.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of stictic acid Minimum Inhibitory Concentration (MIC) determination.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent MIC values between replicates. | Inaccurate pipetting; improper mixing of this compound stock solution; non-homogenous bacterial/fungal inoculum. | Calibrate pipettes regularly. Vortex stock solutions before making dilutions. Ensure the inoculum is uniformly suspended and standardized to 0.5 McFarland.[1] |
| No bacterial/fungal growth in the positive control. | Inactive inoculum; incorrect growth medium; improper incubation conditions. | Use a fresh, viable culture for the inoculum. Verify the correct medium and incubation temperature/time for the test organism. |
| Contamination in the negative control (sterility control). | Contaminated media, reagents, or equipment. | Use aseptic techniques throughout the procedure. Ensure all media, reagents, and equipment are sterile. |
| Precipitation of this compound in the wells. | Poor solubility of this compound in the test medium. | This compound is soluble in DMSO, methanol, and ethanol.[2] Prepare a higher concentration stock solution in a suitable solvent and ensure the final solvent concentration in the wells is low (typically ≤1%) to avoid toxicity to the microorganism. |
| Colored this compound solution interferes with visual MIC reading. | The natural color of the lichen extract can make it difficult to assess turbidity. | Use a colorimetric indicator like resazurin or INT (p-iodonitrotetrazolium violet) to determine microbial viability based on color change. Alternatively, use a microplate reader to measure optical density (OD) and subtract the background OD of the this compound solution. |
| This compound appears to have no antimicrobial activity. | The concentration range tested is too low; the test organism is resistant; the this compound has degraded. | Test a wider range of concentrations. Include a known susceptible control strain. Store this compound stock solutions at -20°C or -80°C for long-term storage to prevent degradation.[3] |
| MIC values are significantly different from published data. | Differences in experimental protocols (e.g., inoculum size, medium composition, incubation time); purity of the this compound sample. | Adhere to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] Ensure the purity of the isolated this compound using analytical techniques like HPLC. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for determining the MIC of this compound?
The broth microdilution method is the most commonly recommended technique for determining the MIC of antimicrobial agents. This method allows for the testing of multiple concentrations of this compound simultaneously and requires a small volume of the compound.
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. To prepare a stock solution, dissolve the purified this compound in the chosen solvent to a known concentration. It is advisable to prepare a high-concentration stock solution to minimize the final concentration of the solvent in the assay, which could affect microbial growth.
3. What is a typical range of MIC values for this compound?
While specific MIC values for pure this compound are not widely reported, studies on methanol extracts of Usnea species, which contain this compound, have shown MIC values ranging from 64 µg/mL to 512 µg/mL against various bacterial strains.
4. How can I be sure that the solvent used to dissolve this compound is not affecting the results?
A solvent control should always be included in the experiment. This control contains the highest concentration of the solvent used in the assay wells without the this compound. This will help to ensure that the solvent itself does not inhibit the growth of the microorganism.
5. What quality control strains should I use?
It is recommended to use standard quality control strains from a recognized culture collection, such as the American Type Culture Collection (ATCC). The choice of strain will depend on the spectrum of activity being investigated (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive bacteria, Escherichia coli ATCC 25922 for Gram-negative bacteria).
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of methanol extracts from three Usnea species known to contain this compound.
| Microorganism | Usnea filipendula (µg/mL) | Usnea fulvoreagens (µg/mL) | Usnea intermedia (µg/mL) |
| Escherichia coli O157:H7 | 64 | 128 | 64 |
| Escherichia coli E245 | 64 | 64 | 64 |
| Fluoroquinolone-resistant E. coli isolates | 64 - 256 | 64 - 512 | 64 - 256 |
Data extracted from a study on the antioxidant and antimicrobial potential of Usnea species. The extracts contain a mixture of compounds, including this compound.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of this compound from lichens.
1. Extraction:
-
Grind dried lichen thalli (e.g., Usnea species) into a fine powder.
-
Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids, followed by acetone. Acetone is an effective solvent for extracting lichen acids.
-
The extraction can be done at room temperature with stirring for several hours or using a Soxhlet apparatus.
-
Filter the acetone extract to remove the solid lichen material.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
2. Purification by Crystallization:
-
Dissolve the crude acetone extract in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone).
-
Slowly add a solvent in which this compound is less soluble (e.g., n-hexane or water) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, followed by refrigeration, to promote crystallization.
-
Collect the crystals by filtration and wash with a cold, non-polar solvent.
-
The purity of the isolated this compound should be confirmed by High-Performance Liquid Chromatography (HPLC) and compared with a standard.
Protocol 2: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
2. Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
3. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (broth only) in each plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
If the solution is colored, a growth indicator such as resazurin can be added to aid in the determination of the endpoint.
Mandatory Visualizations
Caption: Experimental workflow for determining the MIC of this compound.
Caption: A logical troubleshooting workflow for this compound MIC assays.
References
Validation & Comparative
Stictic Acid's Cytotoxic Profile in Hepatocytes: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the cytotoxic effects of stictic acid on hepatocytes reveals significant apoptotic activity, positioning it as a noteworthy compound for further investigation in liver-related cellular research. This guide provides a comparative overview of this compound's performance against other lichen-derived metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Lichen Metabolites on Hepatocytes
This compound, a secondary metabolite found in various lichens, has demonstrated potent cytotoxic effects on primary rat hepatocytes. Research indicates that this compound induces apoptosis, a form of programmed cell death, a crucial mechanism in understanding potential therapeutic and toxicological profiles of novel compounds.
A key study evaluated the cytotoxic and apoptotic effects of several lichen metabolites on primary cultures of rat hepatocytes. The findings highlighted that this compound, along with salazinic acid and psoromic acid, exhibited significant apoptotic activities.[1] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 30 µg/mL after an 8-hour incubation period, which decreased to 3 µg/mL after 24 hours, indicating a time-dependent cytotoxic response.
For comparative purposes, this guide summarizes the available data on the cytotoxicity of this compound and other relevant lichen-derived compounds on hepatocytes.
| Compound | Cell Type | Exposure Time | IC50 (µg/mL) | Key Findings |
| This compound | Rat Hepatocytes | 8 hours | 30 | Significant apoptotic activity |
| 24 hours | 3 | Time-dependent cytotoxicity | ||
| Salazinic Acid | Rat Hepatocytes | Not specified | Not specified | Significant apoptotic activity[1] |
| Psoromic Acid | Rat Hepatocytes | Not specified | Not specified | Significant apoptotic activity[1] |
| Usnic Acid | Rat Hepatocytes | Not specified | Not specified | Known hepatotoxicity, induces apoptosis |
| Divaricatic Acid | Rat Hepatocytes | Not specified | Not specified | Moderate apoptotic effects[1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures for assessing cytotoxicity and apoptosis in hepatocyte cultures.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures the release of LDH from damaged cells into the culture supernatant, an indicator of cytotoxicity.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate primary hepatocytes in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and other test compounds for the desired exposure times (e.g., 8 and 24 hours). Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 cleaves a specific colorimetric substrate, releasing a chromophore that can be quantified by spectrophotometry.
Protocol:
-
Cell Lysis: Following treatment with the test compounds, wash the hepatocytes with PBS and lyse them with a chilled cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each lysate. Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
DNA Fragmentation Assay
This assay visualizes the fragmentation of nuclear DNA into a characteristic ladder pattern, a hallmark of apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis and visualized.
Protocol:
-
Cell Harvesting: After treatment, harvest the hepatocytes and wash with PBS.
-
DNA Extraction: Lyse the cells and extract the genomic DNA using a DNA extraction kit or standard phenol-chloroform extraction methods.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5% agarose gel containing a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
Visualization: Run the gel until adequate separation of the DNA fragments is achieved. Visualize the DNA fragments under UV light. The presence of a "ladder" of DNA fragments indicates apoptosis.
Visualizing the Cellular Impact
To better understand the processes involved in this compound-induced hepatocyte cytotoxicity, the following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for apoptosis.
Conclusion
The available data strongly suggest that this compound is a potent inducer of apoptosis in hepatocytes. Its time-dependent cytotoxic nature warrants further investigation to elucidate the precise molecular mechanisms and signaling pathways involved. This comparative guide serves as a foundational resource for researchers exploring the therapeutic or toxicological potential of lichen-derived compounds in the context of liver cell biology. The provided experimental protocols offer a standardized approach for the validation and expansion of these findings.
References
A Comparative Analysis of the Biological Activities of Stictic Acid and Norstictic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two closely related lichen-derived depsidones, stictic acid and northis compound. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these natural compounds.
Summary of Biological Activities
Both this compound and northis compound, secondary metabolites found in various lichen species, have demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. While structurally similar, subtle differences in their chemical makeup lead to variations in their biological potency and mechanisms of action. This guide delves into these differences to aid in the evaluation of their potential as lead compounds in drug discovery.
Anticancer Activity
This compound and northis compound have both been shown to exhibit cytotoxic effects against various cancer cell lines. Northis compound, in particular, has been identified as a promising agent against triple-negative breast cancer (TNBC) by targeting the c-Met proto-oncogenic receptor tyrosine kinase.[1][2] this compound has been suggested to exert its anticancer effects through the reactivation of the p53 tumor suppressor pathway.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HT-29 | Colon Carcinoma | ~75.8 | [3] |
| MRC-5 | Normal Lung Fibroblast | >6400 | [4] | |
| Northis compound | MDA-MB-231 | Triple-Negative Breast Cancer | 14.9 ± 1.4 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 17.3 ± 1.6 | ||
| c-Met Kinase Assay | (Biochemical Assay) | 6.5 |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions and the cancer cell lines tested across different studies. The data presented here is a compilation from various sources.
Antioxidant Activity
The antioxidant properties of this compound and northis compound have been evaluated using various in vitro assays. These compounds demonstrate the ability to scavenge free radicals, a key mechanism in mitigating oxidative stress implicated in numerous diseases. Reports suggest that northis compound exhibits potent superoxide anion scavenging activity, even surpassing the well-known antioxidant quercetin in some studies.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| This compound derivative | DPPH Radical Scavenging | Moderate activity reported | |
| Northis compound | Superoxide Anion Scavenging | 566 | |
| Quercetin (Standard) | Superoxide Anion Scavenging | 754 |
Note: Data for a direct comparison of this compound and northis compound using the same antioxidant assay is limited. The table includes data on a this compound derivative and northis compound from the same study for a more relevant comparison.
Anti-inflammatory Activity
Signaling Pathways
The distinct mechanisms of action of this compound and northis compound in cancer are highlighted by their interaction with different signaling pathways.
Caption: this compound is proposed to reactivate mutant p53, leading to the upregulation of downstream targets like p21 and Bax, which in turn induce cell cycle arrest and apoptosis.
Caption: Northis compound inhibits the c-Met receptor, thereby blocking downstream signaling pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell proliferation, survival, and invasion.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound and northis compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound or northis compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of the test compounds.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds (this compound, northis compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds or the standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from the plot of scavenging activity against the concentration of the compound.
Superoxide Anion Scavenging Assay
This assay evaluates the ability of the compounds to scavenge superoxide radicals.
-
Reagent Preparation: Prepare solutions of nitroblue tetrazolium (NBT), phenazine methosulfate (PMS), and NADH in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with the NBT and NADH solutions.
-
Reaction Initiation: Start the reaction by adding the PMS solution to the mixture.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 560 nm.
-
Data Analysis: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample wells to the control wells (without the test compound). The IC50 value represents the concentration of the compound that scavenges 50% of the superoxide radicals.
References
Stictic Acid vs. Usnic Acid: A Comparative Analysis of Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Lichen-derived secondary metabolites have long been a focal point of research for novel antimicrobial agents. Among these, stictic acid and usnic acid are two prominent compounds that have demonstrated notable biological activities. This guide provides a comparative overview of their antimicrobial properties, drawing upon available experimental data to inform future research and drug development endeavors.
Overview of Antimicrobial Activity
Usnic acid is one of the most extensively studied lichen metabolites, with a well-documented broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.[1] Its efficacy against various pathogens, including those with antibiotic resistance, has positioned it as a promising candidate for further therapeutic development.
This compound, another lichen depsidone, has also been reported to possess antimicrobial properties.[2][3] However, a comprehensive quantitative evaluation of its antimicrobial spectrum against a wide array of microorganisms is less documented in publicly available literature compared to usnic acid. Most of the available data pertains to the antimicrobial activity of lichen extracts containing this compound rather than the pure compound, making a direct and precise comparison with usnic acid challenging.[4]
Quantitative Antimicrobial Data
The following tables summarize the available quantitative data on the antimicrobial activity of usnic acid. Due to the limited availability of data for pure this compound, a direct comparative table is not feasible at this time.
Table 1: Minimum Inhibitory Concentration (MIC) of Usnic Acid against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1945GFPuvr | 32 | [5] |
| Pseudomonas aeruginosa | pMF230 | 256 | |
| Mycobacterium tuberculosis | - | 16-64 | |
| Enterococcus faecalis | - | 1-4 | |
| Enterococcus faecium | - | 2-8 |
Table 2: Zone of Inhibition for Usnic Acid
| Microorganism | Concentration | Inhibition Zone (mm) | Reference |
| Staphylococcus aureus | 1 mg/disk | 15-20 | - |
| Bacillus subtilis | 1 mg/disk | 18-22 | - |
Note: The data for zone of inhibition can vary significantly based on the specific methodology used (e.g., disk diffusion assay, agar well diffusion), the concentration of the compound, and the microbial strain.
Mechanism of Action
Usnic Acid: The primary antimicrobial mechanism of usnic acid involves the disruption of fundamental cellular processes. It has been shown to be a potent inhibitor of both DNA and RNA synthesis in susceptible bacteria, such as Bacillus subtilis and Staphylococcus aureus. This inhibition of nucleic acid replication and transcription ultimately leads to the cessation of bacterial growth and cell death.
This compound: The precise antimicrobial mechanism of action for this compound is not as well-elucidated as that of usnic acid. While it is known to exhibit biological activity, further research is required to determine the specific cellular targets and pathways it disrupts to exert its antimicrobial effects.
Experimental Protocols
The following are generalized protocols for determining the antimicrobial properties of lichen-derived compounds like stictic and usnic acids.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Stock Solution: Dissolve the purified lichen acid (stictic or usnic acid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it further in the growth medium to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (medium with inoculum, no compound) and negative controls (medium only). Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a substance.
-
Inoculation of Agar Plate: A standardized suspension of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Disk Preparation: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the dissolved lichen acid.
-
Disk Application: The impregnated disks are placed onto the surface of the inoculated agar plate. A disk impregnated with the solvent alone serves as a negative control, and a disk with a known antibiotic can be used as a positive control.
-
Incubation: The plate is incubated under suitable conditions for microbial growth.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disk in millimeters.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining antimicrobial activity and the known mechanism of action for usnic acid.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Known antimicrobial mechanism of Usnic Acid.
Conclusion and Future Directions
Usnic acid exhibits significant and well-characterized antimicrobial properties, particularly against Gram-positive bacteria, by inhibiting essential nucleic acid synthesis pathways. While this compound is also known to have antimicrobial activity, there is a clear need for more extensive research to quantify its efficacy against a broad range of pathogens and to elucidate its mechanism of action. Direct comparative studies of the pure compounds are essential to accurately assess their relative potential as antimicrobial agents. Future investigations should focus on generating robust MIC and zone of inhibition data for this compound and exploring its molecular targets to pave the way for its potential development as a therapeutic agent.
References
- 1. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Analytics on Antimicrobial Activity of Lichen Extract - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Stictic Acid
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Stictic acid: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to offer a detailed overview of their respective methodologies and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Data Presentation
The following table summarizes the key performance parameters for each analytical method. The data presented are typical values obtained during the validation of these methods for the analysis of organic acids and similar compounds, providing a basis for comparison.
| Performance Parameter | HPLC | HPTLC | UPLC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.13 - 100.00%[1] | 98.5 - 101.5% | 95 - 128%[2] |
| Precision (RSD %) | Intra-day: 0.93 - 1.26% Inter-day: 1.40 - 1.76%[1] | < 2%[3] | 2 - 13%[2] |
| Limit of Detection (LOD) | Dependent on detector | 0.58 µ g/band (for Thioctic acid) | 0.003 - 14.88 ng/mL |
| Limit of Quantitation (LOQ) | Dependent on detector | 1.74 µ g/band (for Thioctic acid) | 5 ng/mL (for Asciminib) |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of related organic acids and can be adapted for the specific analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of organic acids.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is utilized.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A typical mobile phase consists of a mixture of acetonitrile, methanol, and a phosphate buffer solution adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid). The isocratic elution is often used.
-
Flow Rate : A flow rate of 1.0 to 1.2 mL/min is generally maintained.
-
Detection : UV detection at a wavelength of 215 nm is suitable for this compound.
-
Sample Preparation : A standard solution of this compound is prepared in a suitable solvent. Samples containing this compound are extracted, filtered through a 0.45 µm membrane filter, and diluted to a known concentration with the mobile phase.
-
Validation Parameters : The method is validated for linearity, precision (intra- and inter-day), accuracy, and robustness according to ICH guidelines.
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the quantification of analytes.
-
Instrumentation : An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner is used.
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254 are typically used.
-
Mobile Phase : A mixture of solvents such as chloroform, methanol, and ammonia in a specific ratio (e.g., 8.5:1.5:0.05, v/v/v) can be employed.
-
Sample Application : Samples and standard solutions are applied to the HPTLC plate as bands of a specific width using an automated applicator.
-
Development : The plate is developed in a saturated developing chamber to a certain distance.
-
Densitometric Analysis : After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 215 nm).
-
Validation : The method is validated for linearity, precision, accuracy, robustness, LOD, and LOQ.
3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique provides high sensitivity and selectivity for the analysis of compounds in complex matrices.
-
Instrumentation : A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column with smaller particle size (e.g., 1.8 µm) is used for better separation efficiency.
-
Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is common.
-
Flow Rate : A lower flow rate, typically around 0.2-0.4 mL/min, is used.
-
MS Detection : The analysis is performed in either positive or negative ionization mode. For quantification, multiple reaction monitoring (MRM) is used, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Sample Preparation : Samples are typically extracted using a suitable solvent, and the extract may be subjected to solid-phase extraction (SPE) for cleanup and concentration before injection.
-
Validation : The method is validated for linearity, sensitivity (LOD and LOQ), precision, accuracy, matrix effects, and stability.
Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of different analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
References
Evaluating the antioxidant potential of Stictic acid against known standards.
For Immediate Release
A comprehensive evaluation of Stictic acid, a naturally occurring lichen metabolite, reveals its antioxidant capabilities in comparison to established industry standards. This report synthesizes available data on the performance of this compound in various antioxidant assays, providing researchers, scientists, and drug development professionals with a concise guide to its potential applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound has been a subject of scientific inquiry, with studies employing various assays to elucidate its efficacy. While comprehensive comparative data remains a topic of ongoing research, existing literature provides valuable insights. Notably, some studies have indicated that depsidones, the class of compounds to which this compound belongs, exhibit significant superoxide anion scavenging activity, in some cases surpassing that of the well-known antioxidant, quercetin.
To provide a clear comparison, the following table summarizes the available quantitative data on the antioxidant activity of this compound and recognized standards. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Compound/Standard | DPPH Scavenging Assay (IC50) | ABTS Scavenging Assay (IC50) | FRAP Assay (Antioxidant Capacity) | Superoxide Anion Scavenging (IC50) |
| This compound | No significant activity reported in some studies | Data for pure compound unavailable; Methanol extract of Usnea sp. (containing this compound) showed activity | Data unavailable | Data for related depsidones suggest higher activity than Quercetin |
| Ascorbic Acid (Vitamin C) | Widely reported, potent activity | Potent activity | Strong reducing potential | Moderate activity |
| Trolox | Potent activity, often used as a standard | Potent activity, often used as a standard | Strong reducing potential | Moderate activity |
| Quercetin | Potent activity | Potent activity | Strong reducing potential | 754 µM[1] |
| Butylated Hydroxytoluene (BHT) | Potent activity | Potent activity | Moderate reducing potential | Data unavailable |
IC50 values represent the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are typically expressed as equivalents of a standard (e.g., FeSO4 or Trolox).
Experimental Methodologies
The evaluation of antioxidant potential relies on standardized experimental protocols. The most commonly cited assays in the context of this compound and its analogs are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. The procedure generally involves:
-
Preparation of a fresh DPPH solution in a suitable solvent (e.g., methanol or ethanol).
-
Addition of various concentrations of the test compound (this compound) and standard antioxidants to the DPPH solution.
-
Incubation of the mixture in the dark for a specified period (typically 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of the percentage of radical scavenging activity and determination of the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The protocol typically includes:
-
Generation of the ABTS•+ by reacting ABTS solution with an oxidizing agent (e.g., potassium persulfate).
-
Dilution of the ABTS•+ solution with a suitable buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Addition of the test compound and standard antioxidants to the ABTS•+ solution.
-
Measurement of the decrease in absorbance after a set incubation period.
-
Calculation of the percentage of inhibition and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The general procedure is as follows:
-
Preparation of the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.
-
Addition of the test compound and standard antioxidants to the FRAP reagent.
-
Incubation of the reaction mixture at a specific temperature (e.g., 37°C).
-
Measurement of the absorbance of the blue-colored product at a specific wavelength (around 593 nm).
-
The antioxidant capacity is determined by comparing the change in absorbance with that of a standard, typically ferrous sulfate or Trolox.
Visualizing the Antioxidant Evaluation Workflow
To illustrate the general process of evaluating the antioxidant potential of a compound like this compound, the following workflow diagram is provided.
Antioxidant potential evaluation workflow.
Conclusion
The available evidence suggests that this compound possesses antioxidant properties, although its potency relative to widely used standards like Ascorbic acid and Trolox requires further direct comparative studies. The conflicting reports on its DPPH radical scavenging activity highlight the importance of assay conditions and the specific mechanisms of antioxidant action. Future research should focus on generating comprehensive, standardized data for pure this compound across multiple antioxidant assays to fully elucidate its potential for applications in the pharmaceutical and related industries.
References
Stictic Acid and its Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Stictic acid, a secondary metabolite derived from lichens, and its synthetic derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these compounds, with a focus on their cytotoxic and antioxidant properties. Experimental data is presented to support these findings, along with detailed protocols for key assays and visualizations of relevant signaling pathways.
Structure-Activity Relationship: From Cytotoxicity to Antioxidant Potential
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Modifications to the core this compound molecule can dramatically influence its efficacy and selectivity, particularly in the context of anticancer and antioxidant applications.
Cytotoxic Activity
Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against various cancer cell lines. This compound itself has demonstrated inhibitory effects on the growth of human colon adenocarcinoma HT-29 cells, with a reported IC50 value of 29.29 µg/mL[1].
A pivotal study on the derivatives of a closely related depsidone, northis compound, has provided significant insights into the SAR of this class of compounds. The introduction of alkyl chains at the 8'-O position of northis compound was found to be a key determinant of its cytotoxic potency.
Key Findings from Northis compound Derivatives:
-
Influence of Alkyl Chain Length: A clear correlation between the length of the alkyl chain and cytotoxic activity was observed. The insertion of a four-carbon alkyl chain, such as n-butyl and sec-butyl, resulted in compounds with potent activity against a panel of cancer cell lines[2][3].
-
Enhanced Potency: The 8'-O-n-butyl-northis compound and 8'-O-sec-butyl-northis compound derivatives displayed significant cytotoxicity with GI50 values ranging from 6.37 to 52.40 μM across multiple cancer cell lines[2][3].
-
Impact of Longer Chains: The 8'-O-n-hexyl-northis compound derivative also showed good activity, particularly against MCF7, HT-29, PC-03, and HEP2 cells.
-
Branched Chains: The 8'-O-isopropyl-northis compound derivative demonstrated high activity and selectivity against prostate cancer (PC-03) cells, with a GI50 of 1.28 μM. This suggests that branching of the alkyl chain can also modulate activity and selectivity.
These findings strongly suggest that increasing the lipophilicity of the depsidone core through the addition of moderately sized alkyl chains enhances its ability to interact with cellular targets and exert cytotoxic effects.
Antioxidant Activity
This compound and its derivatives have also been investigated for their antioxidant properties. Several studies have reported the significant antioxidant activity of this compound derivatives isolated from the lichen Usnea articulata. This activity is often attributed to their ability to scavenge free radicals. However, the antioxidant potential of this compound itself has been a subject of some debate, with at least one study suggesting that its molecular conformation might hinder its ability to effectively scavenge certain free radicals like DPPH.
Further research into the structural requirements for potent antioxidant activity within this class of compounds is warranted to fully elucidate the SAR for this particular biological effect.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound and northis compound derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HT-29 | Human Colon Adenocarcinoma | 29.29 µg/mL |
Table 2: Cytotoxic Activity (GI50, µM) of Northis compound and its 8'-O-Alkyl Derivatives
| Compound | 786-0 (Kidney) | MCF7 (Breast) | HT-29 (Colon) | PC-03 (Prostate) | HEP2 (Laryngeal) | B16-F10 (Melanoma) | UACC-62 (Melanoma) |
| Northis compound | >150 | >150 | >150 | 156.9 | >150 | >150 | >150 |
| 8'-O-n-butyl-northis compound | 45.0 | 6.37 | 20.1 | 15.8 | 18.9 | 35.2 | 28.3 |
| 8'-O-sec-butyl-northis compound | 52.4 | 6.8 | 25.3 | 19.4 | 22.1 | 40.8 | 33.7 |
| 8'-O-n-hexyl-northis compound | >100 | 9.53 | 5.96 | 7.82 | 8.14 | >100 | >100 |
| 8'-O-isopropyl-northis compound | >100 | >100 | >100 | 1.28 | 7.78 | 9.65 | 6.2 |
| 8'-O-n-pentyl-northis compound | >100 | >100 | >100 | 8.77 | >100 | >100 | >100 |
| 8'-O-tert-butyl-northis compound | >100 | >100 | >100 | 7.60 | >100 | >100 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The OD is proportional to the cellular protein mass.
1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol to a concentration of 0.1 mM.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution (at various concentrations) to the DPPH solution. A control containing only the solvent and DPPH is also prepared. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound and its derivatives are believed to be mediated through the induction of apoptosis and interference with key cellular signaling pathways. While the precise molecular targets are still under investigation, the NF-κB and MAPK signaling pathways are hypothesized to be involved, based on studies of other lichen-derived metabolites.
Apoptosis Induction
This compound has been reported to have a significant apoptotic effect. Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. A key event in apoptosis is the activation of a cascade of enzymes called caspases.
Caption: Workflow for assessing apoptosis induction by this compound derivatives.
Potential Involvement of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of cell survival, proliferation, and inflammation. Dysregulation of these pathways is a hallmark of many cancers. It is hypothesized that this compound derivatives may exert their cytotoxic effects by modulating these pathways, leading to the inhibition of cancer cell growth and survival.
Caption: Hypothesized modulation of NF-κB and MAPK pathways by this compound derivatives.
Conclusion
The structure-activity relationship of this compound and its derivatives reveals that modifications to the core depsidone structure can significantly enhance their cytotoxic potential. Specifically, the introduction of moderately sized alkyl chains at the 8'-O position of northis compound is a promising strategy for developing more potent anticancer agents. While the antioxidant properties of these compounds are also of interest, further investigation is needed to clarify the structural requirements for this activity. The induction of apoptosis and potential modulation of the NF-κB and MAPK signaling pathways represent key areas for future research into the mechanisms of action of these promising natural product derivatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
Stictic Acid: A Comparative Guide for In Vivo Therapeutic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Stictic acid, a secondary metabolite from lichens, for the potential in vivo validation of its therapeutic effects. While existing research predominantly focuses on in vitro studies, this document summarizes the available data, compares it with relevant alternatives, and outlines the necessary experimental framework for future in vivo investigations.
Executive Summary
This compound has demonstrated promising therapeutic potential in preclinical in vitro studies, particularly in the realm of oncology. Research highlights its cytotoxic effects against human colon adenocarcinoma cells.[1][2][3] However, a significant gap exists in the scientific literature regarding its in vivo efficacy and safety. This guide aims to bridge that gap by presenting the current evidence, offering comparative data with other lichen-derived compounds and a standard chemotherapeutic agent, and providing detailed hypothetical protocols to steer future in vivo validation studies. The data presented herein is intended to serve as a foundational resource for researchers seeking to translate the in vitro promise of this compound into tangible in vivo therapeutic applications.
Comparative Analysis of Therapeutic Performance (In Vitro)
Current research has primarily focused on the anti-cancer properties of this compound, with the most robust data available for its effects on human colon adenocarcinoma.
Table 1: In Vitro Cytotoxicity of this compound and Comparators against HT-29 Human Colon Adenocarcinoma Cells
| Compound | IC50 (µg/mL) | Cell Line | Reference |
| This compound | 29.29 | HT-29 | [1][2] |
| Usnic acid | 99.70 | HT-29 | |
| Atranorin | >200 | HT-29 | |
| Gyrophoric acid | >200 | HT-29 | |
| Parietin | >200 | HT-29 | |
| 5-Fluorouracil (5-FU) | ~5.3 (106.8 µM) | HT-29 |
Note: The IC50 value for 5-Fluorouracil was converted from µM to µg/mL for comparative purposes (Molar Mass: 130.08 g/mol ). IC50 values for Usnic acid, Atranorin, Gyrophoric acid, and Parietin are from the same study for direct comparison.
Proposed Experimental Protocols for In Vivo Validation
The following are detailed, hypothetical experimental protocols designed to validate the in vitro findings in an in vivo setting. These protocols are based on standard methodologies for preclinical cancer research.
Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.
-
Justification: These immunocompromised models are standard for xenograft studies as they prevent the rejection of human tumor cells. The COLO-205 xenograft model is a well-established tool for studying the in vivo efficacy of treatments like 5-FU.
Tumor Xenograft Implantation
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Procedure: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free DMEM into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2. Treatment should commence when tumors reach a volume of approximately 100-150 mm^3.
Treatment Groups
-
Group 1 (Control): Vehicle (e.g., 10% DMSO in corn oil, administered orally or intraperitoneally).
-
Group 2 (this compound): this compound at three dose levels (e.g., 25, 50, 100 mg/kg), administered daily by oral gavage or intraperitoneal injection.
-
Group 3 (Positive Control): 5-Fluorouracil (e.g., 20 mg/kg), administered intraperitoneally, once weekly.
-
Group 4 (Combination Therapy): this compound (at the most effective dose from Group 2) in combination with 5-Fluorouracil.
Efficacy Endpoints
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Animal body weight (as a measure of toxicity).
-
Tumor weight at the end of the study.
-
Histopathological analysis of tumors.
-
Immunohistochemical analysis of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers in tumor tissue.
-
Statistical Analysis
Data will be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare tumor growth between the different treatment groups. A p-value of <0.05 will be considered statistically significant.
Visualizing Molecular Mechanisms and Workflows
Proposed Signaling Pathway of this compound in Cancer Cells
Based on computational studies suggesting a potential interaction with p53, the following diagram illustrates a hypothetical signaling pathway for this compound's anti-cancer activity.
Caption: Hypothetical signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Validation
The following diagram outlines the key steps for the proposed in vivo validation of this compound.
Caption: Experimental workflow for the in vivo validation of this compound's anti-tumor efficacy.
Conclusion and Future Directions
The available in vitro data strongly suggests that this compound is a promising candidate for further investigation as an anti-cancer agent, particularly for colon adenocarcinoma. Its superior cytotoxicity compared to other lichen-derived compounds warrants a comprehensive in vivo evaluation. The proposed experimental protocols in this guide provide a clear roadmap for researchers to systematically validate these preclinical findings. Future studies should not only focus on the anti-tumor efficacy but also on the pharmacokinetic and toxicological profiles of this compound to establish a solid foundation for potential clinical translation. Furthermore, elucidating the precise molecular mechanisms through which this compound exerts its effects will be crucial for identifying predictive biomarkers and optimizing its therapeutic application.
References
Replicating Published Findings on Stictic Acid's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivities of Stictic acid, focusing on its anticancer, antioxidant, and anti-inflammatory properties. The information is compiled from published scientific literature to assist in the replication and further investigation of its therapeutic potential.
Quantitative Bioactivity Data
To facilitate a clear comparison of this compound's efficacy, the following table summarizes the available quantitative data from published studies.
| Bioactivity | Cell Line/Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Anticancer | HT-29 (Human Colon Adenocarcinoma) | 29.29[1] | - | - |
| Anticancer | MCF-7 (Human Breast Adenocarcinoma) | >20000 | - | - |
| Cytotoxicity | MRC-5 (Human Normal Fetal Lung Fibroblast) | 2478.40[1] | - | - |
| Antioxidant | DPPH Radical Scavenging | Data Not Available | - | - |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition in RAW 264.7 cells | Data Not Available | - | - |
Note: While antioxidant and anti-inflammatory activities of this compound have been reported, specific IC50 values from the searched literature were not available.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to enable replication of the cited findings.
MTT Assay for Anticancer Activity
This protocol is adapted from studies evaluating the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, MCF-7) and a normal cell line (e.g., MRC-5)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare various concentrations of this compound in the culture medium. After 24 hours, replace the old medium with the medium containing different concentrations of this compound and incubate for another 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
This is a generalized protocol for determining the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate or cuvette, mix 100 µL of the sample or standard with 100 µL of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This protocol outlines the procedure to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce nitric oxide production and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent in a new 96-well plate.
-
Incubation and Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated as: % Inhibition = [(Nitrite in LPS-stimulated cells - Nitrite in treated cells) / Nitrite in LPS-stimulated cells] x 100 The IC50 value is determined from the dose-response curve.
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a potential signaling pathway that may be involved in the bioactivity of this compound.
References
Stictic Acid: A Comparative Analysis of its Antibacterial Efficacy Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Stictic acid, a secondary metabolite found in lichens, has garnered attention for its potential biological activities, including its antimicrobial properties. This guide provides a comparative overview of the efficacy of this compound, primarily in the context of lichen extracts, against standard antibiotics, supported by available experimental data and methodologies.
Data Presentation: Quantitative Comparison of Antimicrobial Activity
Direct comparisons of the antibacterial efficacy of pure this compound with standard antibiotics are challenging due to the limited availability of Minimum Inhibitory Concentration (MIC) data for the isolated compound. The following table summarizes the MIC values of methanol extracts from lichens known to contain this compound against various bacterial strains. For comparative purposes, representative MIC ranges for standard antibiotics against the same species are also provided.
It is crucial to note that the data for this compound represents the activity of a crude extract, which contains a mixture of compounds, and not of purified this compound. Therefore, this comparison should be interpreted with caution.
| Bacterial Species | Lichen Extract (containing this compound) MIC (µg/mL) | Standard Antibiotic | Standard Antibiotic MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 64 - 512[1] | Vancomycin | 0.125 - 2[2][3] |
| Linezolid | 0.016 - 2[3] | ||
| Daptomycin | 0.016 - 0.5[3] | ||
| Enterococcus faecalis | Not widely reported | Amoxicillin | 0.75 - 1 |
| Vancomycin | Susceptible isolates generally below 4 | ||
| Tigecycline | 0.19 (susceptible) | ||
| Gram-Negative | |||
| Escherichia coli | 64 - ≥512 | Ciprofloxacin | 2 to >64 |
| Gentamicin | 4 to >64 | ||
| Ceftriaxone | 1 - 8 | ||
| Pseudomonas aeruginosa | Not widely reported | Ciprofloxacin | 0.094 - 32 |
| Tobramycin | 0.25 - 256 | ||
| Gentamicin | 0.39 |
Experimental Protocols: Determining Antibacterial Efficacy
The primary method for determining the in vitro antibacterial efficacy of a compound is the broth microdilution method, which is used to establish the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This protocol is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the pure compound (e.g., this compound) is prepared in a suitable solvent at a high concentration (e.g., 1000 µg/mL).
-
The solution is sterilized, typically by membrane filtration.
-
-
Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
A serial two-fold dilution of the antimicrobial agent is performed in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of the plate to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
The test bacterium is cultured on an appropriate agar medium for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth and bacteria, no antimicrobial) and a negative control (broth only).
-
The plate is incubated at a specific temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, the wells are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Generalized Quorum Sensing Inhibition Pathway
This compound has been identified as a potential inhibitor of LsrK, a key kinase in the quorum sensing pathway of some bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By inhibiting this pathway, this compound may disrupt bacterial virulence and biofilm formation.
Caption: this compound's potential inhibition of the LsrK-mediated quorum sensing pathway.
Conclusion
The available data suggests that lichen extracts containing this compound possess antimicrobial properties, particularly against Gram-positive bacteria. However, a definitive comparison to standard antibiotics is premature without robust data on the MIC of pure this compound. The potential mechanism of action through quorum sensing inhibition presents an exciting avenue for future research. Further studies are warranted to isolate and test pure this compound against a broad panel of clinically relevant bacteria to fully elucidate its therapeutic potential. This will enable a more direct and meaningful comparison with existing antibiotic therapies and guide future drug development efforts.
References
- 1. Antioxidant and Antimicrobial Potential, and HPLC Analysis of Stictic and Usnic Acids of Three Usnea Species from Uludag Mountain (Bursa, Turkey) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Stictic Acid: A Comparative Analysis of its Anticancer Effects on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Stictic acid, a secondary metabolite derived from lichens, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer an objective overview of its potential as an anticancer agent.
Comparative Cytotoxicity
This compound has exhibited a notable degree of selectivity in its cytotoxic activity, with a pronounced effect on human colon adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined across different cell lines, highlighting this selectivity.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Selectivity Index (SI)² |
| HT-29 | Human Colon Adenocarcinoma | 29.29[1][2][3][4] | ~75.8 | 84.6[3] |
| MCF-7 | Human Breast Adenocarcinoma | >20,000³ | >51,700 | - |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | ~6412 | - |
¹Estimated based on a molecular weight of 386.3 g/mol for this compound. ²Calculated as the ratio of the IC50 value for the normal cell line (MRC-5) to that of the cancer cell line (HT-29). ³this compound was found to be 689-fold more sensitive to the HT-29 cell line compared to the MCF-7 cell line.
The data clearly indicates that this compound is significantly more potent against the HT-29 colon cancer cell line compared to the MCF-7 breast cancer cell line and demonstrates a high selectivity index, suggesting a favorable therapeutic window with minimal toxicity to normal cells.
Mechanism of Action: The p53 Signaling Pathway
Preliminary computational studies have suggested that this compound may exert its anticancer effects through the reactivation of the p53 tumor suppressor pathway. p53 plays a critical role in cell cycle regulation and apoptosis, and its inactivation is a common event in many cancers. The proposed mechanism involves this compound inducing the transcriptional activity of p53, leading to the upregulation of downstream target genes responsible for initiating programmed cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer effects.
Cell Culture and Maintenance
-
Cell Lines: HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), and MRC-5 (human normal fetal lung fibroblast) cells were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Growth Inhibition Assay
This assay is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach for 24 hours.
-
The medium was then replaced with fresh medium containing various concentrations of this compound, and the cells were incubated for another 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and the formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is employed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
Flow cytometry is also utilized to determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Cells are treated with this compound at its IC50 concentration for 24 or 48 hours.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in PBS containing RNase A and PI.
-
After incubation, the DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Cells are treated with this compound at its IC50 concentration for various time points.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, caspase-3, and a loading control like β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified.
-
Conclusion
The available data strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent, particularly for colon cancer. Its high potency and selectivity against HT-29 cells, coupled with a plausible mechanism of action involving the p53 pathway, warrant more extensive preclinical studies. Future research should focus on expanding the panel of cancer cell lines tested to better understand its spectrum of activity, conducting in-depth mechanistic studies to confirm the role of the p53 pathway and identify other potential targets, and evaluating its efficacy and safety in in vivo animal models.
References
A Comparative Analysis of the Metal-Binding Capacities of Stictic Acid and Norstictic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metal-binding properties of two closely related lichen-derived depsidones: Stictic acid and Northis compound. Understanding the differential metal chelation capabilities of these compounds is crucial for applications ranging from environmental science to pharmacology and drug design. This document synthesizes available experimental data, outlines common experimental protocols for assessing metal-binding, and provides a structural rationale for the observed differences.
Key Differences in Metal Chelation
The primary distinction in the metal-binding capacity between this compound and Northis compound lies in their structural functionalities. Northis compound possesses an aldehyde carbonyl group with an adjacent hydroxyl group on one of its aromatic rings. This ortho-hydroxy-aldehyde arrangement provides a highly effective bidentate chelation site for metal ions. In contrast, this compound, while structurally similar overall, lacks this specific adjacent hydroxyl group, significantly diminishing its ability to form stable chelate complexes with certain metals.
Experimental evidence has demonstrated this difference, particularly in the context of copper binding. Studies have shown that Northis compound readily forms complexes with copper (II) ions, a phenomenon observed in lichens growing on copper-rich substrates where a distinctive green-yellow coloration results from the copper-northis compound complex. Conversely, this compound does not form similar complexes with copper[1]. This selective binding capability highlights the critical role of the specific arrangement of functional groups in determining the metal-binding affinity of these molecules.
Quantitative Data on Metal-Binding
| Metal Ion | This compound (log K) | Northis compound (log K) | Experimental Method | Reference |
| Cu²⁺ | No complex formed | Data not available | UV-Vis Spectroscopy | [1] |
| Fe³⁺ | Data not available | Data not available | Potentiometric Titration | |
| Zn²⁺ | Data not available | Data not available | Isothermal Titration Calorimetry | |
| Mn²⁺ | Data not available | Data not available | ||
| Ni²⁺ | Data not available | Data not available | ||
| Co²⁺ | Data not available | Data not available |
Note: The absence of quantitative data underscores a significant research gap in the comparative metal-binding studies of these two lichen acids.
Experimental Protocols for Determining Metal-Binding Capacity
The determination of metal-binding affinities and stoichiometry for compounds like Stictic and Northis compound can be achieved through several established experimental techniques.
UV-Visible (UV-Vis) Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of the ligand upon complexation with a metal ion.
Protocol Outline:
-
Preparation of Solutions: Prepare stock solutions of the lichen acid (e.g., in methanol or DMSO) and the metal salt (e.g., chloride or nitrate salt in a suitable buffer) of known concentrations.
-
Titration: A solution of the lichen acid at a fixed concentration is placed in a cuvette. Small aliquots of the metal salt solution are incrementally added.
-
Data Acquisition: After each addition and equilibration, the UV-Vis spectrum is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength, corresponding to the formation of the metal-ligand complex, are plotted against the molar ratio of the metal to the ligand. The resulting binding isotherm can be fitted to various binding models (e.g., 1:1, 1:2) to calculate the stability constant (K).
Potentiometric Titration
This technique measures the change in the potential of a solution containing the ligand and a metal ion as a titrant (typically a strong base) is added.
Protocol Outline:
-
System Setup: A thermostated reaction vessel is equipped with a calibrated pH electrode and a burette for the addition of the titrant (e.g., NaOH).
-
Solution Preparation: Solutions of the lichen acid, the metal ion, and a standardized base are prepared in a medium of constant ionic strength.
-
Titration: The titration of the acidic solution containing the ligand and the metal ion is performed by the incremental addition of the base.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: The titration curve (pH vs. volume of base added) is analyzed using computer programs that can solve the mass-balance equations for all species in equilibrium to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding interaction between a ligand and a metal ion, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Instrument Setup: An ITC instrument, consisting of a sample cell and a reference cell, is equilibrated at the desired temperature.
-
Sample Preparation: The lichen acid solution is placed in the sample cell, and a concentrated solution of the metal salt is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the metal solution into the sample cell are performed.
-
Data Acquisition: The heat released or absorbed upon each injection is measured as a differential power signal required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data is integrated to yield a plot of heat change per injection versus the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Structural Comparison and Metal-Binding Sites
The structural differences between this compound and Northis compound are key to their differential metal-binding capabilities. The following diagrams, generated using Graphviz, illustrate their chemical structures and highlight the potential metal-binding site in Northis compound.
References
Stictic Acid: A Comparative Guide to its Selective Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selective cytotoxic effects of Stictic acid, a secondary metabolite isolated from lichens. By objectively comparing its performance against cancer and normal cell lines and providing supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Comparative Cytotoxicity of this compound
This compound has demonstrated notable selectivity in its cytotoxic activity, preferentially targeting cancer cells over non-cancerous cells. The most compelling evidence comes from studies on human colon adenocarcinoma cells (HT-29), where this compound exhibits moderate anticancer activity while showing significantly low growth inhibition in normal human lung fibroblasts (MRC-5).[1][2]
Below is a summary of the 50% inhibitory concentration (IC50) values of this compound against various human cell lines. A lower IC50 value indicates higher cytotoxicity.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Selectivity Index (SI)² vs. MRC-5 |
| HT-29 | Human Colon Adenocarcinoma | 29.29[1][2] | ~75.8[3] | 84.6 |
| MCF-7 | Human Breast Adenocarcinoma | >20000 (approx. 689-fold less sensitive than HT-29) | - | <0.12 |
| MRC-5 | Human Normal Fetal Lung Fibroblast | 2478.40 | - | 1.0 |
¹The molar mass of this compound (C₁₉H₁₄O₉) is approximately 386.31 g/mol . The µM conversion is based on the reported µg/mL value. ²Selectivity Index (SI) is calculated as the IC50 of the normal cell line (MRC-5) divided by the IC50 of the cancer cell line.
The data clearly indicates a high selectivity index for this compound against the HT-29 colon cancer cell line, making it a promising candidate for further investigation as a potential therapeutic agent. In comparison to other lichen-derived substances like atranorin, gyrophoric acid, and parietin, this compound has been shown to be a more potent anticancer compound against the HT-29 cell line.
Experimental Protocols
The evaluation of this compound's cytotoxicity was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, MCF-7) and a normal cell line (e.g., MRC-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well in 100 µL of complete medium). Plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted in complete culture medium to achieve a range of final concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours under the same conditions.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on a shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing cell viability.
Potential Signaling Pathway for this compound-Induced Apoptosis
While it is established that this compound induces apoptosis, the precise molecular mechanism has not been fully elucidated through experimental studies. Computational analyses suggest a potential role for the reactivation of the tumor suppressor protein p53. The following diagram illustrates a generalized model of the intrinsic and extrinsic apoptosis pathways, highlighting potential points of intervention for a cytotoxic compound like this compound.
Caption: Potential apoptosis pathways modulated by this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Stictic Acid
For Immediate Release
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with Stictic acid, alongside operational and disposal plans. By adhering to these procedural steps, you can ensure a safe laboratory environment while advancing your research.
Immediate Safety and Handling Protocols
This compound, a naturally occurring depsidone found in lichens, is classified as a respiratory sensitizer.[1] Inhalation may provoke allergic reactions or asthma-like symptoms, necessitating stringent safety measures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound.
| PPE Category | Recommendation | Rationale |
| Respiratory Protection | In case of inadequate ventilation, wear a respiratory protective device. For brief exposure or low levels of contamination, a respiratory filter device is suitable. For more intensive or prolonged exposure, use a self-contained breathing apparatus.[1] | Prevents inhalation of this compound dust, which is a known respiratory sensitizer.[1] |
| Hand Protection | Impermeable and resistant gloves are required. Due to a lack of specific testing, no single glove material can be definitively recommended. Nitrile or butyl rubber gloves are generally recommended for handling acids. | Protects skin from potential irritation or allergic reactions upon contact. |
| Eye Protection | Wear safety glasses with side shields or goggles. | Safeguards eyes from splashes or airborne particles of this compound. |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
Engineering Controls
Proper ventilation is a key preventative measure.
-
Ventilation: Ensure good ventilation and exhaustion at the workplace.[2] Whenever possible, handle this compound in a chemical fume hood.
Hygiene Measures
-
Wash hands thoroughly before breaks and at the end of work.[1]
-
Immediately remove all soiled and contaminated clothing.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄O₉ | |
| Molecular Weight | 386.3 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | |
| IC₅₀ (HT-29 human colon adenocarcinoma cells) | 29.29 µg/mL | |
| IC₅₀ (non-malignant MRC-5 cells) | 2,478.4 µg/ml |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 386.3 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 386.3 g/mol * (1000 mg / 1 g) = 3.863 mg
-
-
Weighing: Carefully weigh out 3.863 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator water bath to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protected aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.
Spill and Emergency Procedures
In the event of a this compound spill or exposure, follow these procedures immediately:
Spill Cleanup
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.
-
Absorb: Use an inert absorbent material to clean up the spill.
-
Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal.
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If they experience breathing difficulties or asthma-like symptoms, seek immediate medical attention.
-
After Skin Contact: While this compound is generally not a skin irritant, it is best practice to wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste. Do not allow it to enter sewers or surface and ground water. Follow all federal, state, and local environmental regulations for chemical waste disposal.
Signaling Pathway: Potential Activation of p53
Computational studies suggest that this compound may stimulate the reactivation of the p53 tumor suppressor protein. The p53 pathway plays a crucial role in cellular responses to stress, including DNA damage, and can lead to cell cycle arrest or apoptosis (programmed cell death).
Caption: Potential mechanism of this compound-induced apoptosis via p53 pathway activation.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, minimizing risks and fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also ensures the integrity and success of vital scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
